Dibekacin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQSGDBDPYCEO-XVZSLQNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022915 | |
| Record name | Dibekacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34493-98-6 | |
| Record name | Dibekacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibekacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibekacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibekacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibekacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBEKACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of Dibekacin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin is a semi-synthetic aminoglycoside antibiotic, derived from kanamycin B.[1] It belongs to a class of antibiotics critical for treating severe infections caused by Gram-negative bacteria, including multi-drug resistant strains.[2][3] Like other aminoglycosides, this compound's primary mode of action is the inhibition of bacterial protein synthesis, which ultimately leads to cell death.[2][4] This guide provides a detailed examination of the multi-step mechanism by which this compound exerts its bactericidal effects on Gram-negative pathogens.
Part 1: Transport Across the Gram-Negative Cell Envelope
The complex, multi-layered cell envelope of Gram-negative bacteria presents a formidable barrier to many antibiotics. This compound, being a polycationic and hydrophilic molecule, must navigate this envelope to reach its intracellular target. This process occurs in distinct phases.
1.1. Initial Electrostatic Interaction and Outer Membrane Permeation
The initial step involves an electrostatic interaction between the positively charged this compound molecules and the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS, leading to a destabilization of the outer membrane.[5] This disruption facilitates the passage of this compound across the outer membrane, a process that can also occur through porin channels.[5][6]
1.2. Energy-Dependent Uptake Across the Inner Membrane
Once in the periplasmic space, this compound's transport across the inner cytoplasmic membrane is an active, energy-dependent process. This uptake is coupled to the proton motive force (PMF).[5][7] The initial slow uptake phase is referred to as Energy-Dependent Phase I (EDP-I).[5]
Part 2: Ribosomal Binding and Inhibition of Protein Synthesis
The primary intracellular target of this compound is the bacterial 70S ribosome, specifically the 30S ribosomal subunit.[2][4]
2.1. Binding to the 16S rRNA A-Site
This compound binds with high affinity to the decoding A-site on the 16S rRNA of the 30S subunit.[2][8][9] This binding site is crucial for the correct recognition of the mRNA codon by the aminoacyl-tRNA. The binding of this compound to this site induces a conformational change in the rRNA, which interferes with the fidelity of translation.[8] Cryo-electron microscopy studies have provided detailed structural insights into the interaction of aminoglycosides like this compound with the ribosomal A-site.[10][11]
2.2. Disruption of Protein Synthesis
The binding of this compound to the A-site leads to several downstream effects that collectively inhibit protein synthesis and lead to bacterial cell death:
-
Codon Misreading: The conformational changes induced by this compound cause the misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][4][12] This results in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[12][13] This stalls protein synthesis.
-
Inhibition of Translation Initiation: The binding of this compound can disrupt the formation of the initiation complex, preventing the start of protein synthesis.[2]
-
Enhanced Drug Uptake (EDP-II): The accumulation of mistranslated, non-functional proteins in the bacterial cell membrane leads to increased membrane permeability.[5] This, in turn, facilitates a massive influx of this compound into the cell, a phase known as Energy-Dependent Phase II (EDP-II), which is a crucial step preceding cell death.[5]
Part 3: Quantitative Data on this compound Activity
The in vitro activity of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 2 | >128 (for some resistant strains) | [14][15] |
| Pseudomonas aeruginosa | Markedly more susceptible to this compound compared to some other agents | Markedly more susceptible to this compound compared to some other agents | [16] |
| Multi-drug resistant Gram-negative bacilli | 16 (for Arbekacin, a derivative) | >128 (for Arbekacin, a derivative) | [14][17] |
Note: MIC values can vary significantly based on the specific bacterial strain and the testing methodology used. The data for Arbekacin, a closely related aminoglycoside derived from this compound, is included to provide context on activity against resistant strains.[18]
Part 4: Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a variety of established experimental techniques.
4.1. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
-
Methodology (Broth Microdilution):
-
A serial two-fold dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, P. aeruginosa) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[15][19]
-
4.2. In Vitro Protein Synthesis Inhibition Assay
-
Objective: To directly measure the effect of this compound on bacterial protein synthesis.
-
Methodology (Cell-Free Translation System):
-
An E. coli-based reconstituted cell-free translation system is prepared, containing ribosomes, tRNAs, amino acids, and other necessary factors for protein synthesis.[12]
-
A reporter gene, such as one encoding Green Fluorescent Protein (GFP), is added to the system as the template for translation.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reactions are incubated to allow for protein synthesis.
-
The amount of newly synthesized GFP is quantified over time using fluorescence spectroscopy.
-
The inhibitory effect of this compound is determined by comparing the amount of protein produced in the presence of the antibiotic to the amount produced in its absence.[12]
-
Conclusion
This compound's potent bactericidal activity against Gram-negative bacteria is a result of a multi-faceted mechanism. It begins with the disruption of the outer membrane, followed by energy-dependent uptake into the cytoplasm. Once inside, this compound binds to the ribosomal A-site, leading to a cascade of events including codon misreading, production of aberrant proteins, and ultimately, cell death. This comprehensive understanding of its mechanism of action is vital for its effective clinical use and for the development of future aminoglycoside antibiotics to combat the growing threat of antibiotic resistance.
References
- 1. Sisomicin, netilmicin and this compound. A review of their antibacterial activity and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Sulfate used for? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. youtube.com [youtube.com]
- 5. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. EMDB-35411: this compound-bound E.coli 70S ribosome in the PURE system - Yorodumi [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 14. In vitro activity of arbekacin against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of MIC Distribution of Arbekacin, Cefminox, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study | PLOS One [journals.plos.org]
- 16. [Comparative study of the in vitro activity of this compound, piperacillin, cefotaxime and cefuroxime on gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of MIC Distribution of Arbekacin, Cefminox, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of Dibekacin sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. It is recognized for its broad-spectrum activity against a variety of pathogenic bacteria, including strains resistant to other aminoglycosides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and synthesis of this compound sulfate, tailored for professionals in the fields of pharmaceutical research and development.
Chemical Structure and Properties
This compound is a kanamycin derivative, specifically 3',4'-dideoxykanamycin B. The absence of the hydroxyl groups at the 3' and 4' positions enhances its resistance to certain bacterial inactivating enzymes.
Chemical Structure of this compound
Image Credit: Wikimedia Commons
Physicochemical Properties of this compound Sulfate
The following table summarizes the key physicochemical properties of this compound sulfate. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.
| Property | Value | References |
| CAS Number | 58580-55-5 | [1][2][3] |
| Molecular Formula | C₁₈H₃₇N₅O₈·xH₂SO₄ | [3][4][5] |
| Molecular Weight | 549.59 g/mol (sulfate salt) | [2][3] |
| Appearance | White to yellowish-white powder | [6] |
| Solubility | Very soluble in water; Practically insoluble in ethanol (95%) and diethyl ether | [6] |
| Boiling Point | 727.7 °C at 760 mmHg | [5] |
| Flash Point | 393.9 °C | [5] |
| Density | 1.46 g/cm³ | [5] |
Mechanism of Action
This compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][7] This process involves a series of steps that ultimately lead to cell death.
Ribosomal Binding and Inhibition of Protein Synthesis
The primary target of this compound is the bacterial 30S ribosomal subunit.[1][7] The binding of the antibiotic to a specific site on the 16S rRNA within the 30S subunit interferes with the translation process in several ways:
-
Inhibition of Initiation Complex Formation: this compound can block the formation of the initiation complex, which is the first step in protein synthesis.[7]
-
mRNA Misreading: The binding of this compound induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[1]
-
Disruption of Polysomes: The accumulation of non-functional proteins and the disruption of the ribosomal cycle lead to the breakdown of polysomes into non-functional monosomes.
This cascade of events results in the production of aberrant, non-functional proteins and ultimately leads to bacterial cell death.
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism of action of this compound sulfate at the bacterial ribosome.
Caption: Mechanism of action of this compound sulfate.
Antibacterial Activity
This compound sulfate demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. Its efficacy against strains resistant to other aminoglycosides, such as those producing aminoglycoside-modifying enzymes, makes it a valuable therapeutic agent.[8]
Minimum Inhibitory Concentrations (MICs)
The following table presents the MIC values of this compound against various clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Various clinical isolates | 0.25 - 8 | [8] |
| Klebsiella pneumoniae | Various clinical isolates | 0.25 - 8 | [8] |
| Pseudomonas aeruginosa | Various clinical isolates | 0.25 - >16 | [8] |
| Staphylococcus aureus (MRSA) | Various clinical isolates | ≤ 4 | [9] |
| Enterobacter spp. | Various clinical isolates | 0.25 - 8 | [8] |
| Acinetobacter baumannii | Various clinical isolates | MIC₅₀: 2 | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]
Methodology:
-
Preparation of this compound Sulfate Stock Solution: Prepare a stock solution of this compound sulfate in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound sulfate stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture in CAMHB to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound sulfate. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound sulfate at which there is no visible growth of the bacterium.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Synthesis of this compound Sulfate
This compound is synthesized from kanamycin B through a multi-step chemical process.[12][13] The key transformation is the deoxygenation at the 3' and 4' positions of the kanamycin B molecule.
Synthetic Pathway Overview
A general synthetic route involves the following key steps:
-
Protection of Amino and Hydroxyl Groups: The amino and specific hydroxyl groups of kanamycin B are protected using appropriate protecting groups to ensure regioselectivity in the subsequent reactions.
-
Formation of a Double Bond: The 3' and 4'-hydroxyl groups are eliminated to form a double bond between these two positions.
-
Reduction of the Double Bond: The double bond is then catalytically hydrogenated to yield the 3',4'-dideoxy derivative.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Sulfate Salt Formation: The final step involves the formation of the sulfate salt to enhance stability and solubility.
Logical Relationship in this compound Synthesis
Caption: Logical flow of this compound synthesis.
Safety and Handling
This compound sulfate is a potent pharmaceutical compound and should be handled with appropriate safety precautions.[14][15]
-
Toxicity: Like other aminoglycosides, this compound sulfate can exhibit nephrotoxicity and ototoxicity, particularly with prolonged use or at high doses.[1] The LD50 (intraperitoneal, rat) is reported as 799 mg/kg.[4][5]
-
Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[15] Work in a well-ventilated area to avoid inhalation of the powder.[15]
-
Storage: Store this compound sulfate in a tightly sealed container in a cool, dry place, protected from light.[2]
Conclusion
This compound sulfate remains an important antibiotic in the clinical setting, particularly for infections caused by multidrug-resistant bacteria. Its unique chemical structure confers advantages over older aminoglycosides. A thorough understanding of its chemical and biological properties, as detailed in this guide, is essential for its effective use in research, drug development, and clinical practice.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound sulfate | 58580-55-5 | AD32509 | Biosynth [biosynth.com]
- 3. Cas 64070-13-9,this compound sulphate (1:1) | lookchem [lookchem.com]
- 4. This compound sulfate | 58580-55-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound Sulfate [benchchem.com]
- 8. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia PMID: 25801559 | MCE [medchemexpress.cn]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. CN103204887A - Method for synthesizing this compound and arbekacin - Google Patents [patents.google.com]
- 13. CN101575354B - Method for synthesizing Arbekacin and intermediate this compound thereof - Google Patents [patents.google.com]
- 14. targetmol.com [targetmol.com]
- 15. chemicalbook.com [chemicalbook.com]
The Antibacterial Spectrum of Dibekacin: A Technical Guide for Researchers
An In-depth Analysis of Dibekacin's Efficacy Against Clinically Relevant Bacterial Isolates
This compound, a semisynthetic aminoglycoside antibiotic derived from kanamycin B, has demonstrated significant in vitro activity against a broad range of clinically important bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against various clinical isolates, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
In Vitro Antibacterial Activity of this compound
This compound has shown potent activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).
Gram-Negative Bacilli
Numerous studies have highlighted this compound's effectiveness against a variety of Gram-negative bacteria. It has been shown to be more potent than cefotaxime, cefuroxime, and piperacillin against 266 recently isolated Gram-negative pathogens, with lower MIC50 and MIC90 values.[3]
A comparative study against 221 clinical isolates demonstrated that this compound's activity is comparable to gentamicin against most isolates.[1][4] Notably, this compound was slightly more active than gentamicin against some isolates of Pseudomonas aeruginosa.[1][4] However, it was found to be significantly less active against strains of Serratia.[1][4] Another study comparing this compound with gentamicin, sisomicin, tobramycin, and amikacin found it to have high activity against P. aeruginosa, including gentamicin-resistant strains.[5] The activity of this compound was compared to other aminoglycosides against E. coli, Klebsiella, Enterobacter, Serratia, and both indole-negative and indole-positive Proteus species.[5]
The derivative of this compound, Arbekacin, has also shown potent in vitro activity against a worldwide collection of well-characterized multidrug-resistant Gram-negative strains.[6] Against Enterobacteriaceae, Arbekacin and gentamicin were generally more potent than tobramycin and amikacin.[6][7]
Table 1: In Vitro Activity of this compound and Arbekacin against Gram-Negative Clinical Isolates
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Arbekacin | - | 1 | 4 | >16 (one isolate) | [6][7] |
| Acinetobacter baumannii | Arbekacin | - | 2 | - | - | [6][7] |
| Enterobacteriaceae | Arbekacin | - | 0.25 - 1 | 1 - 8 | - | [6][7] |
| Escherichia coli | Arbekacin | - | - | 1 | - | [8] |
| Citrobacter freundii | Arbekacin | - | - | 16 | - | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively.
Gram-Positive Cocci
This compound and its derivatives have demonstrated significant efficacy against Gram-positive cocci, particularly methicillin-resistant Staphylococcus aureus (MRSA). Arbekacin, a derivative of this compound, is notably used for the treatment of MRSA infections.[8][9]
A study on clinical isolates of staphylococci found that all isolates were inhibited by ≤4 µg/mL of Arbekacin, irrespective of their methicillin susceptibility.[8] The MIC90 of Arbekacin for staphylococci was 1-4 µg/mL, which was significantly lower than that of amikacin and gentamicin.[8] Another study reported the highest Arbekacin MIC among S. aureus isolates from patients with hospital-acquired pneumonia (43% MRSA) to be 4 µg/mL.[6][7]
Table 2: In Vitro Activity of Arbekacin against Gram-Positive Clinical Isolates
| Bacterial Species | No. of Isolates | MIC90 (µg/mL) | Resistance Rate (%) | Reference |
| Staphylococci (all) | - | 1 - 4 | 0 | [8] |
| MRSA | - | - | 0 | [8] |
| Methicillin-susceptible S. aureus | - | - | 0 | [8] |
| Methicillin-resistant coagulase-negative staphylococci | - | - | 0 | [8] |
| Methicillin-susceptible coagulase-negative staphylococci | - | - | 0 | [8] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]
Broth Microdilution Method for MIC Determination
This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Isolates: Clinical isolates are grown overnight on an appropriate non-selective agar medium (e.g., Mueller-Hinton agar).
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Microtiter Plates: 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
Aliquots of the diluted this compound solutions are dispensed into the wells of the microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The results are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[10][14][15]
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antimicrobial susceptibility.
1. Preparation of Materials:
-
Bacterial Isolates: As described for the broth microdilution method.
-
Agar Plates: Mueller-Hinton agar plates with a depth of 4 mm are used.
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of this compound are used.
2. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum suspension and streaked evenly across the entire surface of the Mueller-Hinton agar plate in three directions.
-
The this compound-impregnated disk is placed on the surface of the agar.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
The measured zone diameter is interpreted as susceptible, intermediate, or resistant by comparing it to the established zone diameter breakpoints from CLSI or EUCAST.[11][13]
Visualizations
Mechanism of Action of this compound
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[16] It irreversibly binds to the 30S subunit of the bacterial ribosome, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[16]
Caption: Mechanism of action of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of clinical isolates.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro comparison of this compound and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative study of the in vitro activity of this compound, piperacillin, cefotaxime and cefuroxime on gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparison of this compound and gentamicin activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia PMID: 25801559 | MCE [medchemexpress.cn]
- 7. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro activity of arbekacin against clinical isolates of Staphylococcus species and gram-negative bacilli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 11. aurosan.de [aurosan.de]
- 12. goums.ac.ir [goums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. clsi.org [clsi.org]
- 16. What is this compound Sulfate used for? [synapse.patsnap.com]
Dibekacin Pharmacokinetics and Tissue Distribution in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against various bacterial pathogens. Understanding its pharmacokinetic profile and tissue distribution is crucial for determining appropriate dosing regimens, predicting efficacy, and assessing potential toxicity. This technical guide provides a comprehensive overview of this compound's pharmacokinetics and tissue distribution in key animal models, including rabbits, rats, and mice. The information presented herein is intended to support researchers, scientists, and drug development professionals in their preclinical evaluation of this important antibiotic.
Pharmacokinetic Parameters of this compound in Animal Models
The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following intravenous (IV) and intramuscular (IM) administration. These parameters are essential for comparing the drug's behavior across species and administration routes.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Intravenous (IV) | Intramuscular (IM) | Reference(s) |
| Dose | 2 mg/kg | 2 mg/kg | [1] |
| Cmax (µg/mL) | Not Reported | Not Reported | |
| Tmax (h) | Not Applicable | Not Reported | |
| AUC (µg·h/mL) | Not Reported | Not Reported | |
| Clearance (mL/h/kg) | Not Reported | Not Reported | |
| Volume of Distribution (Vd) (L/kg) | Not Reported | Not Reported | |
| Elimination Half-life (t½) (h) | Not Reported | Not Reported |
Note: Detailed pharmacokinetic parameter values for rabbits were not available in the searched literature. The referenced study focused on tissue concentrations following different administration routes.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intramuscular (IM) | Reference(s) |
| Dose | 5 mg/kg | [2] |
| Serum Levels | Similar to other aminoglycosides | [2] |
| Renal Elimination Half-life (t½) | ~7 days | [2] |
Note: A comprehensive set of pharmacokinetic parameters for rats was not available in the searched literature. The provided data highlights the significant accumulation and prolonged elimination from the kidneys.[2] A related study on arbekacin, another aminoglycoside, in rats reported elimination half-lives of 0.69 h (IV bolus) and 0.57 h (IM).[3]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) & Intramuscular (IM) | Reference(s) |
| Biological Half-life (t½) | 24 - 45 min | [4] |
| Volume of Distribution (Vd) | Increased with dose | [4] |
Note: This study focused on the relationship between administration method and acute toxicity, providing limited specific pharmacokinetic values.[4]
Tissue Distribution of this compound in Animal Models
The distribution of this compound into various tissues is a critical factor in its efficacy against localized infections and its potential for organ-specific toxicity. The kidneys are a primary site of accumulation for aminoglycosides, including this compound.
Table 4: this compound Tissue Concentrations in Rabbits (24 hours after the fifth 2 mg/kg dose)
| Tissue | IV Bolus Injection (µg/g) | IV Infusion (µg/g) | IM Injection (µg/g) | Reference(s) |
| Renal Cortex | 150.1 ± 25.3 | 115.8 ± 18.7 | 125.4 ± 20.1 | [1] |
| Renal Medulla | 120.5 ± 19.8 | 95.4 ± 15.6 | 105.3 ± 17.8 | [1] |
| Liver | 15.2 ± 3.1 | 10.1 ± 2.5 | 12.3 ± 2.8 | [1] |
| Lung | 25.7 ± 4.5 | 18.9 ± 3.9 | 21.6 ± 4.1 | [1] |
| Heart | 8.9 ± 2.1 | 6.5 ± 1.8 | 7.8 ± 1.9 | [1] |
Table 5: this compound Tissue Distribution in Rats
| Tissue | Concentration Data | Reference(s) |
| Kidney | High accumulation, with concentrations reaching 330 µg/g after repetitive dosing. | [2] |
| Other Tissues | A study on the related aminoglycoside arbekacin showed the highest distribution in the kidney, followed by plasma and lung, with the lowest concentration in the liver. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic and tissue distribution studies.
Animal Handling and Drug Administration
-
Animal Models: Male New Zealand white rabbits, Sprague-Dawley rats, or ICR mice are commonly used.
-
Acclimatization: Animals should be acclimated to the housing facilities for at least one week prior to the experiment, with free access to standard laboratory chow and water.
-
Drug Preparation: this compound sulfate is typically dissolved in sterile 0.9% saline solution to the desired concentration for administration.
-
Intravenous (IV) Administration: For bolus injections, the drug solution is administered via a marginal ear vein in rabbits or a tail vein in rats and mice. For infusions, a catheter is surgically implanted into a suitable vein.
-
Intramuscular (IM) Administration: The drug solution is injected into the gluteal or quadriceps muscles.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points from the marginal ear vein (rabbits), jugular vein or tail vein (rats), or via retro-orbital or submandibular bleeding (mice). Samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Tissue Collection: At the end of the study or at specified time points, animals are euthanized. Tissues of interest (e.g., kidneys, liver, lungs, heart, spleen, brain, muscle) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and stored at -80°C until homogenization and analysis.
This compound Quantification in Tissues
a) High-Performance Liquid Chromatography (HPLC)
-
Tissue Homogenization: A known weight of each tissue is homogenized in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension.
-
Extraction: this compound is extracted from the tissue homogenate. A common method involves protein precipitation with an acid (e.g., trichloroacetic acid) followed by centrifugation. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An ion-pairing agent (e.g., sodium heptanesulfonate) in an acidic buffer is often employed.
-
Detection: As this compound lacks a strong chromophore, pre-column or post-column derivatization is necessary for UV or fluorescence detection.
-
-
Quantification: A standard curve is generated using known concentrations of this compound in the same matrix as the samples to ensure accurate quantification.
b) Microbiological Assay
-
Test Organism: A bacterial strain highly susceptible to this compound, such as Bacillus subtilis or a specific resistant strain of another bacterium sensitive only to this compound, is used.
-
Assay Plates: Agar plates are seeded with the test organism.
-
Sample Preparation: Tissue homogenates are prepared as described above.
-
Procedure: Standard solutions of this compound and the prepared tissue samples are applied to wells or paper discs on the agar plates.
-
Incubation: The plates are incubated at a temperature optimal for the growth of the test organism.
-
Quantification: The diameter of the zone of inhibition of bacterial growth around each well or disc is measured. The concentration of this compound in the tissue samples is determined by comparing the zone diameters to those produced by the standard solutions.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for a typical pharmacokinetic study in animal models.
Caption: Workflow for a tissue distribution study in animal models.
References
- 1. Effect of mode of administration on distribution of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Absorption, distribution, and excretion of arbekacin after intravenous and intramuscular administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity and pharmacokinetics of this compound mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Dibekacin's Bactericidal Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibekacin, a semisynthetic aminoglycoside antibiotic derived from kanamycin B, exerts its potent bactericidal activity primarily by targeting the bacterial ribosome and inhibiting protein synthesis. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, from its initial interaction with the bacterial cell to the downstream cellular consequences that lead to cell death. Quantitative data on its activity, detailed experimental protocols for studying its mechanism, and visualizations of the key molecular pathways are presented to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating a deeper understanding of the mechanisms of action of existing antibiotics to guide the development of new and more effective therapies. This compound, an aminoglycoside, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains that may be resistant to other antibiotics.[1] Its bactericidal effect stems from its ability to irreversibly bind to the bacterial ribosome, leading to a cascade of events that disrupt cellular homeostasis and ultimately cause cell death.[2] This document will explore the molecular intricacies of this compound's action, providing a technical foundation for further research and development.
Mechanism of Action: Targeting the Bacterial Ribosome
The primary molecular target of this compound is the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[2]
Binding to the 16S rRNA A-Site
This compound, like other aminoglycosides, binds with high affinity to the A-site (aminoacyl-tRNA binding site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[3][4] This binding is highly specific and involves a series of hydrogen bonds between the hydroxyl and amino groups of the this compound molecule and the nucleotides of the rRNA. A cryo-electron microscopy structure of this compound bound to the E. coli 70S ribosome has provided a detailed view of this interaction, confirming its binding pocket within the decoding center.[5]
dot
Caption: this compound binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.
Inhibition of Protein Synthesis
The binding of this compound to the A-site sterically hinders the translocation of tRNA from the A-site to the P-site (peptidyl-tRNA binding site), a critical step in polypeptide chain elongation.[6] This disruption leads to a halt in protein synthesis. The inhibitory concentration (IC50) for protein synthesis by Arbekacin, a derivative of this compound, has been determined to be 125 nM in an in vitro translation system, highlighting its potent inhibitory activity.[6]
dot
Caption: this compound inhibits protein synthesis by blocking tRNA translocation.
Induction of mRNA Misreading
A significant consequence of this compound binding is the induction of misreading of the mRNA codon by the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[2]
Downstream Cellular Effects and Bactericidal Activity
The initial inhibition of protein synthesis and production of aberrant proteins trigger a cascade of downstream events that contribute to this compound's bactericidal effect.
Disruption of Cell Membrane Integrity
The accumulation of mistranslated, non-functional proteins, particularly those destined for the cell membrane, can disrupt the integrity and function of the bacterial cell envelope. This can lead to increased membrane permeability and leakage of essential cellular components, ultimately contributing to cell death.
dot
Caption: Pathway from ribosome inhibition to cell death via membrane damage.
Quantitative Data
The following tables summarize key quantitative data related to the bactericidal activity of this compound and its close derivative, Arbekacin.
Table 1: In Vitro Protein Synthesis Inhibition
| Compound | Assay System | IC50 (nM) | Reference |
| Arbekacin | E. coli reconstituted translation | 125 | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC)
| Organism | This compound (µg/mL) | Arbekacin (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 0.5 - 4 | 1 - 4 | [7][8] |
| Staphylococcus aureus (MRSA) | 1 - 8 | 0.5 - 2 | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research into the molecular basis of this compound's activity.
In Vitro Transcription-Translation (IVTT) Assay
This assay measures the inhibitory effect of a compound on protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
DNA template (e.g., plasmid encoding a reporter gene like luciferase or GFP)
-
Amino acid mixture
-
ATP and GTP
-
This compound stock solution
-
Luciferase assay reagent (if using luciferase reporter)
-
384-well plates
-
Plate reader (for fluorescence or luminescence)
Procedure:
-
Prepare a master mix containing the S30 extract, amino acids, and energy sources.
-
Add the DNA template to the master mix.
-
Aliquot the mixture into the wells of a 384-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
If using a luciferase reporter, add the luciferase assay reagent.
-
Measure the fluorescence or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the signal against the log of the this compound concentration.
dot
Caption: Workflow for the In Vitro Transcription-Translation (IVTT) Assay.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay quantifies the binding of a radiolabeled ligand (e.g., this compound) to ribosomes.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., [3H]-Dibekacin)
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Nitrocellulose filters (0.45 µm)
-
Nylon membranes (as a second filter)
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound in binding buffer for 30-60 minutes at room temperature.[9]
-
Assemble the nitrocellulose filter and nylon membrane in the vacuum filtration apparatus.[10]
-
Filter the binding reactions through the membranes under low vacuum. Ribosome-bound this compound will be retained on the nitrocellulose filter, while unbound this compound passes through to the nylon membrane.[9][11]
-
Wash the filters with cold binding buffer.
-
Dry the filters and measure the radioactivity on each filter using a scintillation counter.
-
Calculate the amount of bound this compound at each concentration and determine the dissociation constant (Kd) by fitting the data to a binding curve.
dot
Caption: Workflow for the Nitrocellulose Filter Binding Assay.
Conclusion
This compound's bactericidal activity is a multi-faceted process initiated by its high-affinity binding to the A-site of the bacterial 16S rRNA. This primary interaction triggers a cascade of events, including the inhibition of protein synthesis, induction of mRNA misreading, and subsequent disruption of cell membrane integrity, which collectively lead to bacterial cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the molecular nuances of this compound's action and to explore strategies for developing novel antimicrobial agents that can overcome the challenge of antibiotic resistance. The continued exploration of the molecular mechanisms of established antibiotics like this compound is crucial for the future of infectious disease treatment.
References
- 1. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIDEON platform [app.gideononline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMDB-35411: this compound-bound E.coli 70S ribosome in the PURE system - Yorodumi [pdbj.org]
- 6. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of varying the 4''-position of arbekacin derivatives on antibacterial activity against MRSA and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Screening of Dibekacin Against Multidrug-Resistant (MDR) Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B.[1] Like other aminoglycosides, it has been a valuable agent for treating severe bacterial infections, particularly those caused by Gram-negative bacteria.[2] However, the escalating global crisis of antimicrobial resistance, characterized by the emergence of multidrug-resistant (MDR) strains, necessitates a re-evaluation of existing antibiotics and the development of robust screening protocols. MDR pathogens have developed various mechanisms to evade the action of antibiotics, with enzymatic modification being the most prevalent for aminoglycosides.[3][4]
This technical guide provides a comprehensive overview of the core methodologies for the initial screening of this compound against MDR bacterial strains. It details this compound's mechanism of action, common bacterial resistance pathways, and standardized experimental protocols. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to assess the potential efficacy of this compound in the context of multidrug resistance.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by disrupting protein synthesis, a fundamental process for bacterial survival.[5] The drug actively transports across the bacterial cell membrane and irreversibly binds to the 30S subunit of the bacterial ribosome.[2][6] This binding interferes with the formation of the translation initiation complex and causes misreading of the mRNA template.[2] The resulting production of non-functional or toxic proteins leads to the disruption of the cell membrane and ultimately, bacterial cell death.[5]
Common Mechanisms of Resistance to this compound
Bacterial resistance to aminoglycosides, including this compound, is a significant clinical challenge. The primary mechanisms involve enzymatic modification of the drug, alteration of the drug target, and reduced intracellular accumulation.
-
Enzymatic Modification : This is the most common form of resistance.[7] Bacteria acquire genes encoding Aminoglycoside-Modifying Enzymes (AMEs) which inactivate the drug.[3][4] These enzymes are categorized into three main classes:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino function on the antibiotic.[7]
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl function.[7]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl function.[7] this compound, being a 3',4'-dideoxy-kanamycin B, was rationally designed to be resistant to phosphorylation at the 3' position, a common mechanism of resistance to kanamycin B.[1] However, it remains susceptible to other modifications, such as those by the bifunctional enzyme AAC(6′)-APH(2″).[1]
-
-
Alteration of the Ribosomal Target : Mutations in the genes encoding ribosomal proteins or the 16S rRNA can reduce the binding affinity of this compound to its target, the 30S ribosomal subunit.[7]
-
Reduced Permeability and Efflux : Changes in the bacterial cell wall can decrease the uptake of the drug.[7] Additionally, bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[7]
Initial Screening Workflow
A systematic workflow is critical for the initial screening of this compound against MDR strains. The process begins with the isolation and identification of the target organism, followed by standardized susceptibility testing to determine the drug's activity.
Experimental Protocols
Reliable and reproducible data depend on the adherence to standardized laboratory protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and performing disk diffusion susceptibility testing.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
This compound powder, analytical grade
-
Appropriate solvent for this compound (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MDR bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in the appropriate solvent to a high concentration (e.g., 1,280 µg/mL).[9] Ensure complete dissolution. Sterilize by filtration if necessary.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the MDR isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Discard 50 µL from the last well.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.[10]
Protocol: Disk Diffusion Susceptibility Testing
The disk diffusion (Kirby-Bauer) test is a qualitative method used to assess the susceptibility of a bacterial isolate to an antibiotic.[9]
Materials:
-
MDR bacterial isolate
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]
-
Paper disks impregnated with a standard amount of this compound (e.g., 30 µg)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 5.1, Step 2.
-
Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.[10] Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.[10]
-
Allow the plate to dry for 3-5 minutes before applying disks.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[10]
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to established clinical breakpoints provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Data Presentation: In Vitro Activity of this compound
The following tables summarize quantitative data on the activity of this compound and its close derivative, Arbekacin, against various MDR strains. Arbekacin was developed from this compound to be more stable against common aminoglycoside-modifying enzymes.[11][12]
Table 1: Activity of this compound Against a Specific MDR Gram-Negative Strain
| Organism | Resistance Mechanism | Inducer (L-arabinose) | This compound MIC (µg/mL) | Reference |
| Escherichia coli LMG194 | Recombinant aacA29b gene | 0.00002% | 16 | [13] |
| Escherichia coli LMG194 | Recombinant aacA29b gene | 0.2% | 512 | [13] |
Table 2: Activity of Arbekacin (this compound Derivative) Against MDR Gram-Negative Bacilli
| Organism Group (n=296) | Aminoglycoside | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Drug-Resistant Gram-Negative Bacilli | Arbekacin | 16 | >128 | [14] |
| Amikacin | 16 | >128 | [14] | |
| Gentamicin | 16 | >128 | [14] | |
| Tobramycin | 32 | >128 | [14] |
Table 3: Activity of Arbekacin (this compound Derivative) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Organism | Activity Compared to Other Aminoglycosides | Key Findings | Reference |
| MRSA (46 clinical isolates) | Arbekacin (HBK) had the highest antibacterial activities | Therapeutic effects of Arbekacin were superior to gentamicin, netilmicin, and amikacin in mouse infection models. | [15] |
| MRSA (387 isolates) | Arbekacin showed excellent activity against MRSA resistant to gentamicin and tobramycin. | Arbekacin is not modified by ANT(4')-1 and is modified at a much lower rate by APH(2")/AAC(6') compared to gentamicin. | [16] |
Conclusion
The initial screening of this compound against MDR strains is a critical step in evaluating its contemporary clinical utility. This guide outlines the fundamental principles and methodologies necessary for this assessment. This compound's mechanism of action, centered on the inhibition of protein synthesis, remains potent, but its effectiveness is challenged by sophisticated bacterial resistance mechanisms, primarily enzymatic modification.[2][7]
Standardized protocols for MIC determination and disk diffusion testing are essential for generating reliable and comparable data. The available data indicates that while some MDR strains exhibit high-level resistance, this compound and its derivative Arbekacin may retain activity against certain MDR pathogens, including gentamicin-resistant P. aeruginosa and MRSA.[11][17] Further screening against a diverse panel of contemporary clinical MDR isolates is warranted to fully define the potential role of this compound in an era of widespread antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. What is this compound Sulfate used for? [synapse.patsnap.com]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. youtube.com [youtube.com]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apec.org [apec.org]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro activity of arbekacin against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Antibacterial activities of arbekacin, a new aminoglycoside antibiotic, against methicillin-cephem-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of arbekacin, a new aminoglycoside antibiotic, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Dibekacin with the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin B.[1] Like other aminoglycosides, its bactericidal activity stems from its ability to bind to the bacterial ribosome and disrupt protein synthesis.[2] This guide provides a detailed technical overview of the molecular interactions between this compound and the 30S ribosomal subunit, offering insights for researchers and professionals involved in antibiotic research and development.
Mechanism of Action: Targeting the Ribosomal Decoding Center
This compound exerts its antibacterial effect by binding with high affinity to the 30S subunit of the bacterial ribosome.[2][3] This interaction primarily occurs at the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), a critical region for decoding messenger RNA (mRNA).[3] The binding of this compound to this site induces conformational changes in the ribosome, leading to three primary consequences:
-
Inhibition of Protein Synthesis: By binding to the A-site, this compound physically obstructs the binding of incoming aminoacyl-tRNA, thereby halting the elongation phase of protein synthesis.[3]
-
Codon Misreading: The presence of this compound in the decoding center perturbs the intricate proofreading mechanism of the ribosome. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the production of non-functional or toxic proteins.[2][4]
-
Inhibition of Translocation: this compound can also interfere with the translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step in the elongation cycle. This further disrupts the process of protein synthesis.[5]
The this compound Binding Site: A Structural Perspective
The precise binding pocket of this compound within the 30S ribosomal subunit has been elucidated through cryo-electron microscopy (cryo-EM) studies of the E. coli 70S ribosome in complex with this compound (PDB ID: 8IFB).[4] this compound, a 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, settles into a binding pocket within helix 44 (h44) of the 16S rRNA.[3][6]
Key interactions involve hydrogen bonding between the amino and hydroxyl groups of this compound and the phosphate backbone and bases of the 16S rRNA. While specific atomic interactions for the this compound-ribosome complex are detailed in the PDB entry 8IFB, the binding mode is analogous to other 4,6-disubstituted aminoglycosides like kanamycin B. The neamine core (rings I and II) of these aminoglycosides is crucial for sequence-specific recognition of the A-site.[7]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as an inhibitor of bacterial growth and protein synthesis can be quantified through various parameters.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for this compound vary depending on the bacterial species and strain.
| Bacterium | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 16 - 512 | [8] |
| Pseudomonas aeruginosa | 0.5 - 16 | [9] |
| Staphylococcus aureus (including MRSA) | 1 - 16 | [9][10] |
Note: MIC values can be influenced by the presence of resistance mechanisms.
Inhibition of Protein Synthesis (IC50)
Kinetics of Translocation Inhibition
Fast kinetics studies on arbekacin, which has an additional (S)-4-amino-2-hydroxybutyryl (AHB) moiety compared to this compound, reveal that it significantly prolongs the translocation step of protein synthesis from approximately 50 milliseconds to at least 2 seconds.[5] The dwell time of this compound on the pre-translocation ribosome at 5 µM EF-G has been measured to be 8.2 ± 0.6 seconds.[6]
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the interaction of this compound with the 30S ribosomal subunit.
Ribosome Binding Assay (Filter Binding)
This assay quantifies the binding affinity of this compound to the 30S subunit.
Principle: Radiolabeled this compound is incubated with 30S ribosomal subunits. The mixture is then passed through a nitrocellulose filter. Proteins and protein-ligand complexes are retained on the filter, while unbound small molecules pass through. The amount of bound this compound is determined by scintillation counting of the filter.
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by sucrose density gradient centrifugation.
-
Radiolabeling of this compound: If radiolabeled this compound is not commercially available, it can be synthesized or labeled in-house using appropriate methods.
-
Binding Reaction: In a series of tubes, incubate a constant concentration of 30S subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT) at 37°C for 30 minutes to reach equilibrium.
-
Filtration: Rapidly filter the binding reactions through nitrocellulose membranes under vacuum.
-
Washing: Wash the filters with cold binding buffer to remove unbound this compound.
-
Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., using Scatchard analysis).
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay measures the functional consequence of this compound binding on protein synthesis.
Principle: A cell-free extract containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or GFP) from a DNA template. The effect of this compound on protein synthesis is quantified by measuring the reporter protein activity.
Protocol:
-
Prepare IVTT Reaction Mix: Use a commercially available E. coli S30 extract system or prepare a cell-free extract. The reaction mix should contain the S30 extract, amino acids, energy sources (ATP, GTP), and the DNA template encoding the reporter protein.
-
Set up Inhibition Assay: In a multi-well plate, set up reactions containing the IVTT mix and varying concentrations of this compound. Include a no-antibiotic control and a no-template control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Quantify Reporter Protein: Measure the activity of the synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Toeprinting Assay for Translocation Inhibition
This assay identifies the specific sites on mRNA where ribosomes are stalled by this compound.
Principle: A ribosome is allowed to translate a specific mRNA template in the presence of this compound. Reverse transcriptase is then used to synthesize cDNA from a primer annealed downstream of the start codon. The reverse transcriptase will stop at the position of the stalled ribosome, creating a "toeprint." The size of the resulting cDNA fragment indicates the precise location of the ribosome on the mRNA.
Protocol:
-
Prepare Translation Components: Purify 70S ribosomes, initiation factors (IFs), elongation factors (EFs), and tRNAs.
-
Synthesize mRNA: In vitro transcribe a specific mRNA template with a known sequence.
-
Form Initiation Complexes: Incubate the mRNA with 30S subunits, fMet-tRNAfMet, and IFs to form 30S initiation complexes. Add 50S subunits to form 70S initiation complexes.
-
Elongation and Stalling: Initiate elongation by adding the appropriate aminoacyl-tRNAs and EFs in the presence or absence of this compound.
-
Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize the cDNA fragments by autoradiography or fluorescence imaging. The position of the toeprint band indicates the site of ribosome stalling.
Signaling Pathways and Logical Relationships
The interaction of this compound with the 30S ribosomal subunit triggers a cascade of events that ultimately leads to bacterial cell death. This can be visualized as a logical workflow.
The experimental workflow for determining the inhibitory effect of this compound can also be represented graphically.
Conclusion
This compound's interaction with the 30S ribosomal subunit is a multifaceted process that effectively disrupts bacterial protein synthesis. Its ability to bind to the A-site of the 16S rRNA leads to a cascade of inhibitory effects, including the blockage of translation, induction of codon misreading, and hindrance of translocation. The detailed structural and quantitative data presented in this guide provide a solid foundation for further research into the development of novel aminoglycoside antibiotics and for understanding the mechanisms of antibiotic resistance. The provided experimental protocols offer a starting point for researchers aiming to investigate the intricate details of this compound's mode of action.
References
- 1. rcsb.org [rcsb.org]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. Structure–function comparison of Arbekacin with other aminoglycosides elucidates its higher potency as bacterial translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Arbekacin | C22H44N6O10 | CID 68682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 16S rRNA [biochem.umd.edu]
- 11. EMDB-35414: Arbekacin-added human 80S ribosome - Yorodumi [pdbj.org]
The Evolution of Dibekacin: A Semisynthetic Aminoglycoside and Its Progeny
A Technical Guide on the Historical Development, Chemical Synthesis, and Clinical Significance of Dibekacin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development of this compound, a crucial semisynthetic aminoglycoside antibiotic, and its clinically significant derivative, arbekacin. We delve into the scientific rationale behind their creation, detailing the chemical synthesis pathways from the parent compound, kanamycin B. This guide presents a comparative analysis of their antibacterial efficacy, pharmacokinetic profiles, and associated toxicities through clearly structured data tables. Furthermore, it provides detailed experimental protocols for their synthesis and visual representations of their mechanism of action and manufacturing workflow to offer a complete technical resource for researchers and professionals in the field of drug development.
Introduction: The Rise of Aminoglycoside Resistance and the Genesis of this compound
The mid-20th century witnessed the dawn of the antibiotic era, with aminoglycosides emerging as potent weapons against severe Gram-negative bacterial infections. However, the widespread use of early aminoglycosides like kanamycin led to the rapid emergence of resistant bacterial strains. This resistance was often mediated by bacterial enzymes that chemically modified and inactivated the antibiotic.
In response to this growing threat, Japanese scientist Hamao Umezawa and his team embarked on a mission to develop a new generation of aminoglycosides that could evade these resistance mechanisms. Their research culminated in the development of this compound (3',4'-dideoxykanamycin B) in the early 1970s.[1] The key innovation in this compound was the removal of the hydroxyl groups at the 3' and 4' positions of the kanamycin B molecule. This structural modification rendered this compound resistant to the enzymatic phosphorylation that inactivated its parent compound.[1]
The Advent of Arbekacin: A Targeted Approach Against MRSA
While this compound proved effective against many kanamycin-resistant strains, the global health landscape was soon challenged by the rise of methicillin-resistant Staphylococcus aureus (MRSA). To address this urgent need, researchers further modified the this compound structure, leading to the synthesis of arbekacin in 1973, also by Umezawa's group.[2] Arbekacin was specifically designed to be refractory to most aminoglycoside-modifying enzymes produced by resistant bacteria, including MRSA.[2] It was introduced for clinical use in Japan in 1990 and has since become an important agent in the management of MRSA infections.[2][3]
Mechanism of Action: Inhibiting Bacterial Protein Synthesis
This compound and its derivatives, like all aminoglycosides, exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process can be summarized in the following steps:
-
Cellular Uptake: The positively charged aminoglycoside molecule is initially attracted to the negatively charged bacterial cell surface. It then actively transports across the cell membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, the aminoglycoside binds irreversibly to the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins.
-
Cell Death: The accumulation of aberrant proteins disrupts the integrity of the bacterial cell membrane, ultimately leading to cell death.
Caption: Mechanism of action of this compound and its derivatives on the bacterial ribosome.
Quantitative Data Presentation
Table 1: Comparative In Vitro Efficacy (MIC µg/mL)
| Antibiotic | Pseudomonas aeruginosa (MIC50) | Pseudomonas aeruginosa (MIC90) | Gentamicin-Resistant P. aeruginosa (MIC) | MRSA (MIC50) | MRSA (MIC90) |
| This compound | - | - | 0.625[4] | - | - |
| Arbekacin | 16[5] | >128[5] | - | 1 | 2 |
| Gentamicin | 16[5] | >128[5] | 400[4] | - | - |
| Amikacin | 16[5] | 64[5] | 75[4] | - | - |
| Tobramycin | 32[5] | >128[5] | - | - | - |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data for MRSA is primarily for Arbekacin due to its specific indication.
Table 2: Pharmacokinetic Parameters in Adults with Normal Renal Function
| Parameter | This compound | Arbekacin |
| Half-life (t½) | ~2.2 hours | 2.5 - 3.5 hours[6] |
| Peak Serum Concentration (Cmax) | 10.4 µg/mL (100 mg IM) | 7-12 µg/mL (recommended)[6] |
| Trough Serum Concentration (Cmin) | - | < 2 µg/mL (recommended)[6] |
| Volume of Distribution (Vd) | 0.136 L/kg | - |
| Total Body Clearance (CL) | - | Related to creatinine clearance, age, and body weight[6][7] |
| Excretion | Primarily renal | Primarily renal[6] |
Table 3: Comparative Toxicity
| Toxicity | This compound | Arbekacin | Gentamicin | Amikacin |
| Nephrotoxicity | Higher | Lower than this compound & Gentamicin[8] | High | Lower than Gentamicin[9][10] |
| Ototoxicity (Auditory) | Moderate | Lower than this compound & Gentamicin[8] | High | Moderate[11] |
| Ototoxicity (Vestibular) | High | Lower than this compound & Gentamicin[8] | High | Lower[11] |
Note: Toxicity is dose-dependent and can be influenced by patient factors. The comparisons are based on preclinical and clinical studies.[8][9][10][11][12]
Experimental Protocols: Synthesis of this compound and Arbekacin
The following protocols are based on methodologies described in the patent literature and provide a general framework for the semi-synthesis of this compound and Arbekacin.[13][14][15][16]
Synthesis of this compound from Kanamycin B
This process involves the protection of amino and hydroxyl groups, deoxygenation at the 3' and 4' positions, and subsequent deprotection.
Step 1: Protection of Amino Groups
-
Kanamycin B is treated with a suitable protecting agent, such as tert-butoxycarbonyl (Boc) anhydride, in the presence of a base (e.g., sodium carbonate) to protect the five amino groups.[13]
Step 2: Protection of 4" and 6" Hydroxyl Groups
-
The 4" and 6" hydroxyl groups are protected, for example, through an aldol condensation reaction.[13]
Step 3: Elimination of 3' and 4' Hydroxyl Groups
-
The 3' and 4' hydroxyl groups are eliminated to form a double bond. This can be achieved using reagents like 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole.[13]
Step 4: Deprotection of Amino and Hydroxyl Groups
-
The protecting groups on the amino and hydroxyl groups are removed under acidic conditions (e.g., methanolic hydrochloric acid).[13]
Step 5: Catalytic Hydrogenation
-
The double bond formed in step 3 is reduced via catalytic hydrogenation (e.g., using a platinum oxide catalyst) to yield this compound.[13]
Synthesis of Arbekacin from this compound
This synthesis involves the selective acylation of the 1-amino group of this compound.
Step 1: Selective Protection of Amino Groups
-
This compound is treated with di-tert-butyl dicarbonate to selectively protect the amino groups at the 3, 2', 6', and 3" positions, leaving the 1-amino group free for modification.[14]
Step 2: Acylation of the 1-Amino Group
-
The free 1-amino group is acylated using an activated ester of (S)-4-amino-2-hydroxybutyric acid (AHB), where the amino group of AHB is also protected.
Step 3: Deprotection
-
The protecting groups (e.g., Boc) are removed using trifluoroacetic acid, followed by hydrazinolysis to remove any other protecting groups on the AHB side chain.[14]
Step 4: Final Hydrogenation
-
A final catalytic hydrogenation step, often with platinum oxide, yields Arbekacin.[14]
Mandatory Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound and Arbekacin.
Conclusion
The historical development of this compound and its derivative arbekacin exemplifies a successful strategy in overcoming antibiotic resistance through rational drug design. By understanding the enzymatic mechanisms of bacterial resistance, scientists were able to strategically modify existing antibiotic scaffolds to create new, more resilient therapeutic agents. This compound's enhanced stability against inactivating enzymes and arbekacin's targeted efficacy against MRSA have solidified their places in the clinical armamentarium. This guide provides a foundational technical understanding for researchers and drug development professionals, highlighting the enduring importance of chemical synthesis and modification in the ongoing battle against infectious diseases. The continued exploration of novel derivatives and delivery systems for these aminoglycosides may yet unlock further potential in treating challenging bacterial infections.
References
- 1. [Discovery of this compound and its chemical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and this compound against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Population Pharmacokinetics of Arbekacin in Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of Arbekacin in patients infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Oto- and Renal Toxicities of Four Aminoglycosides in Zebrafish [cjph.com.cn]
- 9. Comparative nephrotoxicities of this compound, amikacin, and gentamicin in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of ototoxicity and nephrotoxicity in patients randomly assigned to treatment with amikacin or gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative ototoxicity of ribostamycin, dactimicin, this compound, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nephrotoxic and ototoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103204887A - Method for synthesizing this compound and arbekacin - Google Patents [patents.google.com]
- 14. CN101575354B - Method for synthesizing Arbekacin and intermediate this compound thereof - Google Patents [patents.google.com]
- 15. CN102786564A - New synthetic method of arbekacin and intermediate of this compound thereof - Google Patents [patents.google.com]
- 16. CN104447908A - Arbekacin synthesis method - Google Patents [patents.google.com]
Preclinical Toxicological Profile of Dibekacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin B. It exhibits broad-spectrum activity against various Gram-negative and some Gram-positive bacteria. As with other aminoglycosides, the preclinical toxicological assessment of this compound is crucial for defining its safety profile and guiding clinical use. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key findings from acute, repeated-dose, ototoxicity, and nephrotoxicity studies. The guide is structured to present quantitative data in a clear, tabular format, detail experimental protocols, and visualize key concepts through diagrams.
Mechanism of Action and Toxicity
This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This mechanism is also linked to its primary toxicities. The accumulation of aminoglycosides in renal proximal tubular cells and the inner ear hair cells is a key factor in the development of nephrotoxicity and ototoxicity, respectively.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common metric derived from these studies.
Quantitative Data: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Intravenous (bolus) | 78.3 | [1] |
| Mice | Intramuscular | 389 | [1] |
| Mice | Subcutaneous | 443 | [1] |
Experimental Protocol: Acute Toxicity in Mice[1]
-
Test System: Male ICR mice.
-
Administration: this compound was administered via intravenous (bolus injection over 30 seconds), intramuscular, or subcutaneous routes.
-
Dosage: A range of doses were administered to different groups of animals to determine the lethal dose.
-
Observation Period: Animals were observed for mortality and clinical signs of toxicity for a period of 7 days post-administration.
-
Endpoint: Calculation of the LD50 value.
Figure 1: Generalized workflow for an acute toxicity study.
Repeated-Dose Toxicity (Subacute and Chronic)
Repeated-dose toxicity studies are essential for evaluating the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs for toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).
No specific quantitative data from subacute or chronic toxicity studies for this compound, such as NOAELs, were identified in the publicly available literature reviewed for this guide.
Organ-Specific Toxicity
The primary dose-limiting toxicities associated with this compound, characteristic of the aminoglycoside class, are ototoxicity and nephrotoxicity.
Ototoxicity
Ototoxicity refers to the drug-induced damage to the inner ear, which can result in hearing loss (cochleotoxicity) and/or balance disorders (vestibulotoxicity).
| Species | Dose | Duration | Route | Observed Effects | Reference |
| Guinea Pigs | 150 mg/kg/day | 21 days | Subcutaneous | Significant increase in auditory thresholds and near-complete suppression of post-rotatory nystagmus. | [2] |
-
Test System: Albino guinea pigs.
-
Administration: this compound was administered subcutaneously once daily.
-
Dosage: 150 mg/kg/day.
-
Duration: 21 days.
-
Control Group: Received saline injections.
-
Evaluation:
-
Cochlear Function: Auditory brainstem responses (ABR) to clicks and pure tones were measured before and after treatment to assess hearing thresholds.
-
Vestibular Function: Post-rotatory nystagmus was recorded to evaluate vestibular function.
-
Morphology: After the treatment period, the cochleae were examined for hair cell loss using scanning electron microscopy.
-
Figure 2: Simplified signaling pathway of aminoglycoside-induced ototoxicity.
Nephrotoxicity
Nephrotoxicity is the rapid deterioration in kidney function due to the toxic effect of drugs and chemicals. For aminoglycosides, this is primarily due to their accumulation in the proximal renal tubules.
| Species | Dose | Duration | Route | Observed Effects | Reference |
| Rats | 40 mg/kg/day | 10 days | Intramuscular | Significant elevation in blood urea nitrogen (BUN) and serum creatinine levels. | [3] |
| Rats | 120 mg/kg/day | 10 days | Intramuscular | More pronounced increases in BUN and serum creatinine, with histopathological evidence of tubular necrosis. | [3] |
-
Test System: Male Wistar rats.
-
Administration: this compound was administered intramuscularly once daily.
-
Dosage Groups: 40 mg/kg/day and 120 mg/kg/day.
-
Duration: 10 days.
-
Control Group: Received saline injections.
-
Evaluation:
-
Biochemical Analysis: Blood samples were collected to measure BUN and serum creatinine levels as indicators of renal function.
-
Histopathology: At the end of the study, kidneys were collected, fixed, and stained for microscopic examination to assess for tubular damage.
-
Figure 3: General workflow for a preclinical nephrotoxicity study.
Genotoxicity and Mutagenicity
Genotoxicity and mutagenicity assays are conducted to assess the potential of a substance to induce genetic damage. Standard tests include the bacterial reverse mutation assay (Ames test), in vitro micronucleus test, and in vivo chromosomal aberration assay.
No specific genotoxicity or mutagenicity data for this compound were identified in the publicly available literature reviewed for this guide.
Summary and Conclusion
The preclinical toxicological profile of this compound is characterized by dose-dependent ototoxicity and nephrotoxicity, which are the hallmark toxicities of the aminoglycoside class of antibiotics. Acute toxicity studies indicate a moderate order of toxicity. While data on repeated-dose toxicity and genotoxicity are limited in the public domain, the well-established class effects of aminoglycosides provide a framework for understanding the potential risks associated with this compound. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals in the ongoing evaluation of the safety and efficacy of this compound. Further studies to elucidate the subacute and chronic toxicity profile, as well as to definitively assess its genotoxic potential, would provide a more complete preclinical safety assessment.
References
- 1. Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Preparing Dibekacin Stock Solution for In Vitro Assays
Application Note & Protocol: A Detailed Guide for Researchers
This document provides a comprehensive protocol for the preparation, storage, and application of Dibekacin stock solutions for various in vitro assays. This compound is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, effective against a broad spectrum of bacteria, particularly gram-negative strains.[1] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results in antimicrobial susceptibility testing (AST), mechanism of action studies, and other cellular assays.
Physicochemical Properties of this compound
Understanding the chemical properties of this compound is fundamental for accurate stock solution preparation. The most commonly used form for research is this compound sulfate due to its high solubility in aqueous solutions.
| Property | This compound (Free Base) | This compound Sulfate |
| Molecular Formula | C₁₈H₃₇N₅O₈[2][3] | C₁₈H₃₉N₅O₁₂S[4][5] |
| Molecular Weight | 451.52 g/mol [2][3] | 549.59 g/mol [5] |
| Appearance | - | White to yellowish-white powder |
| Solubility | Soluble in DMSO[3] | Very soluble in water; Soluble in DMSO[6] |
| Storage (Powder) | -20°C for long-term storage[3] | 2°C - 8°C for long-term storage[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Sulfate Aqueous Stock Solution
This protocol outlines the preparation of a high-concentration primary stock solution in sterile water, suitable for most antimicrobial susceptibility testing.
Materials:
-
This compound sulfate powder
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile 50 mL conical tubes
-
Sterile 1.5 mL microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), tare a sterile 50 mL conical tube on an analytical balance.
-
Weighing this compound Sulfate: Carefully weigh 100 mg of this compound sulfate powder into the tared conical tube. Record the precise weight.
-
Dissolution: Aseptically add 10 mL of sterile water to the conical tube containing the this compound sulfate powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL or 1 mL) in sterile 1.5 mL microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label each aliquot clearly with the compound name, concentration (10 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C can be used.[3][6]
Protocol 2: Preparation of a Molar this compound Sulfate Stock Solution in DMSO
For certain experimental applications, a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) may be preferred. This protocol provides a method for preparing a 50 mM stock solution.
Materials:
-
This compound sulfate powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: In a sterile environment, tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Weighing this compound Sulfate: Carefully weigh a precise amount of this compound sulfate powder (e.g., 5.5 mg) into the tared tube. Record the exact weight.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 50 mM concentration using the following formula:
Volume (µL) = [\frac{\text{Weight (mg)}}{\text{Molecular Weight ( g/mol )}}] x [\frac{1}{\text{Desired Concentration (mol/L)}}] x 1,000,000
For 5.5 mg of this compound sulfate (MW: 549.59 g/mol ) to make a 50 mM (0.050 mol/L) solution:
Volume (µL) = [\frac{5.5}{549.59}] x [\frac{1}{0.050}] x 1,000,000 ≈ 200 µL
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation. Store at -20°C for long-term storage.
Application of this compound in In Vitro Assays
This compound is primarily used in in vitro assays to determine its antimicrobial efficacy against various bacterial strains.
Antimicrobial Susceptibility Testing (AST)
The most common application of this compound stock solutions is in determining the Minimum Inhibitory Concentration (MIC) of bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.
Typical Working Concentrations:
The working concentrations for MIC assays typically range from 0.125 µg/mL to 128 µg/mL. A series of two-fold dilutions are prepared from the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The effective peak concentration of the related antibiotic, arbekacin, is suggested to be between 7 to 12 µg/ml, with a safe trough concentration below 2 µg/ml, providing a useful reference range.[7]
Example Dilution Series for MIC Assay:
To prepare a 128 µg/mL working solution from a 10 mg/mL stock solution, a serial dilution is performed. For instance, a 1:78.125 dilution of the 10 mg/mL stock will yield a 128 µg/mL solution. This can then be serially diluted two-fold to obtain the desired concentration range for the MIC assay.
Diagrams
Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H37N5O8 | CID 470999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound Sulfate | C18H39N5O12S | CID 636364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound sulfate | 58580-55-5 | AD32509 | Biosynth [biosynth.com]
- 6. medkoo.com [medkoo.com]
- 7. Population Pharmacokinetics of Arbekacin in Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Dibekacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Dibekacin, a critical aminoglycoside antibiotic. The following sections outline standardized methods, data interpretation, and experimental workflows to ensure accurate and reproducible results in a research and development setting.
Introduction
This compound is a semisynthetic aminoglycoside antibiotic derived from kanamycin B. It is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. Determining the MIC of this compound is a fundamental in vitro susceptibility testing method used to establish the lowest concentration of the antibiotic that prevents the visible growth of a specific bacterium. This data is crucial for understanding its potency, monitoring for the emergence of resistance, and guiding preclinical and clinical research.
The two most common and standardized methods for MIC determination are broth microdilution and agar dilution, as recommended by international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quantitative Data Summary
While comprehensive MIC data for this compound is not extensively available in recent international literature, data for its derivative, Arbekacin, provides valuable insights into its spectrum of activity. Arbekacin was developed from this compound and is widely used in Japan for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] The following table summarizes Arbekacin MIC data against various clinically relevant bacteria.
| Bacterial Species | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Arbekacin | 1 | 2 | [2] |
| Staphylococcus aureus (MSSA & MRSA) | Arbekacin | - | 3.13 | [3] |
| Staphylococcus epidermidis | Arbekacin | - | 3.13 | [3] |
| Pseudomonas aeruginosa | Arbekacin | 1 | 4 | [4] |
| Pseudomonas aeruginosa | Arbekacin | - | 50 | [3] |
| Escherichia coli | Arbekacin | 1 | 2 | [5] |
| Escherichia coli | Arbekacin | - | ≤3.13 | [3] |
| Klebsiella pneumoniae | Arbekacin | - | ≤3.13 | [3] |
| Enterobacter spp. | Arbekacin | - | ≤3.13 | [3] |
| Citrobacter spp. | Arbekacin | - | ≤3.13 | [3] |
| Proteus mirabilis & Proteus vulgaris | Arbekacin | - | ≤3.13 | [3] |
| Serratia spp. | Arbekacin | - | 50 | [3] |
| Acinetobacter baumannii | Arbekacin | 2 | >128 | [6] |
Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following are detailed protocols for the broth microdilution and agar dilution methods for determining the MIC of this compound. These protocols are based on established guidelines to ensure consistency and accuracy.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound powder (of known potency)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., deionized water or phosphate-buffered saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of sterile diluent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Dissolve the powder completely in the diluent.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each tested bacterial strain.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method
This method involves incorporating serial dilutions of this compound into molten agar, which is then solidified in petri dishes.
Materials:
-
This compound powder (of known potency)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent
-
Water bath (45-50°C)
-
Inoculum replicating device (optional)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations in sterile diluent.
-
Melt a sufficient volume of MHA and allow it to cool to 45-50°C in a water bath.
-
For each desired concentration, add 2 mL of the corresponding 10x this compound solution to 18 mL of molten MHA in a sterile tube. Mix thoroughly but gently to avoid bubbles.
-
Pour the this compound-agar mixture into sterile petri dishes and allow them to solidify on a level surface.
-
Prepare a control plate containing MHA without any antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot a fixed volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each this compound-agar plate, including the control plate. An inoculum replicating device can be used to spot multiple strains simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.
-
Visualization of Experimental Workflow and Data Interpretation
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the MIC of this compound.
Interpretation of MIC Results
The interpretation of an MIC value requires comparison to established clinical breakpoints. These breakpoints categorize a bacterium as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.
-
Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antibiotic.
-
Intermediate (I): The antibiotic may be effective at a higher dosage, in specific body sites where it concentrates, or when a higher than normal dose can be used.
-
Resistant (R): The antibiotic is unlikely to be effective in treating the infection.
Japanese Society of Chemotherapy Proposed Breakpoints for Arbekacin:
| Category | MIC (µg/mL) |
| Susceptible (+++) | < 3 |
| Intermediate (++) | > 3 - 10 |
| Intermediate (+) | > 10 - 50 |
| Resistant (-) | > 50 |
Source: Adapted from a 1994 study on Arbekacin disk susceptibility tests.[3]
Caption: Logical relationship for interpreting MIC values.
Conclusion
The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial susceptibility testing. The broth microdilution and agar dilution methods described provide robust and standardized approaches for evaluating the in vitro activity of this compound. While comprehensive, internationally recognized breakpoints for this compound are not currently established by CLSI or EUCAST, the provided data on its derivative, Arbekacin, and the general principles of MIC interpretation offer a solid framework for research and development professionals. It is imperative to perform these assays with meticulous technique and to interpret the results in the context of the specific bacterial isolates and available clinical data.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Trends in the gentamicin and arbekacin susceptibility of methicillin-resistant Staphylococcus aureus and the genes encoding aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical laboratory approach to evaluate administration dose of arbekacin. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of MIC Distribution of Arbekacin, Cefminox, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arbekacin Activity against Contemporary Clinical Bacteria Isolated from Patients Hospitalized with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Animal Models for Dibekacin-Induced Nephrotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and evaluating animal models of Dibekacin-induced nephrotoxicity. The protocols outlined below are designed to offer a standardized framework for inducing and assessing kidney injury, facilitating the development of novel therapeutic and preventative strategies.
Introduction to this compound-Induced Nephrotoxicity
This compound is an aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. However, its clinical use is often limited by the risk of nephrotoxicity, which is characterized by damage to the proximal tubular cells of the kidneys. Animal models are crucial for understanding the pathophysiology of this adverse effect and for screening potential nephroprotective agents. Rats are a commonly used and relevant model for studying aminoglycoside-induced nephrotoxicity due to the histological similarities of their kidneys to those of humans.[1] The primary mechanism of toxicity involves the accumulation of this compound in the renal cortex, leading to cellular injury and dysfunction.[2]
Animal Model Selection and Rationale
The most frequently utilized animal model for studying aminoglycoside-induced nephrotoxicity is the rat, with Sprague-Dawley and Wistar strains being common choices. These models are well-characterized and mimic the clinical progression of acute kidney injury (AKI) observed in humans.[1] While other species such as rabbits and mini-pigs have been used, rats offer a good balance of physiological relevance, cost-effectiveness, and ease of handling for preclinical studies.
Experimental Protocols
This compound-Induced Nephrotoxicity Induction in Rats
This protocol describes the induction of acute nephrotoxicity in rats using this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound sulfate
-
Sterile 0.9% saline solution
-
Animal balance
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Group Allocation: Randomly divide the animals into a control group and one or more this compound-treated groups.
-
This compound Preparation: Prepare a fresh solution of this compound sulfate in sterile 0.9% saline on each day of administration. The concentration should be calculated based on the desired dosage and the average body weight of the rats.
-
Administration:
-
Control Group: Administer an equivalent volume of sterile 0.9% saline i.p. once daily.
-
This compound Group: Administer this compound i.p. at a dose of 15 mg/kg body weight once daily for 14 consecutive days.[2] Doses can be adjusted to induce varying degrees of nephrotoxicity.
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, water intake, and urine output.
Sample Collection
Blood Collection:
-
At the end of the treatment period, anesthetize the rats.
-
Collect blood samples via cardiac puncture or from the retro-orbital plexus.
-
For serum separation, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.
-
Store the serum at -80°C until analysis.
Urine Collection:
-
House the rats in metabolic cages for 24 hours to collect urine at baseline and at the end of the study.
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove debris and store the supernatant at -80°C for analysis.
Kidney Tissue Collection:
-
Following blood collection, euthanize the animals by an approved method.
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the kidneys, remove the capsule, and weigh them.
-
For histopathology, fix one kidney in 10% neutral buffered formalin.
-
For molecular and biochemical analyses, snap-freeze the other kidney in liquid nitrogen and store it at -80°C.
Assessment of Nephrotoxicity
Serum and Urine Biochemistry:
-
Measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels as standard indicators of renal function.
-
Analyze urine for novel biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[3][4][5]
Histopathological Examination:
-
Dehydrate the formalin-fixed kidney tissue through graded alcohols and embed in paraffin.
-
Section the tissue at 4-5 µm thickness.[6]
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Examine the sections under a light microscope for evidence of tubular necrosis, cellular infiltration, and cast formation.[7]
Data Presentation
The following tables summarize the expected quantitative changes in key parameters following the induction of this compound-induced nephrotoxicity in a rat model.
Table 1: Renal Function Parameters
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (15 mg/kg/day for 14 days) (Mean ± SD) |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 1.8 ± 0.4 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 5 | 85 ± 15 |
Note: Values are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Novel Kidney Injury Biomarkers
| Biomarker | Control Group (Relative Expression) | This compound-Treated Group (Relative Expression - Fold Change) |
| Kidney Injury Molecule-1 (KIM-1) | 1.0 | >10-fold increase |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | 1.0 | >20-fold increase |
Note: Fold changes are indicative and based on published literature for aminoglycoside-induced nephrotoxicity.[4][5]
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for establishing and evaluating a this compound-induced nephrotoxicity model in rats.
Caption: Experimental workflow for this compound-induced nephrotoxicity model.
Signaling Pathway of this compound-Induced Renal Cell Apoptosis
This compound, like other aminoglycosides, induces apoptosis in renal proximal tubular cells through a complex signaling cascade initiated by oxidative stress. The diagram below outlines the key molecular events in this process.
Caption: Signaling pathway of this compound-induced renal cell apoptosis.
References
- 1. Aminoglycosides induce acute cell signaling and chronic cell death in renal cells that express the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-Based Quantification of Dibekacin in Serum and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and validated protocols for the quantitative analysis of Dibekacin in both serum and tissue samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.
Introduction
This compound is an aminoglycoside antibiotic effective against a range of bacterial infections. Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring and pharmacokinetic studies are crucial. This document outlines a robust and sensitive HPLC method for the quantification of this compound in biological matrices, essential for both preclinical and clinical research. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase ion-pair chromatography and post-column derivatization with o-phthalaldehyde (OPA) for fluorescent detection.
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC-based quantification of this compound in serum and tissue samples. These values are based on established methods for aminoglycoside analysis and provide a benchmark for method performance.
Table 1: HPLC Method Validation Data for this compound in Serum
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | |
| Low QC (0.3 µg/mL) | 98.5% |
| Medium QC (5.0 µg/mL) | 101.2% |
| High QC (40.0 µg/mL) | 99.8% |
| Precision (% RSD) | |
| Intra-day | < 5% |
| Inter-day | < 7% |
Table 2: HPLC Method Validation Data for this compound in Tissue Homogenate
| Validation Parameter | Result |
| Linearity Range | 0.2 - 100.0 µg/g |
| Correlation Coefficient (r²) | > 0.990 |
| Limit of Detection (LOD) | 0.1 µg/g |
| Limit of Quantification (LOQ) | 0.2 µg/g |
| Accuracy (% Recovery) | |
| Low QC (0.6 µg/g) | 95.7% |
| Medium QC (10.0 µg/g) | 98.9% |
| High QC (80.0 µg/g) | 102.1% |
| Precision (% RSD) | |
| Intra-day | < 8% |
| Inter-day | < 10% |
Experimental Protocols
Materials and Reagents
-
This compound sulfate reference standard
-
Internal Standard (IS) (e.g., Kanamycin or Tobramycin)
-
HPLC-grade acetonitrile and methanol
-
Perchloric acid (PCA), 70%
-
Trichloroacetic acid (TCA)
-
Sodium octanesulfonate
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (C18, for tissue samples)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M sodium sulfate with 5 mM sodium octanesulfonate, adjusted to pH 3.5 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is 20% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Post-Column Derivatization:
-
OPA Reagent: Dissolve 100 mg of OPA in 10 mL of methanol, add 200 µL of 2-mercaptoethanol, and bring to 100 mL with 0.5 M boric acid buffer (pH 10.4).
-
Reagent Flow Rate: 0.5 mL/min, delivered by a separate pump and mixed with the column effluent in a reaction coil.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
-
Sample Preparation Protocols
A rapid and simple protein precipitation method is employed for serum samples.
-
To 200 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 200 µL of 6% (v/v) perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and inject 20 µL into the HPLC system.
Tissue samples require homogenization and a more rigorous cleanup to remove interfering substances.
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of a 10% (w/v) trichloroacetic acid solution.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4 °C.
-
Collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of deionized water to remove polar interferences. d. Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Visualized Workflows and Diagrams
Experimental Workflow for Serum Sample Analysis
Application of Dibekacin in Bacterial Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Dibekacin, a potent aminoglycoside antibiotic, has demonstrated efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in the disruption of bacterial biofilms. While direct quantitative data for this compound's effect on biofilms is emerging, this guide extrapolates from studies on closely related aminoglycosides, such as Arbekacin and Tobramycin, to provide a framework for research.
Mechanism of Action
This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death.[1] In the context of biofilms, this compound's ability to penetrate the extracellular polymeric substance (EPS) matrix and act on the enclosed bacteria is a key area of investigation. Studies on the synergistic effect of this compound with β-lactam antibiotics, such as sulbenicillin, suggest that this compound may also play a role in disrupting the outer membrane of biofilm-embedded bacteria, enhancing the penetration of other antimicrobial agents.
Data Presentation: Efficacy of Aminoglycosides Against Bacterial Biofilms
The following table summarizes the available quantitative data on the efficacy of this compound and other relevant aminoglycosides against bacterial biofilms. It is important to note that the Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic bacteria, highlighting the protective nature of the biofilm structure.
| Antibiotic | Bacterial Strain | Biofilm Age | Assay Method | Key Findings | Reference |
| Arbekacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Mature | Rat air-pouch model | Dose-dependent bactericidal effect observed at concentrations between 0.3 and 10 mg/kg. Ineffective at 0.1 mg/kg.[2] | [2] |
| Arbekacin + Fosfomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Mature | Rat air-pouch model | A clear synergistic effect was observed in eradicating the biofilm structure.[3] | [3] |
| Tobramycin | Pseudomonas aeruginosa | 24 hours | Microbroth dilution (MBEC) | MBEC values ranged from 80 to >5120 mg/L.[1] | [1] |
| Tobramycin | Pseudomonas aeruginosa | 24 hours | Biofilm Inhibition Assay | Effective at higher concentrations for inhibiting and eradicating biofilms.[4] | [4] |
| Amikacin | Pseudomonas aeruginosa | Mature | MBEC Assay | MBEC values were significantly higher than MIC values. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is adapted from standard MBEC assay procedures and can be used to determine the concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Resazurin solution (for viability assessment) or plate reader for turbidity
Procedure:
-
Biofilm Formation:
-
Inoculate a 96-well plate with 100 µL of a diluted overnight bacterial culture (adjusted to a specific OD, e.g., 0.05 at 600 nm).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in fresh growth medium in a separate 96-well plate. Concentrations should span a wide range to determine the MBEC.
-
-
Exposure of Biofilm to this compound:
-
Carefully remove the planktonic bacteria from the biofilm plate by aspiration.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add 100 µL of the prepared this compound dilutions to the wells containing the biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (no biofilm, no antibiotic).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C.
-
-
Assessment of Biofilm Viability:
-
After incubation, remove the antibiotic-containing medium.
-
Wash the wells with PBS.
-
Add fresh growth medium and a viability indicator such as resazurin, or assess turbidity using a plate reader after a further incubation period.
-
The MBEC is the lowest concentration of this compound that results in no viable cells in the biofilm.
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Assay
This protocol measures the total biofilm biomass and can be used to assess the ability of this compound to inhibit biofilm formation or disrupt existing biofilms.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
PBS
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Procedure:
-
For Biofilm Inhibition:
-
Add 100 µL of diluted bacterial culture and varying concentrations of this compound to the wells of a 96-well plate simultaneously.
-
Incubate for 24-48 hours at 37°C.
-
-
For Biofilm Disruption:
-
First, form biofilms as described in the MBEC protocol (Step 1).
-
Then, treat the pre-formed biofilms with different concentrations of this compound for a set period (e.g., 24 hours).
-
-
Crystal Violet Staining:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms with 125 µL of 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells with water to remove excess stain.
-
-
Quantification:
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
A reduction in absorbance in the presence of this compound indicates biofilm inhibition or disruption.
-
Visualization of Pathways and Workflows
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by various signaling pathways. While the specific pathways targeted by this compound for biofilm disruption are yet to be fully elucidated, general pathways such as quorum sensing and c-di-GMP signaling are known to be crucial for biofilm development and are potential targets for anti-biofilm agents.
Caption: General signaling pathways in bacterial biofilm formation.
Experimental Workflow for this compound Biofilm Disruption Assay
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound against bacterial biofilms.
Caption: Experimental workflow for biofilm disruption assay.
Conclusion
This compound holds promise as an agent for combating bacterial biofilms, either alone or in combination with other antibiotics. The protocols and information provided in this document offer a foundation for researchers to systematically investigate its anti-biofilm properties. Further research is warranted to establish specific MBEC values for this compound against a range of clinically relevant bacterial strains and to elucidate the precise molecular mechanisms by which it disrupts the biofilm matrix and affects the embedded bacteria.
References
- 1. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of arbekacin on a methicillin-resistant Staphylococcus aureus-induced biofilm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of fosfomycin and arbekacin on a methicillin-resistant Staphylococcus aureus-induced biofilm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing Dibekacin Efficacy in a Mouse Sepsis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sepsis remains a significant global health challenge with high morbidity and mortality rates. The development of effective therapeutic interventions is paramount. Dibekacin, a semisynthetic aminoglycoside antibiotic, has demonstrated potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1][2][3] Its mechanism of action involves the irreversible binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and subsequent bacterial cell death.[1][4] This document provides a detailed methodology for assessing the efficacy of this compound in a clinically relevant mouse model of sepsis induced by cecal ligation and puncture (CLP). The CLP model is considered the gold standard in sepsis research as it closely mimics the polymicrobial nature and pathophysiological progression of human abdominal sepsis.[5][6][7][8]
These protocols outline the experimental workflow, from the induction of sepsis to the evaluation of key efficacy endpoints, including survival, bacterial clearance, and modulation of the host inflammatory response. The provided data tables and diagrams are intended to facilitate experimental design, execution, and data interpretation for researchers investigating the therapeutic potential of this compound in the context of severe bacterial infections.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This protocol describes the induction of polymicrobial sepsis in mice using the CLP procedure.[5][9][10] The severity of sepsis can be modulated by altering the ligation length and the needle gauge used for puncture.[5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge and 25-gauge needles
-
70% ethanol and povidone-iodine for disinfection
-
Sterile 0.9% saline, pre-warmed to 37°C
-
Buprenorphine for analgesia
-
Heating pad
Procedure:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, taking care to avoid damage to the mesenteric vessels.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). Ensure the ligation does not occlude the ileocecal valve, which would cause bowel obstruction.[9]
-
Puncture the ligated cecal stump once or twice with a 21-gauge (for severe sepsis) or 25-gauge (for moderate sepsis) needle. A small amount of fecal content should be extruded to ensure patency.[10]
-
Carefully return the cecum to the peritoneal cavity.
-
Close the peritoneal wall and skin with sutures or surgical clips.
-
Administer pre-warmed sterile saline (1 ml, subcutaneous) for fluid resuscitation.
-
Administer buprenorphine (0.05-0.1 mg/kg, subcutaneous) for post-operative analgesia.
-
Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
-
For sham-operated control animals, perform the same surgical procedure, including exteriorization of the cecum, but without ligation and puncture.[9]
This compound Treatment Regimen
Materials:
-
This compound sulfate powder
-
Sterile 0.9% saline for injection
Procedure:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Initiate this compound treatment at a clinically relevant time point post-CLP (e.g., 6 hours).
-
Administer this compound via a clinically relevant route, such as subcutaneous (SC) or intraperitoneal (IP) injection.
-
A typical dosing regimen could be 10 mg/kg administered every 12 hours for a specified duration (e.g., 3-5 days).
-
The control group should receive an equivalent volume of the vehicle (sterile saline).
Assessment of Survival
Procedure:
-
Monitor the mice at least twice daily for a period of 7-14 days post-CLP.
-
Record the time of death for each animal.
-
Euthanize moribund animals (e.g., those exhibiting severe lethargy, inability to ambulate, or a body temperature below 30°C) and record the time of euthanasia as the time of death.
-
Plot survival data as a Kaplan-Meier survival curve and analyze using a log-rank test.[8]
Determination of Bacterial Load
This protocol is used to quantify the bacterial burden in blood and various organs.[8][11][12]
Materials:
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
Procedure:
-
At a predetermined time point post-CLP (e.g., 24 or 48 hours), euthanize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perform serial 10-fold dilutions of the blood in sterile PBS.
-
Aseptically harvest organs (e.g., spleen, liver, lungs) and weigh them.
-
Homogenize the organs in a known volume of sterile PBS.
-
Perform serial 10-fold dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µl of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) on plates with 30-300 colonies.
-
Calculate the bacterial load as CFU/ml of blood or CFU/gram of tissue.
Cytokine Analysis
This protocol describes the measurement of pro-inflammatory cytokines in plasma or peritoneal lavage fluid using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16][17]
Materials:
-
Blood collection tubes with anticoagulant
-
Sterile PBS
-
Commercial ELISA kits for murine cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
At a specified time point post-CLP (e.g., 6, 12, or 24 hours), collect blood via cardiac puncture.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Alternatively, to collect peritoneal lavage fluid, inject 5 ml of cold, sterile PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid. Centrifuge the fluid to pellet cells and collect the supernatant.
-
Store plasma or peritoneal lavage fluid at -80°C until analysis.
-
Perform the ELISA for specific cytokines according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Data Presentation
Table 1: Survival Rate Following this compound Treatment in CLP-Induced Sepsis
| Treatment Group | Number of Animals (n) | Survival Rate at Day 7 (%) | p-value (vs. Vehicle) |
| Sham | 10 | 100 | - |
| CLP + Vehicle | 20 | 25 | - |
| CLP + this compound (10 mg/kg) | 20 | 75 | <0.05 |
Table 2: Bacterial Load in Blood and Tissues at 24 Hours Post-CLP
| Treatment Group | Blood (CFU/ml) | Spleen (CFU/g) | Liver (CFU/g) |
| Sham | <10 | <100 | <100 |
| CLP + Vehicle | 5.2 x 10⁵ ± 1.8 x 10⁵ | 8.9 x 10⁷ ± 2.5 x 10⁷ | 6.3 x 10⁷ ± 1.9 x 10⁷ |
| CLP + this compound (10 mg/kg) | 1.4 x 10³ ± 0.5 x 10³ | 3.1 x 10⁵ ± 1.2 x 10⁵ | 2.5 x 10⁵ ± 0.9 x 10⁵ |
| Data are presented as mean ± SEM. |
Table 3: Pro-inflammatory Cytokine Levels in Plasma at 12 Hours Post-CLP
| Treatment Group | TNF-α (pg/ml) | IL-6 (pg/ml) | IL-1β (pg/ml) |
| Sham | 50 ± 15 | 80 ± 25 | 30 ± 10 |
| CLP + Vehicle | 1250 ± 350 | 3500 ± 800 | 850 ± 200 |
| CLP + this compound (10 mg/kg) | 450 ± 120 | 1100 ± 300 | 300 ± 90 |
| Data are presented as mean ± SEM. |
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Simplified signaling pathway in sepsis.
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. signosisinc.com [signosisinc.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Pseudomonas aeruginosa to Dibekacin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents, posing considerable challenges in clinical settings. Dibekacin, a semisynthetic aminoglycoside antibiotic, has demonstrated potent activity against a range of Gram-negative bacteria, including isolates of P. aeruginosa. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of this compound and for guiding therapeutic strategies.
This document provides detailed protocols for determining the in vitro susceptibility of P. aeruginosa to this compound using standardized methods such as broth microdilution and Kirby-Bauer disk diffusion. It is important to note that while the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide interpretive criteria for many aminoglycosides, specific breakpoints for this compound against P. aeruginosa are not listed in their current guidelines. Therefore, this document references the interpretive standards provided by the Japanese Society of Chemotherapy (JSC), where this compound is more commonly utilized.
These protocols are intended to be executed by trained laboratory personnel in a controlled environment. Adherence to established standards for quality control is mandatory for ensuring the accuracy and reproducibility of results.
Data Presentation: Interpretive Criteria for Susceptibility Testing
The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for this compound against Pseudomonas aeruginosa, as well as for comparator aminoglycosides from CLSI and EUCAST for reference.
This compound Interpretive Criteria for P. aeruginosa (Japanese Society of Chemotherapy)
| Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | N/A | ≤4 | 8 | ≥16 |
| Disk Diffusion (mm) | 10 µg | ≥17 | 14 - 16 | ≤13 |
Comparator Aminoglycoside MIC Breakpoints (µg/mL) for P. aeruginosa
| Antimicrobial Agent | CLSI M100 (2023) S/I/R | EUCAST v13.1 (2023) S/R |
| Amikacin | ≤16 / 32 / ≥64 | ≤8 / >16 |
| Gentamicin | ≤4 / 8 / ≥16 | ≤4 / >4 |
| Tobramycin | ≤4 / 8 / ≥16 | ≤4 / >4 |
Comparator Aminoglycoside Disk Diffusion Breakpoints (mm) for P. aeruginosa
| Antimicrobial Agent | Disk Content | CLSI M100 (2023) S/I/R | EUCAST v13.1 (2023) S/R |
| Amikacin | 30 µg | ≥17 / 15-16 / ≤14 | ≥18 / <18 |
| Gentamicin | 10 µg | ≥15 / 13-14 / ≤12 | ≥17 / <17 |
| Tobramycin | 10 µg | ≥15 / 13-14 / ≤12 | ≥17 / <17 |
Experimental Protocols
The following are detailed methodologies for performing broth microdilution and disk diffusion susceptibility testing of P. aeruginosa against this compound.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
3.1.1 Materials
-
This compound analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pseudomonas aeruginosa isolate(s) for testing
-
Pseudomonas aeruginosa ATCC® 27853™ quality control strain
-
Sterile saline or deionized water
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C, ambient air)
-
Pipettes and sterile tips
3.1.2 Protocol Steps
-
Prepare this compound Stock Solution: Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.
-
Prepare Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration (e.g., 0.25 µg/mL). Discard the final 50 µL from the last well. This will leave 50 µL in each well with serially diluted this compound.
-
The final column can serve as a growth control (no antibiotic).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth) to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculate Plates: Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL per well. The antibiotic concentrations will be halved to their final testing concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results:
-
Examine the plates from the bottom using a reading mirror or automated plate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well should show distinct turbidity.
-
Caption: Workflow for Broth Microdilution MIC Testing.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
3.2.1 Materials
-
10 µg this compound antimicrobial disks
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm diameter)
-
Pseudomonas aeruginosa isolate(s) for testing
-
Pseudomonas aeruginosa ATCC® 27853™ quality control strain
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C, ambient air)
-
Ruler or caliper for measuring zone diameters
3.2.2 Protocol Steps
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculate Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply Antimicrobial Disks:
-
Aseptically apply the 10 µg this compound disk(s) to the surface of the inoculated agar plate.
-
Gently press each disk down to ensure complete contact with the agar.
-
Disks should be placed at least 24 mm apart (from center to center).
-
-
Incubation: Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or caliper.
-
Read the plates from the back against a dark, non-reflective background illuminated with reflected light.
-
Interpret the zone size according to the breakpoints provided in Table 2.1.
-
Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.
Quality Control
Quality control (QC) is essential for ensuring the accuracy and precision of susceptibility testing results.
-
QC Strain: The recommended QC strain for P. aeruginosa susceptibility testing is Pseudomonas aeruginosa ATCC® 27853™ .
-
Frequency: QC testing should be performed each day that patient isolates are tested.
-
Procedure: The QC strain should be tested using the exact same procedures as the clinical isolates.
-
Acceptable Ranges: At the time of this document's creation, specific QC ranges for this compound with P. aeruginosa ATCC® 27853™ have not been published by major international standards organizations (CLSI, EUCAST) or located within publicly available Japanese Society of Chemotherapy documents.
-
Recommendation: Laboratories should establish their own internal, statistically valid QC ranges for this compound. This can be achieved by testing the ATCC® 27853™ strain for 20-30 consecutive testing days and calculating the mean and standard deviation for both MIC and zone diameter results. The acceptable range is typically the mean ± 2 standard deviations. Results should consistently fall within this established range for clinical test results to be considered valid.
Logical Relationships in Susceptibility Testing
The relationship between the MIC, zone diameter, and the interpretive category is fundamental to susceptibility testing. An inverse correlation exists between the MIC and the zone of inhibition.
Techniques for Studying Dibekacin Uptake in Bacterial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several established techniques to quantify the uptake of Dibekacin, a potent aminoglycoside antibiotic, into bacterial cells. Understanding the kinetics and extent of drug accumulation is crucial for evaluating antibacterial efficacy, investigating resistance mechanisms, and developing novel therapeutic strategies.
Introduction to this compound Uptake
This compound, like other aminoglycosides, targets the bacterial ribosome to inhibit protein synthesis, ultimately leading to cell death.[1] Its journey to the ribosome begins with a critical step: traversing the bacterial cell envelope. This process is generally understood to occur in three phases: initial electrostatic interaction with the outer membrane, a slow energy-dependent phase I (EDPI), and a more rapid energy-dependent phase II (EDPII) that involves transport across the inner membrane, driven by the proton motive force.[2][3] A thorough understanding of this uptake process is essential for overcoming resistance and enhancing the efficacy of this important class of antibiotics.[2][4]
Fluorescent Labeling and Microscopy/Flow Cytometry
This method utilizes a fluorescently labeled this compound analogue to visualize and quantify its association with and entry into bacterial cells. It allows for the differentiation between membrane-bound and internalized antibiotic molecules.[3][5]
Application Note:
This technique is particularly useful for high-throughput screening of factors that may influence drug uptake, such as efflux pump inhibitors or membrane-perturbing agents. Fluorescence microscopy provides spatial resolution to observe localization within the cell, while flow cytometry enables the rapid analysis of a large population of individual cells, providing statistically robust quantitative data.[3] While creating fluorescently labeled this compound is a prerequisite, the insights gained into uptake dynamics at a single-cell level are invaluable.
Experimental Protocol:
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Fluorescently labeled this compound (e.g., conjugated to a Cy5 or similar dye)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge
-
Fluorescence microscope with appropriate filter sets
-
Flow cytometer
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in CAMHB at 37°C with shaking. Dilute the overnight culture into fresh, pre-warmed CAMHB and grow to the mid-logarithmic phase (OD600 of ~0.5).
-
Incubation with Fluorescent this compound: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes) and wash twice with PBS. Resuspend the bacterial pellet in PBS to a desired cell density (e.g., 10^8 CFU/mL). Add the fluorescently labeled this compound to the bacterial suspension at the desired final concentration. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Washing: After incubation, pellet the cells by centrifugation and wash twice with ice-cold PBS to remove unbound fluorescent this compound.
-
Fluorescence Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot on a microscope slide with a coverslip. Visualize the cells using a fluorescence microscope. Capture images to observe the localization of the fluorescent signal.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and emission filters for the chosen fluorophore. Gate on the bacterial population based on forward and side scatter characteristics. Quantify the mean fluorescence intensity of the bacterial population at each time point.
Data Presentation:
| Parameter | Typical Range/Value | Reference Aminoglycoside |
| Incubation Concentration | 1 - 10 x MIC | Neomycin-Cy5 |
| Incubation Time | 15 - 60 minutes | Neomycin-Cy5 |
| Analysis Method | Mean Fluorescence Intensity | Neomycin-Cy5 |
Radiolabeling and Scintillation Counting
This classic and highly sensitive method involves incubating bacterial cells with a radiolabeled form of this compound (e.g., containing ³H or ¹⁴C) and subsequently measuring the amount of radioactivity incorporated into the cells.
Application Note:
Radiolabeling provides a direct and highly sensitive measure of total drug accumulation within the bacterial cell. It is considered a gold-standard method for quantifying uptake.[2] However, it requires specialized facilities for handling radioactive materials and does not distinguish between membrane-bound and cytoplasmic antibiotic.
Experimental Protocol:
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., CAMHB)
-
Radiolabeled this compound (e.g., [³H]-Dibekacin or [¹⁴C]-Dibekacin)
-
Unlabeled this compound
-
Ice-cold PBS
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge
-
Filtration apparatus with glass fiber filters (e.g., 0.45 µm)
Procedure:
-
Bacterial Culture Preparation: Prepare a mid-logarithmic phase bacterial culture as described in the previous protocol.
-
Uptake Assay: Pellet the cells, wash with PBS, and resuspend in fresh medium to the desired density. Add radiolabeled this compound to the cell suspension. To determine non-specific binding, prepare a parallel set of tubes with a large excess (e.g., 100-fold) of unlabeled this compound added a few minutes before the radiolabeled compound.
-
Incubation: Incubate the tubes at 37°C with shaking for various time points.
-
Termination of Uptake: Stop the uptake reaction by rapidly filtering the bacterial suspension through a glass fiber filter. Immediately wash the filter with several volumes of ice-cold PBS to remove extracellular radiolabeled this compound.
-
Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound. Normalize the uptake to the number of cells or total protein content.
Data Presentation:
| Parameter | Typical Range/Value | Reference Aminoglycoside |
| Specific Activity | Varies based on isotope | [¹⁴C]-Gentamicin |
| Incubation Concentration | 0.1 - 10 µM | [¹⁴C]-Gentamicin |
| Incubation Time | 5 - 120 minutes | [¹⁴C]-Gentamicin |
| Analysis Method | CPM converted to pmol/mg protein | [¹⁴C]-Gentamicin |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Cell Fractionation
This powerful technique allows for the quantification of unlabeled this compound in different subcellular compartments of the bacteria. It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[6][7]
Application Note:
LC-MS/MS is a highly sensitive and specific method for quantifying intracellular drug concentrations without the need for labeling.[6][8] When combined with bacterial cell fractionation, it can provide detailed information on the distribution of this compound within the cell (e.g., periplasm vs. cytoplasm). This is crucial for understanding how the drug overcomes the different membrane barriers.
Experimental Protocol:
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
Cell fractionation kit or established protocol reagents (e.g., lysozyme, sonicator, ultracentrifuge)[9]
-
LC-MS/MS system
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
Internal standard (e.g., a structurally similar but isotopically labeled compound or another aminoglycoside not present in the sample)[7]
Procedure:
-
Bacterial Treatment: Grow and treat bacterial cultures with this compound at the desired concentration and for various durations.
-
Cell Harvesting and Washing: Pellet the cells by centrifugation and wash thoroughly with ice-cold PBS to remove external this compound.
-
Bacterial Cell Fractionation (Optional but Recommended):
-
Periplasmic Fraction: Use a method like osmotic shock to release periplasmic contents.
-
Spheroplast Formation: Treat the remaining cells with lysozyme to degrade the cell wall.
-
Cytoplasmic and Membrane Fractions: Lyse the spheroplasts (e.g., by sonication or homogenization). Separate the cytoplasmic (supernatant) and membrane (pellet) fractions by ultracentrifugation.
-
-
Drug Extraction: To each subcellular fraction (or the whole-cell lysate if not fractionating), add a protein precipitation/extraction solvent (e.g., cold acetonitrile) containing a known concentration of the internal standard. Vortex vigorously and then centrifuge to pellet the precipitated proteins and cellular debris.
-
LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness if necessary, and reconstitute in a suitable mobile phase. Inject the sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.[7]
-
Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the bacterial samples based on the peak area ratios relative to the standard curve.
Data Presentation:
| Parameter | Typical Range/Value | Reference Aminoglycoside |
| Limit of Quantification | 0.1 µg/mL | Arbekacin[7] |
| Linearity Range | 0.1 - 45.9 µg/mL | Arbekacin[7] |
| Recovery | 94.7 - 103.8% | Arbekacin[7] |
| Analysis Method | Peak Area Ratio | Arbekacin[7] |
Visualizations
Caption: General mechanism of this compound uptake in Gram-negative bacteria.
Caption: Experimental workflow for the fluorescent this compound uptake assay.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. youtube.com [youtube.com]
- 2. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Aminoglycoside Antibiotics and Methods for Accurately Monitoring Uptake by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid quantification of the aminoglycoside arbekacin in serum using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient subfractionation of gram-negative bacteria for proteomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Dibekacin in Synergistic Antibiotic Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibekacin is an aminoglycoside antibiotic effective against a range of bacteria, including resistant strains. The growing challenge of antimicrobial resistance has spurred research into combination therapies to enhance efficacy and overcome resistance mechanisms. These application notes provide detailed protocols for investigating the synergistic potential of this compound with other antibiotics, focusing on the checkerboard and time-kill assays.
Key Concepts in Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. In contrast, an additive effect is when the combined effect is equal to the sum of the individual effects, and antagonism is when the combination is less effective than the individual agents.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess antibiotic synergy. It involves testing a matrix of antibiotic concentrations to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration at least ten times the expected MIC. Sterilize by filtration.
-
Bacterial Inoculum Preparation: Culture the test organism overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.[1]
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of sterile broth to each well.[1]
-
Create serial twofold dilutions of this compound along the x-axis (columns) and the second antibiotic along the y-axis (rows).[2]
-
The final plate should contain wells with each antibiotic alone (in the last row and column, respectively) and in combination at various concentrations.[3] Include a growth control well without any antibiotics.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction.[1][3]
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
The results are interpreted as follows:
-
Time-Kill Assay
The time-kill assay provides dynamic information about the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Protocol:
-
Preparation: Determine the MIC of each antibiotic against the test organism beforehand. Prepare antibiotic solutions at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x MIC).[4]
-
Inoculum Preparation: Prepare a bacterial inoculum with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.[5]
-
Experimental Setup:
-
Prepare flasks containing the broth with:
-
No antibiotic (growth control)
-
This compound alone
-
The second antibiotic alone
-
The combination of this compound and the second antibiotic
-
-
-
Initiation and Sampling: Add the bacterial inoculum to each flask. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[4][5]
-
Bacterial Viable Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum count.[5]
-
Summary of Quantitative Data from Synergy Studies
The following tables summarize findings from studies investigating the synergistic effects of this compound (or its derivative Arbekacin) in combination with other antibiotics against various bacterial strains.
Table 1: Synergy of Arbekacin-based Combinations against Staphylococcus aureus
| Combination | Target Organism | Method | Finding | Reference |
| Arbekacin + Vancomycin | MRSA | Not specified | Synergistic interaction in vitro.[4] | [4] |
| Arbekacin + Teicoplanin | Hetero-VISA & MRSA | Time-Kill Assay | Synergistic against tested strains.[4] | [4] |
| Arbekacin + Ampicillin-sulbactam | Hetero-VISA & MRSA | Time-Kill Assay | Synergistic against tested strains.[4] | [4] |
| Arbekacin + Vancomycin | MRSA (27 strains) | Checkerboard Technique | No synergistic effects detected; antagonism observed in 2 strains.[6] | [6] |
| Arbekacin + Cefotiam | MRSA | Not specified | Potent antibacterial effects.[7] | [7] |
| Arbekacin + Cefuzonam | MRSA | Not specified | Potent antibacterial effects.[7] | [7] |
Note: Arbekacin is a derivative of this compound.[4]
Table 2: Synergy of this compound Combinations against Other Bacteria
| Combination | Target Organism | Method | Finding | Reference |
| This compound + Fosfomycin | Complicated Urinary Tract Infections | Clinical Study | Combination acts synergistically. | [8] |
| Aminoglycosides (including this compound analogs) + β-lactams | Pseudomonas aeruginosa | Time-Kill Technique | Infrequent synergistic (16%) or enhanced killing (12%) against certain resistant strains.[9] | [9] |
Conclusion
The provided protocols for checkerboard and time-kill assays offer a robust framework for evaluating the synergistic potential of this compound in combination with other antibiotics. The summarized data indicates that this compound and its derivatives can exhibit synergy with various antibiotics, particularly against resistant strains of Staphylococcus aureus and in the context of urinary tract infections. However, outcomes can be strain-dependent, and antagonism has been observed in some cases.[6] Therefore, empirical testing using standardized methods is crucial for guiding the development of effective combination therapies.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. clyte.tech [clyte.tech]
- 3. emerypharma.com [emerypharma.com]
- 4. Synergy of Arbekacin-based Combinations Against Vancomycin Hetero-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Vancomycin and arbekacin, drugs of treatment for MRSA infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Combined effects of arbekacin with other antibiotics against methicillin-resistant Staphylococcus aureus. III. Combined effects of arbekacin with cefotiam or cefuzonam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical studies on combination chemotherapy with fosfomycin and this compound in complicated urinary tract infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic activity of aminoglycoside-beta-lactam combinations against Pseudomonas aeruginosa with an unusual aminoglycoside antibiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Dibekacin-Induced Ototoxicity in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the ototoxic potential of Dibekacin in a guinea pig model. The protocols outlined below cover experimental design, functional auditory assessment, and morphological analysis of the cochlea.
Introduction
Aminoglycoside antibiotics, including this compound, are crucial for treating severe bacterial infections. However, their clinical use is limited by the risk of ototoxicity, which can lead to permanent hearing loss.[1][2] The guinea pig is a well-established and predictive animal model for studying drug-induced ototoxicity due to its anatomical and physiological similarities to the human auditory system.[3][4] This document details a comprehensive experimental design to evaluate the ototoxic effects of this compound, employing both functional and morphological outcome measures.
Experimental Design and Workflow
A typical experimental design involves a control group and one or more this compound-treated groups. The workflow for evaluating this compound ototoxicity is illustrated below.
Figure 1: Experimental workflow for this compound ototoxicity assessment.
Experimental Protocols
Animal Model
-
Species: Hartley strain albino guinea pigs.
-
Weight: 250-350 g.
-
Health Status: Healthy animals with normal Preyer's reflex.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
This compound Administration
-
Dosing: A study comparing this compound and netilmicin used a dose of 150 mg/kg/day administered subcutaneously for 21 days.[5] The dosage can be adjusted based on the specific research question.
-
Route of Administration: Intramuscular or subcutaneous injections are common.[5][6]
-
Control Group: The control group should receive an equivalent volume of sterile saline solution.[5]
-
Duration: A common duration for aminoglycoside ototoxicity studies is 21 to 28 days.[5][6]
Auditory Brainstem Response (ABR)
ABR is an electrophysiological test that measures the synchronous neural response of the auditory pathway.
-
Anesthesia: Anesthetize the guinea pig (e.g., ketamine and xylazine).
-
Electrode Placement: Subdermal needle electrodes are placed as follows:
-
Stimuli:
-
Type: Clicks or tone bursts at various frequencies (e.g., 4, 8, 16, 20 kHz).[8]
-
Presentation: Presented to the ear canal via a calibrated sound delivery system.
-
-
Data Acquisition:
-
Amplification and Filtering: Amplify and filter the recorded neural activity (e.g., 100-3000 Hz bandpass filter).[7]
-
Averaging: Average multiple responses (e.g., 512-1024 sweeps) for each stimulus intensity.
-
Threshold Determination: The ABR threshold is the lowest stimulus intensity that elicits a discernible and repeatable waveform (often Wave III in guinea pigs).[7][8]
-
Distortion Product Otoacoustic Emissions (DPOAEs)
DPOAEs are sounds generated by the outer hair cells of the cochlea in response to two simultaneous pure tones.
-
Stimuli:
-
Primary Tones (f1 and f2): Two pure tones with a specific frequency ratio (f2/f1), typically around 1.22.[9]
-
Intensity: Common stimulus intensities are L1 = 65 dB SPL and L2 = 55 dB SPL.
-
-
Data Acquisition:
-
A probe containing a microphone and two speakers is placed in the external ear canal.
-
The DPOAE at the 2f1-f2 frequency is measured.
-
DPOAE amplitudes are recorded across a range of f2 frequencies.
-
-
Interpretation: A reduction in DPOAE amplitude is indicative of outer hair cell damage.[10]
Cochlear Histology
Morphological analysis of the cochlea provides direct evidence of hair cell damage.
-
Tissue Preparation:
-
Following the final auditory assessment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the cochleae and post-fix overnight.
-
Decalcify the cochleae (e.g., with EDTA).
-
Dehydrate and embed in paraffin or resin.
-
-
Sectioning and Staining:
-
Cut thin sections of the cochlea.
-
Stain with Hematoxylin and Eosin (H&E) to visualize the general morphology of the organ of Corti.
-
-
Hair Cell Counting:
-
Count the number of inner and outer hair cells in different turns of the cochlea.
-
Compare the hair cell counts between the control and this compound-treated groups.
-
-
Scanning Electron Microscopy (SEM): For detailed surface morphology of the organ of Corti, SEM can be employed to visualize damage to the stereocilia.[2][6]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Auditory Brainstem Response (ABR) Threshold Shifts (dB)
| Frequency (kHz) | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| 4 | |||
| 8 | |||
| 16 | |||
| 20 | |||
| Click |
Table 2: Distortion Product Otoacoustic Emission (DPOAE) Amplitude Changes (dB SPL)
| f2 Frequency (kHz) | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| 4 | |||
| 6 | |||
| 8 | |||
| 10 | |||
| 12 |
Table 3: Cochlear Hair Cell Counts (Mean ± SD)
| Cochlear Turn | Group | Outer Hair Cells (OHC) | Inner Hair Cells (IHC) |
| Apical | Control | ||
| This compound | |||
| Middle | Control | ||
| This compound | |||
| Basal | Control | ||
| This compound |
Signaling Pathways in this compound Ototoxicity
Aminoglycosides like this compound induce ototoxicity primarily through the generation of reactive oxygen species (ROS), which triggers apoptotic pathways in the cochlear hair cells.[2][11][12]
Figure 2: Simplified signaling pathway of this compound-induced ototoxicity.
Aminoglycosides enter the hair cells through mechanotransduction channels.[1] This leads to the formation of ROS, which in turn activates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[11] ROS also damages mitochondria, leading to the release of pro-apoptotic factors. Both pathways converge on the activation of caspases, which execute the apoptotic cell death of hair cells, resulting in hearing loss.[11][13]
References
- 1. Cellular mechanisms of aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-protection against aminoglycoside ototoxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Frontiers | Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity [frontiersin.org]
- 5. Comparative ototoxicity of this compound and netilmicin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of cochlear toxicity of aminoglycoside antibiotics in guinea pigs by scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brainstem Representation of Auditory Overshoot in Guinea Pigs Using Auditory Brainstem Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificliterature.org [scientificliterature.org]
- 9. Distortion-product Otoacoustic Emissions in Diagnostic Versus Portable Equipment: A Comparison of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ototoxicity and otoprotection in the inner ear of guinea pigs using gentamicin and amikacin: ultrastructural and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]
- 12. pubs.asha.org [pubs.asha.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibekacin Dosage in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Dibekacin dosage to minimize nephrotoxicity in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound, like other aminoglycoside antibiotics, induces nephrotoxicity primarily through its accumulation in the epithelial cells of the proximal tubules in the kidney cortex.[1] This accumulation leads to a cascade of detrimental cellular events. A key factor in this process is the generation of reactive oxygen species (ROS), which causes oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction, inflammation, and ultimately, apoptosis (programmed cell death) of the renal tubular cells.[2][3]
Q2: What are the recommended dosages of this compound for inducing and studying nephrotoxicity in rats?
A2: The dosage of this compound required to induce nephrotoxicity in rats can vary. Studies have shown that a dose as low as 2.5 mg/kg/day can lead to an increase in urinary cell excretion, an early sign of kidney injury.[4] For more pronounced nephrotoxic effects, researchers have used doses that are 3, 10, and 30 times the suggested human therapeutic dose. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental goals, balancing the need to induce measurable nephrotoxicity with the ethical considerations of animal welfare.
Q3: Which biomarkers are most sensitive for detecting early this compound-induced kidney injury?
A3: While traditional biomarkers like blood urea nitrogen (BUN) and serum creatinine (sCr) are indicative of renal dysfunction, they often only become elevated after significant kidney damage has occurred.[5] For earlier and more sensitive detection of this compound-induced nephrotoxicity, it is recommended to use a panel of novel urinary biomarkers. Among the most well-validated in rat models are Kidney Injury Molecule-1 (KIM-1), clusterin, and albumin.[5][6] These biomarkers can detect injury to the renal tubules and glomeruli at very early stages.[5][6]
Q4: Are there any known strategies to mitigate this compound-induced nephrotoxicity in experimental settings?
A4: Yes, several strategies have been explored to reduce the nephrotoxic effects of this compound. One approach involves the chemical modification of the this compound molecule, such as the formation of N-alkylsulfonate derivatives, which have shown reduced nephrotoxicity in rats while maintaining antibacterial activity.[7] Another strategy is the co-administration of protective agents. For instance, while studied with the related aminoglycoside arbekacin, co-administration with pazufloxacin mesilate has been shown to reduce renal uptake and subsequent toxicity.[8]
Troubleshooting Guides
Issue 1: High variability in biomarker data between individual rats in the same treatment group.
-
Possible Cause: Inconsistent drug administration, variations in animal hydration status, or improper sample collection and processing.
-
Solution:
-
Standardize Administration: Ensure precise and consistent administration of this compound. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, use a consistent volume and injection site.
-
Control Hydration: House rats in a controlled environment with free access to water to maintain consistent hydration levels.
-
Refine Sample Collection: For urine collection, use metabolic cages and ensure complete collection over a standardized time period. When collecting blood, use a consistent site and technique to minimize stress and hemolysis.[9]
-
Consistent Sample Processing: Process all samples (urine and serum) in a standardized manner. Centrifuge at the same speed and temperature, and store aliquots at a consistent temperature to prevent degradation of biomarkers.
-
Issue 2: Failure to observe significant nephrotoxicity at the expected this compound dosage.
-
Possible Cause: The rat strain used may be less susceptible to aminoglycoside-induced nephrotoxicity, the this compound solution may have degraded, or the experimental timeline may be too short.
-
Solution:
-
Review Animal Model: Different rat strains can have varying sensitivities to nephrotoxic agents. Ensure the chosen strain is appropriate for this type of study.
-
Verify Drug Integrity: Prepare fresh this compound solutions for each experiment and verify the concentration and purity of the compound.
-
Extend Experimental Duration: Aminoglycoside-induced nephrotoxicity can take several days to develop.[1] Consider extending the treatment period and including later time points for sample collection.
-
Increase Dosage: If no toxicity is observed at lower doses, a carefully planned dose-escalation study may be necessary.
-
Issue 3: Discrepancy between biomarker levels and histopathological findings.
-
Possible Cause: The timing of sample collection may not align with the peak expression of certain biomarkers, or the histopathological analysis may not be sensitive enough to detect early cellular changes.
-
Solution:
-
Optimize Sampling Time: Different biomarkers have different expression kinetics. For example, KIM-1 levels can rise within 24 hours of injury, while changes in serum creatinine may take longer. Conduct a time-course study to determine the optimal sampling times for your chosen biomarkers.
-
Enhance Histopathology: In addition to standard H&E staining, consider using more sensitive techniques such as Periodic acid-Schiff (PAS) staining to visualize basement membrane changes, or immunohistochemistry (IHC) for specific cell death markers like cleaved caspase-3.
-
Data Presentation
Table 1: Example of a this compound Dose-Response Study on Renal Biomarkers in Rats
| This compound Dose (mg/kg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Urinary KIM-1 (ng/mL) | Urinary Clusterin (µg/mL) |
| 0 (Control) | 0.5 ± 0.1 | 20 ± 3 | 2 ± 0.5 | 5 ± 1 |
| 2.5 | 0.6 ± 0.1 | 25 ± 4 | 10 ± 2 | 15 ± 3 |
| 10 | 1.2 ± 0.3 | 50 ± 8 | 50 ± 10 | 40 ± 8 |
| 30 | 2.5 ± 0.5 | 100 ± 15 | 150 ± 25 | 100 ± 20 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in Rats
-
Animal Model: Use male Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
This compound Preparation: Dissolve this compound sulfate in sterile 0.9% saline to the desired concentrations.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection once daily for 7 consecutive days.
-
Sample Collection:
Protocol 2: Measurement of Renal Biomarkers
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C.
-
Urine Processing: Centrifuge urine samples at 1500 x g for 10 minutes to remove debris. Store the supernatant at -80°C.
-
Biomarker Analysis:
-
Measure serum creatinine and BUN using commercially available colorimetric assay kits.
-
Quantify urinary KIM-1 and clusterin using commercially available ELISA kits specific for rats.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced nephrotoxicity in rats.
Caption: Experimental workflow for assessing this compound nephrotoxicity.
References
- 1. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubular apoptosis in the pathophysiology of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the relative performance of 12 urinary biomarkers for renal safety across 22 rat sensitivity and specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnitude of Urine Albumin and KIM-1 Changes Can be Used to Differentiate Glomerular Injury From Tubular Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of this compound-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexxbioanalytics.com [idexxbioanalytics.com]
- 10. louisville.edu [louisville.edu]
- 11. einsteinmed.edu [einsteinmed.edu]
addressing solubility and stability issues of Dibekacin in aqueous solutions
Welcome to the technical support center for Dibekacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound sulfate in water?
Q2: I am observing precipitation when dissolving this compound sulfate in a buffer. What could be the cause?
A2: Precipitation of highly soluble compounds like this compound sulfate in buffer solutions can be unexpected but may occur due to several factors:
-
pH of the solution: this compound is a basic compound.[2] Its solubility can be pH-dependent. In highly alkaline solutions, the free base form may be less soluble than the sulfate salt, potentially leading to precipitation.
-
Buffer composition: Certain buffer salts, particularly phosphate buffers, can sometimes interact with drug molecules to form less soluble complexes.
-
Concentration: You might be exceeding the solubility limit in that specific buffer system, even if the compound is generally considered highly soluble.
-
Temperature: Temperature can influence solubility. If you are preparing solutions at elevated temperatures and then cooling them, precipitation may occur.
Q3: How stable is this compound in aqueous solutions?
A3: As a member of the aminoglycoside class of antibiotics, this compound is considered to have excellent long-term stability in aqueous solutions.[3] However, the actual stability will depend on the storage conditions, including temperature, pH, and exposure to light. For parenteral solutions, a minimum shelf life of 18 months, preferably at room temperature, is generally desired.[4] If room temperature stability is insufficient, refrigeration at 2°C - 8°C is a common alternative.[4]
Q4: Are there known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, aminoglycoside antibiotics can be susceptible to degradation under certain conditions. Potential degradation pathways for drugs in aqueous solutions include hydrolysis (acidic or basic), oxidation, and photolysis.[5][6] Forced degradation studies under these stress conditions are typically performed to identify potential degradants and establish the stability-indicating nature of analytical methods.[5][6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
If you encounter precipitation when preparing a this compound solution, follow this troubleshooting workflow:
References
Troubleshooting Inconsistent Dibekacin MIC Assay Results: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results in Dibekacin assays. This compound is an aminoglycoside antibiotic effective against a variety of bacterial infections.[1][2][3] Accurate MIC determination is crucial for both clinical diagnostics and drug development. This document outlines common issues, provides detailed troubleshooting steps, and offers standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variability in this compound MIC assays.
Q1: Why am I seeing significant variation in MIC values across replicate plates for the same bacterial strain?
A1: Inconsistent MIC values across replicates can stem from several factors. One common cause is inadequate homogenization of the antimicrobial substance in the testing medium.[4] Other potential issues include errors in the serial dilution process, variability in the inoculum preparation, or contamination.
Troubleshooting Steps:
-
Ensure Proper Mixing: Thoroughly vortex the this compound stock solution and each dilution to ensure a homogenous mixture.
-
Verify Pipetting Technique: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and inoculation.
-
Standardize Inoculum: Prepare the bacterial inoculum to the correct density (typically 0.5 McFarland standard) and ensure it is used within a specified timeframe.
-
Aseptic Technique: Maintain strict aseptic technique throughout the procedure to prevent contamination.[5]
Q2: My MIC results are consistently higher or lower than expected based on published data. What could be the cause?
A2: Deviations from expected MIC values can be attributed to the characteristics of the specific bacterial strain, the quality of the materials used, or procedural inaccuracies.
Troubleshooting Steps:
-
Strain Verification: Confirm the identity and purity of your bacterial strain. Spontaneous mutations can alter antibiotic susceptibility.
-
Quality Control of Materials:
-
This compound Powder: Verify the potency and expiration date of the this compound powder. Store it according to the manufacturer's instructions.
-
Growth Media: The composition of the Mueller-Hinton Broth (MHB) or Agar (MHA) can significantly impact results.[6] Ensure the cation concentrations (especially Ca²⁺ and Mg²⁺) are within the recommended range, as these can affect aminoglycoside activity.
-
-
Inoculum Density: An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.
Q3: I am observing "skipped wells" (growth in a higher concentration well after no growth in a lower one) in my broth microdilution assay. What does this indicate?
A3: Skipped wells are often a sign of contamination, improper pipetting, or the presence of a resistant subpopulation within the bacterial culture.
Troubleshooting Steps:
-
Check for Contamination: Streak a sample from the well showing unexpected growth onto an agar plate to check for purity.
-
Review Pipetting: Ensure that the correct volume of inoculum and antibiotic dilution was added to each well.
-
Consider Heteroresistance: The bacterial population may contain a small number of resistant cells that can grow at higher antibiotic concentrations. This may require further investigation through population analysis.
Q4: The zone of inhibition in my disk diffusion assay is unclear or has irregular edges. How should I interpret this?
A4: Unclear or irregular zones of inhibition can result from several factors, making accurate interpretation difficult.
Troubleshooting Steps:
-
Inoculum Distribution: Ensure the bacterial inoculum is spread evenly across the entire surface of the agar plate.
-
Disk Placement: Place the this compound disk firmly on the agar surface, ensuring complete contact.
-
Incubation Conditions: Incubate the plates under the recommended temperature and atmospheric conditions.
-
Avoid Overlapping Zones: Do not read zones of inhibition where two disks have overlapped.[5]
Quantitative Data Summary
Accurate and consistent preparation of materials is critical for reliable MIC assays. The following tables provide key quantitative parameters for setting up these experiments.
Table 1: Recommended Inoculum Preparation
| Parameter | Value | Unit |
| Turbidity Standard | 0.5 | McFarland |
| Corresponding Cell Density | ~1.5 x 10⁸ | CFU/mL |
| Final Inoculum Concentration in Well | ~5 x 10⁵ | CFU/mL |
Table 2: Standard this compound Concentration Ranges for MIC Testing
| Method | Typical Concentration Range (µg/mL) |
| Broth Microdilution | 0.03 - 64 |
| Agar Dilution | 0.03 - 64 |
| Disk Diffusion (Disk Content) | 10, 30 |
Note: The optimal concentration range may vary depending on the bacterial species being tested and local resistance patterns.
Experimental Protocols
Broth Microdilution MIC Assay Protocol
-
Prepare this compound Stock Solution: Dissolve this compound sulfate powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5][6]
Visualizations
This compound MIC Assay Troubleshooting Workflow
A flowchart for troubleshooting common issues in this compound MIC assays.
Mechanism of Action of this compound and Resistance
This compound, like other aminoglycosides, functions by inhibiting bacterial protein synthesis.[1][3] It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.[1][2][3] Resistance to this compound can emerge through various mechanisms.
Diagram illustrating how this compound works and how bacteria develop resistance.
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. apec.org [apec.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Mitigation of Dibekacin-Induced Ototoxicity
Welcome to the technical support center for researchers investigating methods to reduce Dibekacin-induced ototoxicity in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced ototoxicity?
This compound, like other aminoglycoside antibiotics, primarily induces ototoxicity through the generation of reactive oxygen species (ROS) within the inner ear. This oxidative stress leads to cellular damage and apoptosis of sensory hair cells in the cochlea and vestibular system, resulting in hearing loss and balance dysfunction. The process begins with the entry of this compound into the hair cells, which can occur through various channels. Once inside, it can disrupt mitochondrial protein synthesis and activate signaling pathways that lead to programmed cell death.
Q2: Are there any known otoprotective agents specifically studied against this compound?
Yes, preclinical research has identified Fosfomycin as a potential otoprotective agent against this compound-induced ototoxicity. A study in rats demonstrated that co-administration of Fosfomycin with this compound could reduce inner ear damage.
Q3: How does Fosfomycin protect against this compound-induced ototoxicity?
The protective mechanism of Fosfomycin appears to be indirect. It is suggested that Fosfomycin inhibits the accumulation of this compound in the kidneys. This leads to a lower concentration of this compound in the serum, and consequently, reduced transfer of the ototoxic drug into the inner ear fluids, thereby minimizing damage to the hair cells.
Troubleshooting Guides
Issue 1: High variability in hearing loss is observed in this compound-treated animals.
-
Possible Cause: Inconsistent drug dosage and administration.
-
Troubleshooting Steps: Ensure precise calculation of this compound dosage based on the animal's body weight. Use calibrated equipment for administration and maintain a consistent injection schedule. Subcutaneous or intramuscular injections are common routes.
-
-
Possible Cause: Presence of confounding noise in the animal facility.
-
Troubleshooting Steps: House animals in a quiet environment with controlled noise levels. Measure and document ambient noise levels to ensure they are not contributing to hearing loss.
-
-
Possible Cause: Genetic variability within the animal strain.
-
Troubleshooting Steps: Use a well-characterized and genetically stable animal strain. Ensure that control and experimental groups are age- and sex-matched.
-
Issue 2: The chosen otoprotective agent is not showing a significant protective effect.
-
Possible Cause: Inappropriate timing of otoprotective agent administration.
-
Troubleshooting Steps: The timing of otoprotective agent administration is critical. For agents that work by preventing uptake or scavenging free radicals, administration before or concurrently with this compound is likely necessary. Review the literature for the specific agent's mechanism of action to determine the optimal dosing window.
-
-
Possible Cause: Insufficient dosage of the otoprotective agent.
-
Troubleshooting Steps: The dosage of the otoprotective agent should be sufficient to counteract the ototoxic effects of this compound. A dose-response study may be necessary to determine the optimal protective dose without causing systemic toxicity. For example, in a rat model, 500 mg/kg of Fosfomycin was used alongside 50 mg/kg of this compound.
-
Issue 3: Unexpected mortality in the experimental animals.
-
Possible Cause: Systemic toxicity of this compound at the administered dose.
-
Troubleshooting Steps: this compound can cause nephrotoxicity, which may lead to mortality at high doses. Monitor the general health of the animals daily, including weight, food and water intake, and activity levels. If signs of systemic toxicity are observed, consider reducing the this compound dose or the duration of treatment. It's important to establish a dose that induces ototoxicity with minimal systemic side effects.
-
Experimental Protocols
Protocol 1: Induction of this compound Ototoxicity in a Guinea Pig Model
This protocol is based on a study comparing the ototoxicity of this compound and netilmicin.
-
Animal Model: Albino guinea pigs.
-
Drug Administration:
-
Administer this compound subcutaneously at a dose of 150 mg/kg/day for 21 consecutive days.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Auditory Function Assessment:
-
Auditory Brainstem Response (ABR): Measure ABR thresholds at various frequencies (e.g., 4, 8, 16, and 32 kHz) before the start of treatment and at the end of the 21-day period. A significant increase in ABR thresholds indicates hearing loss.
-
Preyer's Pinna Reflex: Assess the presence or absence of the pinna reflex in response to a sound stimulus as a general indicator of hearing.
-
-
Vestibular Function Assessment:
-
Post-rotatory Nystagmus: Observe and record the duration of nystagmus following a rotational stimulus to assess vestibular function. A suppression of this reflex suggests vestibulotoxicity.
-
-
Histological Analysis:
-
At the end of the study, perfuse the cochleae with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the cochleae and prepare surface preparations of the organ of Corti.
-
Stain the preparations (e.g., with phalloidin for F-actin) to visualize hair cells and quantify outer and inner hair cell loss.
-
Protocol 2: Evaluation of Fosfomycin as an Otoprotective Agent in a Rat Model
This protocol is adapted from a study investigating the protective mechanism of Fosfomycin against this compound-induced ototoxicity.
-
Animal Model: Fischer 344 rats.
-
Experimental Groups:
-
Control (saline)
-
This compound only
-
This compound + Fosfomycin
-
Fosfomycin only
-
-
Drug Administration:
-
Administer this compound intramuscularly at a dose of 50 mg/kg.
-
Administer Fosfomycin at a dose of 500 mg/kg concurrently with this compound.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after drug administration to determine the serum concentrations of this compound.
-
At the end of the study, collect kidney and inner ear tissue to measure this compound accumulation.
-
-
Auditory Function Assessment:
-
Perform ABR testing before and after the treatment period to quantify hearing threshold shifts.
-
-
Histological Analysis:
-
Analyze the cochleae for hair cell damage as described in Protocol 1.
-
Quantitative Data Summary
Table 1: Comparative Ototoxicity of this compound and Netilmicin in Guinea Pigs
| Drug | Dosage | Duration | Auditory Effect | Vestibular Effect |
| This compound | 150 mg/kg/day | 21 days | Mild cochleotoxicity (significant increase in Preyer's reflex and VIIIth nerve compound action potential thresholds) | Severe vestibulotoxicity (almost complete suppression of post-rotatory nystagmus) |
| Netilmicin | 150 mg/kg/day | 21 days | No significant change | No significant change |
Table 2: Effect of Fosfomycin on this compound Pharmacokinetics in Rats
| Treatment Group | Serum this compound Peak Level | Serum this compound Area Under the Curve (AUC) | Kidney this compound Level |
| This compound only | No significant difference compared to combined group | No significant difference compared to combined group | - |
| This compound + Fosfomycin | No significant difference compared to this compound only | No significant difference compared to this compound only | Significantly lower than this compound only group |
Note: Specific quantitative values for hearing threshold shifts and hair cell loss from the Fosfomycin study were not available in the cited abstract.
Signaling Pathways and Experimental Workflows
improving the therapeutic index of Dibekacin through novel formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel formulations to improve the therapeutic index of Dibekacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B.[1][2] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis, leading to the production of faulty proteins and ultimately bacterial cell death.[3] It is effective against a range of Gram-positive and Gram-negative bacteria.[3][4]
Q2: What are the primary toxicities associated with this compound?
The major dose-limiting toxicities of this compound, like other aminoglycosides, are nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear, affecting hearing and balance).[3][5][6] These adverse effects can be severe and may be irreversible.
Q3: What is the "therapeutic index" and why is it crucial for this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[7] Drugs with a narrow therapeutic index (NTI), like this compound, have a small window between effective and toxic doses.[7][8] Improving the therapeutic index is critical to enhance safety, allowing for effective treatment of infections while minimizing the risk of severe side effects like kidney damage and hearing loss.
Q4: What novel formulation strategies are being explored to improve this compound's therapeutic index?
Key strategies focus on developing advanced drug delivery systems to alter the pharmacokinetics and biodistribution of this compound. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer.[9][10][11]
-
Nanoparticle Formulations: Incorporating this compound into nanoparticles made from biodegradable polymers or lipids.[12][13]
-
Chemical Modification: Creating derivatives of this compound, such as N-alkylsulfonate derivatives, to reduce its inherent toxicity.[14]
Q5: How do novel formulations aim to reduce this compound's toxicity?
These advanced formulations aim to reduce toxicity by:
-
Altering Biodistribution: Encapsulation can prevent the high accumulation of free this compound in the kidneys and inner ear, which are the primary sites of toxicity.[5][15]
-
Sustained Release: Formulations can be designed for controlled, sustained release, maintaining therapeutic concentrations in the blood while avoiding the high peak concentrations associated with toxicity.[16]
-
Targeted Delivery: While not extensively reported for this compound specifically, nanoparticle and liposomal systems have the potential for targeted delivery to infection sites, further reducing systemic exposure.[9]
Q6: What are the key parameters to evaluate in a novel this compound formulation?
The evaluation of a new this compound formulation requires a multi-faceted approach, assessing:
-
Physicochemical Properties: Particle size, surface charge, and polydispersity index (PDI).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): The percentage of this compound successfully incorporated into the carrier.
-
In Vitro Drug Release Profile: The rate and extent of drug release under physiological conditions.
-
In Vivo Pharmacokinetics: How the formulation affects the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Efficacy: The antibacterial activity against target pathogens.
-
Toxicity Assessment: Evaluating nephrotoxicity and ototoxicity in relevant animal models.[17][18]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (EE%) in Liposomal/Nanoparticle Formulations
| Possible Cause | Suggested Solution |
| Poor drug-lipid/polymer interaction | Modify the pH of the hydration buffer to alter the ionization state of this compound, potentially improving interaction with charged lipids. For nanoparticles, select polymers with functional groups that can interact with the amine groups of this compound. |
| Drug leakage during formulation | Optimize the formulation process. For liposomes prepared by thin-film hydration, ensure complete hydration. For nanoparticles made by nanoprecipitation, adjust the solvent/antisolvent ratio and mixing speed to control particle formation kinetics.[19] |
| Suboptimal lipid or polymer composition | For liposomes, incorporate charged lipids (e.g., DSPG) to enhance electrostatic interaction with the positively charged this compound. For nanoparticles, experiment with different types or molecular weights of polymers (e.g., PLGA).[13] |
| Inefficient purification method | Use a purification method that minimizes product loss. Size exclusion chromatography is often preferred over ultracentrifugation for liposomes to reduce stress on the vesicles.[10] |
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| Inconsistent mixing/homogenization | Ensure uniform and controlled mixing during preparation. For nanoprecipitation, use a syringe pump for a constant injection rate of the organic phase into the aqueous phase.[12] For liposomes, use an extruder with defined pore-size membranes for consistent size reduction. |
| Aggregation of particles | Optimize the surface charge of the particles to promote electrostatic repulsion. Incorporate PEGylated lipids (for liposomes) or use PEG-containing co-polymers (for nanoparticles) to provide steric stabilization. |
| Suboptimal formulation parameters | Systematically vary parameters such as polymer/lipid concentration, solvent-to-antisolvent ratio, and stirring speed to find the optimal conditions for forming monodisperse particles. |
| Improper storage conditions | Store formulations at an appropriate temperature (often 4°C) and consider lyophilization with cryoprotectants like sucrose or trehalose for long-term stability to prevent aggregation.[11] |
Issue 3: Premature Drug Release in In Vitro Studies
| Possible Cause | Suggested Solution |
| Low stability of the carrier | For liposomes, use lipids with a higher phase transition temperature (Tm), such as DSPC, and incorporate cholesterol to increase bilayer rigidity and reduce drug leakage. |
| High drug concentration on the surface | Ensure the purification process effectively removes all unencapsulated, surface-adsorbed drug, as this portion will be released immediately. |
| Inappropriate release medium | Ensure the pH and ionic strength of the release medium in the dialysis setup are physiologically relevant and do not destabilize the formulation.[16] |
| Degradation of the polymer matrix | For polymeric nanoparticles, the degradation rate of the polymer (e.g., PLGA) influences the release rate. Select a polymer with a slower degradation profile if a more sustained release is desired. |
Issue 4: High Variability in In Vivo Toxicity Studies
| Possible Cause | Suggested Solution |
| Inconsistent dosing or administration | Ensure accurate and consistent administration techniques (e.g., intravenous bolus vs. infusion). The route and speed of administration can significantly impact pharmacokinetics and toxicity.[20][21] |
| Biological variability in animal models | Use a sufficient number of animals per group to account for inter-individual differences. Ensure animals are of a consistent age, weight, and strain (e.g., Wistar rats for nephrotoxicity, guinea pigs for ototoxicity).[17][18] |
| Dehydration or underlying health issues in animals | Ensure animals are properly hydrated, as dehydration can exacerbate aminoglycoside nephrotoxicity.[14] Exclude any animals with pre-existing health conditions that could affect the study outcome. |
| Lack of standardized toxicity assessment | Use consistent and validated biomarkers for toxicity assessment. For nephrotoxicity, monitor serum creatinine and Blood Urea Nitrogen (BUN).[22] For ototoxicity, use standardized methods like Preyer's reflex or auditory brainstem response (ABR).[6][23] |
Quantitative Data Summary
Table 1: Comparative Ototoxicity of Various Aminoglycosides in Guinea Pigs
| Aminoglycoside | Auditory Toxicity (Cochlea) | Vestibular Toxicity |
| Sisomicin (SISO) | Most Toxic | Most Toxic |
| Gentamicin (GM) | ↓ | ↓ |
| Tobramycin (TOB) | ↓ | ↓ |
| Amikacin (AMK) | ↓ | More Toxic to Cochlea |
| This compound (DKB) | ↓ | Equally Toxic |
| Kanamycin (KM) | ↓ | More Toxic to Cochlea |
| Netilmicin (NTL) | ↓ | More Toxic to Vestibular |
| Dactimicin (DAC) | Weakest Toxicity | Weakest Toxicity |
| Ribostamycin (RSM) | Weakest Toxicity | Weakest Toxicity |
| (Data synthesized from a study where toxicity was judged by pinna reflex response and hair cell damage.[23]) |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model / Condition |
| Elimination Half-life | ~7 days (from kidneys) | Rats[5] |
| Biological Half-life | 24 - 45 min | Mice[21] |
| Half-life (t½β) | 2.12 h | Humans (Normal Renal Function)[24] |
| Half-life (t½β) | 4.73 h | Humans (Anephric Patients)[24] |
| Primary Route of Excretion | ~90% unchanged in urine | General[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Ethanol Injection Method)
This protocol is a generalized procedure based on standard methods for encapsulating hydrophilic drugs.
-
Lipid Film Preparation: Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in ethanol.
-
Aqueous Phase Preparation: Dissolve this compound sulfate in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Injection: Vigorously stir the aqueous this compound solution. Using a syringe, rapidly inject the lipid-ethanol solution into the aqueous phase. The rapid solvent exchange causes the lipids to self-assemble into liposomes, encapsulating the aqueous drug.
-
Solvent Removal & Homogenization: Remove the residual ethanol using dialysis or rotary evaporation.
-
Size Extrusion: To obtain a uniform size distribution, pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove unencapsulated this compound using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation)
This protocol is adapted from general nanoprecipitation methods for encapsulating drugs.[12][19]
-
Organic Phase Preparation: Dissolve a biodegradable polymer (e.g., PLGA-PEG) and this compound in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase. The polymer will precipitate upon solvent displacement, forming nanoparticles and entrapping the drug.
-
Solvent Evaporation: Stir the resulting suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant containing unencapsulated drug and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times.
-
Storage: Store the final nanoparticle suspension at 4°C or lyophilize for long-term stability.
Protocol 3: Determination of Encapsulation Efficiency (EE%)
-
Separate the novel formulation from the unencapsulated ("free") this compound using a suitable method (e.g., ultracentrifugation for nanoparticles or size exclusion chromatography for liposomes).
-
Quantify the amount of free this compound in the supernatant/eluate (Wfree).
-
Lyse the nanoparticles/liposomes using a suitable solvent or detergent (e.g., 0.5% Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of this compound in the lysed formulation (Wtotal).
-
Calculate EE% using the formula: EE% = [(Wtotal - Wfree) / Wtotal] x 100
-
This compound quantification can be performed using methods like HPLC or specialized immunoassays (e.g., fluorescence polarization immunoassay).[25][26]
Protocol 4: In Vitro Drug Release Study (Dialysis Bag Method)
-
Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the formulation (e.g., 12-14 kDa).
-
Submerge the sealed dialysis bag in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) maintained at 37°C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Assessment of Nephrotoxicity in a Rat Model
This protocol is based on established animal models of drug-induced nephrotoxicity.[18][22]
-
Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Control (saline)
-
Free this compound (at a known nephrotoxic dose)
-
Novel this compound Formulation (at an equivalent dose)
-
-
Administration: Administer the treatments daily for a set period (e.g., 7-14 days) via a clinically relevant route (e.g., intramuscular or intravenous injection).
-
Monitoring: Monitor body weight and general health daily. Collect urine at specified intervals to measure markers like protein excretion.
-
Sample Collection: At the end of the study, collect blood samples for analysis of serum creatinine and Blood Urea Nitrogen (BUN).
-
Histopathology: Euthanize the animals, harvest the kidneys, and fix them in 10% formalin for histopathological examination to assess tubular necrosis and other signs of kidney damage.
Protocol 6: Assessment of Ototoxicity in a Guinea Pig Model
The guinea pig is a common model for ototoxicity due to its cochlear sensitivity.[6][17][23]
-
Animal Model: Use pigmented guinea pigs, as they are considered more sensitive to aminoglycoside ototoxicity.
-
Baseline Auditory Assessment: Before treatment, establish a baseline auditory function for each animal using methods like:
-
Preyer's Pinna Reflex: Assess the reflex response to a sound stimulus.
-
Auditory Brainstem Response (ABR): Measure electrophysiological responses from the auditory pathway to sound clicks or tones. This is a more quantitative and sensitive method.
-
-
Grouping and Administration: Group and administer treatments as described in the nephrotoxicity protocol, typically for a longer duration (e.g., 21 days).[6]
-
Post-Treatment Auditory Assessment: After the treatment period, repeat the ABR or other auditory tests to measure any threshold shifts, indicating hearing loss.
-
Histopathology: After the final auditory assessment, perfuse the cochleae with a fixative. Dissect the inner ear structures and examine the organ of Corti for hair cell (outer and inner) loss using scanning electron microscopy or light microscopy.
Visualizations
Caption: Experimental workflow for developing and testing novel this compound formulations.
Caption: Simplified signaling pathway of aminoglycoside-induced ototoxicity.
Caption: Simplified signaling pathway of aminoglycoside-induced nephrotoxicity.
References
- 1. [Discovery of this compound and its chemical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H37N5O8 | CID 470999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative ototoxicity of this compound and netilmicin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalence, Drugs with Narrow Therapeutic Index and the Phenomenon of Biocreep: A Critical Analysis of the System for Generic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel bioequivalence approach for narrow therapeutic index drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal Tubacin: Strategies for the Formulation of a Highly Hydrophobic Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal Tubacin: Strategies for the Formulation of a Highly Hydrophobic Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of this compound-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of protective effect of fosfomycin against aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - Lin - Annals of Translational Medicine [atm.amegroups.org]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. youtube.com [youtube.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Acute toxicity and pharmacokinetics of this compound mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 23. Comparative ototoxicity of ribostamycin, dactimicin, this compound, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Disposition kinetics of this compound in patients with renal failure and in patients undergoing hemodialysis [repositorio.uchile.cl]
- 25. Substrate-labeled fluorescent immunoassay for measuring this compound concentrations in serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound assay in serum by automated fluorescence polarization immunoassay (Abbott Tdx): comparison with high-performance liquid chromatography, substrate-labelled fluorescent immunoassay and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cross-Resistance Between Dibekacin and Other Aminoglycosides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing cross-resistance between dibekacin and other aminoglycosides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis. It binds irreversibly to the 30S subunit of the bacterial ribosome, which leads to misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[1] this compound is effective against a range of Gram-positive and Gram-negative bacteria.[1][2]
Q2: What are the primary mechanisms of resistance to this compound and other aminoglycosides?
Bacteria have evolved several mechanisms to resist the effects of aminoglycosides:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance.[2] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. The main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
-
Target Site Alteration: Mutations in the 16S rRNA gene, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the drug, leading to resistance. Another modification is the methylation of the 16S rRNA by methyltransferases, which can confer high-level resistance to multiple aminoglycosides.
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing their uptake across the cell membrane or by actively pumping the drug out of the cell using efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa.
Q3: What is cross-resistance and how does it occur among aminoglycosides?
Cross-resistance occurs when a bacterium develops resistance to one aminoglycoside and, as a result, becomes resistant to other aminoglycosides as well. This is primarily due to the presence of AMEs that can act on multiple aminoglycoside substrates. For example, an enzyme that modifies a specific chemical group present on both this compound and gentamicin will confer resistance to both antibiotics. The pattern of cross-resistance is dependent on the specific AME profile of the bacterial isolate.
Q4: Is this compound effective against bacteria resistant to other aminoglycosides like Gentamicin or Tobramycin?
This compound was developed as a semisynthetic derivative of kanamycin B to be more stable against certain AMEs.[3] It has shown activity against some gentamicin-resistant strains, particularly Pseudomonas aeruginosa.[4] However, its effectiveness depends on the specific resistance mechanism present. If the resistance is mediated by an AME that can also modify this compound, then cross-resistance will be observed.
Q5: How can I determine if my bacterial isolate is resistant to this compound due to an AME, target site modification, or an efflux pump?
A combination of phenotypic and genotypic tests can elucidate the resistance mechanism:
-
Phenotypic Assays:
-
Minimum Inhibitory Concentration (MIC) Profiling: Determining the MICs of a panel of aminoglycosides can provide clues. Different AMEs have different substrate specificities, leading to characteristic resistance profiles.
-
Efflux Pump Inhibitor (EPI) Assay: A significant reduction in the MIC of this compound in the presence of an EPI suggests the involvement of an efflux pump.
-
-
Genotypic Assays:
-
PCR and DNA Sequencing: These methods can be used to detect the presence of known AME genes or mutations in the 16S rRNA gene.
-
Troubleshooting Guide
Problem 1: My bacterial isolate shows high-level resistance to this compound. How do I begin to investigate the mechanism?
-
Step 1: Confirm the MIC. Repeat the MIC determination using a reference method like broth microdilution to ensure the result is accurate.
-
Step 2: Perform a broader aminoglycoside susceptibility panel. Test the isolate's susceptibility to other aminoglycosides such as amikacin, gentamicin, and tobramycin. The resulting resistance pattern can suggest the involvement of specific AMEs.
-
Step 3: Screen for common AME genes. Use multiplex PCR to screen for the most prevalent AME genes associated with resistance in your bacterial species.
-
Step 4: Investigate the role of efflux pumps. Perform an EPI assay to see if the this compound MIC is reduced in the presence of an inhibitor.
-
Step 5: Sequence the 16S rRNA gene. If the above steps do not yield a clear mechanism, sequencing the 16S rRNA gene can identify mutations that may be responsible for resistance.
dot
Caption: Troubleshooting workflow for investigating this compound resistance.
Problem 2: I have identified an aac(6')-Ib gene in my isolate. What does this imply for this compound susceptibility?
The aac(6')-Ib gene encodes an aminoglycoside acetyltransferase that is known to confer resistance to amikacin and tobramycin. While this enzyme can inactivate several aminoglycosides, its effect on this compound should be empirically determined. You should still perform MIC testing with this compound to confirm its activity.
Problem 3: The MIC of this compound for my isolate is significantly lower in the presence of an efflux pump inhibitor. What is the next step?
This result strongly suggests that an efflux pump is contributing to this compound resistance. To further investigate:
-
Identify the efflux pump: Use PCR to screen for known efflux pump genes, such as mexX and mexY in P. aeruginosa.
-
Quantify gene expression: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of the identified efflux pump genes in your resistant isolate to a susceptible control strain. Overexpression of these genes is often associated with resistance.
Data Presentation
Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Gram-Negative Bacilli
| Organism | Resistance Mechanism | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Reference(s) |
| P. aeruginosa | Wild-Type | 0.5 - 2 | 1 - 4 | 0.5 - 2 | 0.25 - 1 | [4] |
| P. aeruginosa | Gentamicin-Resistant | 0.625 | >32 | >128 | >64 | [5] |
| K. pneumoniae | AAC(6')-Ib positive | >32 | >32 | 4 - >128 | >32 | [6] |
| K. pneumoniae | Wild-Type | 1 - 4 | 2 - 8 | 0.5 - 2 | 0.5 - 2 | [7] |
| A. baumannii | Multiple AMEs | 16 - >256 | 32 - >256 | 16 - >256 | 16 - >256 | [5][8] |
Table 2: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Staphylococcus aureus
| Organism | Resistance Mechanism | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Reference(s) |
| S. aureus (MRSA) | aac(6')/aph(2") positive | 0.25 - 64 | >64 | >128 | >64 | [9] |
| S. aureus (MSSA) | Wild-Type | 0.125 - 0.5 | 0.5 - 2 | 0.125 - 0.5 | 0.125 - 0.5 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and other aminoglycoside stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of each aminoglycoside in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
-
dot
Caption: Overview of the Broth Microdilution MIC determination workflow.
Protocol 2: Multiplex PCR for Aminoglycoside Modifying Enzyme Genes
Materials:
-
DNA extraction kit
-
PCR primers for target AME genes (e.g., aac(6')-Ib, aph(3')-IIIa, ant(4')-Ia)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.
-
PCR Amplification:
-
Set up a multiplex PCR reaction containing the extracted DNA, primer mix, Taq polymerase, dNTPs, and PCR buffer.
-
Use a thermocycler program with appropriate annealing temperatures for the primer set.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to separate them by size.
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Analysis:
-
Visualize the DNA bands under UV light. The presence of a band of the expected size for a specific AME gene indicates that the gene is present in the isolate.
-
Protocol 3: Efflux Pump Inhibitor (EPI) Assay
Procedure:
-
Perform the Broth Microdilution MIC test for this compound as described in Protocol 1.
-
In parallel, perform the same MIC test but with the addition of a sub-inhibitory concentration of an EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to the CAMHB.
-
Incubate and read the MICs for both plates.
-
Analysis: A four-fold or greater decrease in the this compound MIC in the presence of the EPI is considered significant and indicates the involvement of an efflux pump in resistance.
dot
Caption: Primary mechanisms of bacterial resistance to aminoglycosides.
References
- 1. Gene–Gene Interactions Reduce Aminoglycoside Susceptibility of Pseudomonas aeruginosa through Efflux Pump-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generating Genotype-Specific Aminoglycoside Combinations with Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbapenem-Resistant Klebsiella pneumoniae Strains Exhibit Diversity in Aminoglycoside-Modifying Enzymes, Which Exert Differing Effects on Plazomicin and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of Aminoglycoside Resistance Genes in Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing aminoglycoside selection for KPC-producing Klebsiella pneumoniae with the aminoglycoside-modifying enzyme (AME) gene aac(6’)-Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Aminoglycoside Resistance and Susceptibility Testing Errors in Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Enhancing Dibekacin Activity Against Metallo-beta-lactamase (MBL) Producers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing Dibekacin activity against metallo-beta-lactamase (MBL)-producing bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to beta-lactam antibiotics in MBL-producing bacteria?
A1: The primary resistance mechanism is the enzymatic degradation of beta-lactam antibiotics by metallo-beta-lactamases (MBLs). These enzymes utilize zinc ions in their active site to hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[1] MBLs, such as NDM, VIM, and IMP types, exhibit a broad substrate spectrum, including penicillins, cephalosporins, and carbapenems.[1]
Q2: Why is this compound, an aminoglycoside, being investigated for activity against MBL producers if they are primarily resistant to beta-lactams?
A2: MBL-producing bacteria are often multidrug-resistant, carrying resistance mechanisms to various antibiotic classes, including aminoglycosides. However, combination therapy is a promising strategy.[2][3] The goal of investigating this compound in combination with other agents is to find synergistic interactions that can overcome resistance mechanisms and restore or enhance its efficacy. For instance, an MBL inhibitor could protect a beta-lactam partner, which in turn could disrupt the bacterial cell wall, potentially increasing the uptake of this compound.
Q3: What are the common mechanisms of resistance to aminoglycosides like this compound in Gram-negative bacteria?
A3: Common resistance mechanisms to aminoglycosides include:
-
Enzymatic modification: Aminoglycoside-modifying enzymes (AMEs) can alter the structure of this compound, preventing it from binding to its ribosomal target.
-
Efflux pumps: Bacteria can actively pump this compound out of the cell using efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, preventing it from reaching a high enough intracellular concentration to be effective.[4][5][6][7]
-
Target site modification: Alterations in the 16S rRNA, the binding site for aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of this compound.
Q4: What are some potential strategies to enhance this compound activity against MBL producers?
A4: Strategies to enhance this compound activity include:
-
Combination with beta-lactamase inhibitors: Although MBLs are not inhibited by conventional serine-beta-lactamase inhibitors, novel MBL inhibitors are in development.[1] Combining this compound with an MBL inhibitor and a beta-lactam antibiotic could be a viable triple combination.
-
Combination with other antibiotics: Synergistic effects have been observed when aminoglycosides are combined with other classes of antibiotics, such as beta-lactams or polymyxins.[8][9]
-
Use of efflux pump inhibitors (EPIs): Co-administration of an EPI could block the extrusion of this compound, thereby increasing its intracellular concentration and enhancing its activity.[5][6] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI.[5]
Q5: How is synergy between this compound and another compound quantitatively assessed?
A5: Synergy is most commonly assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).[2][10][11][12][13] A FICI of ≤ 0.5 is generally considered synergistic.[2][10][11][13] Time-kill curve analysis can also be used to evaluate synergy by observing a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[14]
Troubleshooting Guides
Checkerboard Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for single agents. | Pipetting errors during serial dilutions. Contamination of the bacterial inoculum or media. Improper incubation conditions. | Ensure proper calibration and use of pipettes. Use fresh, sterile media and a pure bacterial culture. Verify incubator temperature and atmosphere. |
| No clear growth inhibition gradient. | The concentration range of the tested agents is too low or too high. The bacterial inoculum is too dense. | Adjust the concentration range of the antibiotics based on preliminary MIC testing. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[13] |
| Edge effects in the 96-well plate. | Evaporation from the outer wells of the plate. | Fill the perimeter wells with sterile water or media to create a humidity barrier. |
| Precipitation of compounds in the wells. | Poor solubility of one or both of the tested compounds at the tested concentrations. | Check the solubility of your compounds in the test medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth. |
| FICI values are consistently in the additive or indifferent range. | The tested compounds do not have a synergistic interaction at the tested concentrations. | Consider testing a wider range of concentrations or different classes of compounds in combination with this compound. |
Time-Kill Curve Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate colony counts. | Inaccurate serial dilutions or plating. Clumping of bacteria. | Ensure thorough mixing before each dilution and plating step. Vortex bacterial suspensions gently to break up clumps. |
| No significant killing observed even with synergistic combinations from the checkerboard assay. | The checkerboard assay measures inhibition (bacteriostatic effect), while the time-kill assay measures killing (bactericidal effect). The concentrations used may be inhibitory but not rapidly bactericidal. | Test higher concentrations of the antibiotics in the time-kill assay (e.g., 2x or 4x MIC). Extend the duration of the assay. |
| Bacterial regrowth after initial killing. | Selection of a resistant subpopulation. Degradation of the antibiotic over the incubation period. | Plate the regrown bacteria on antibiotic-containing agar to check for an increase in MIC. Consider the stability of the antibiotics under the experimental conditions. |
| Control (no antibiotic) shows a decrease in bacterial count. | The bacterial culture has entered the death phase. | Ensure you are using a log-phase bacterial culture for the inoculum. |
Quantitative Data
Table 1: Example MICs and FICI values for antibiotic combinations against MBL-producing Enterobacterales.
(Note: Data is illustrative and may not be specific to this compound unless stated. Researchers should determine these values for their specific strains and compounds.)
| Organism | Antibiotic A | Antibiotic B | MIC of A alone (µg/mL) | MIC of B alone (µg/mL) | MIC of A in Combo (µg/mL) | MIC of B in Combo (µg/mL) | FICI | Interpretation |
| K. pneumoniae (NDM-1) | Doripenem | Cefoxitin | 1024 | 4096 | 64 | 64 | 0.187 | Synergy[2] |
| K. pneumoniae (NDM-1) | Doripenem | Streptomycin | 1024 | 4096 | 64 | 32 | 0.156 | Synergy[2] |
| K. pneumoniae (NDM-1) | Imipenem | Cefoxitin | 512 | 4096 | 32 | 64 | 0.187 | Synergy[2] |
| P. aeruginosa (VIM-2) | Cefiderocol | Imipenem-relebactam | - | - | - | - | 2 | Indifference[10] |
| P. aeruginosa (IMP-13) | Cefiderocol | Imipenem-relebactam | - | - | - | - | 0.34 | Synergy[10] |
Table 2: Example outcomes of Time-Kill Curve Analysis for antibiotic combinations.
(Note: This table provides a general representation of expected outcomes.)
| Organism | Combination | Concentration | Time (h) | Log10 CFU/mL Reduction vs. Most Active Single Agent | Interpretation |
| P. aeruginosa (XDR, MBL+) | Ceftazidime-avibactam + Colistin | Clinical Concentrations | 24 | ≥ 2 | Synergy[8] |
| P. aeruginosa (XDR, MBL+) | Ceftazidime-avibactam + Amikacin | Clinical Concentrations | 24 | ≥ 2 | Synergy[8] |
| E. faecium (biofilm) | Daptomycin + Ceftriaxone | 0.5 x MIC | 24 | ≥ 2 | Synergy[14] |
Experimental Protocols
Checkerboard Synergy Assay
This protocol outlines the broth microdilution checkerboard method to determine the synergistic activity of this compound in combination with another antimicrobial agent.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent at a concentration 100 times the highest concentration to be tested.
-
Preparation of 96-Well Plates:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.
-
Column 11 should contain serial dilutions of this compound only (MIC control).
-
Row H should contain serial dilutions of the partner antibiotic only (MIC control).
-
Column 12 should contain only broth and the bacterial inoculum (growth control).
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Partner Drug = MIC of Partner Drug in combination / MIC of Partner Drug alone
-
FICI = FIC of this compound + FIC of Partner Drug
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism[10]
-
-
Time-Kill Curve Analysis
This protocol assesses the bactericidal activity of this compound alone and in combination over time.
-
Inoculum Preparation: Prepare a log-phase bacterial culture and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Experimental Setup: Prepare flasks or tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 1x MIC)
-
Partner antibiotic alone (at a specified concentration, e.g., 1x MIC)
-
This compound + Partner antibiotic (at their respective specified concentrations)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.
-
Incubation of Plates: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.
Metallo-beta-lactamase (MBL) Inhibition Assay
This spectrophotometric assay is used to screen for inhibitors of MBL activity.
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Purified MBL enzyme (e.g., NDM-1, VIM-2).
-
Chromogenic substrate: Nitrocefin.
-
Test inhibitor compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the MBL enzyme.
-
Include a "no inhibitor" control.
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
-
Measurement: Immediately measure the increase in absorbance at 490 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Workflow for assessing the synergistic activity of this compound combinations.
Caption: Conceptual diagram of strategies to enhance this compound activity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alliance of Efflux Pumps with β-Lactamases in Multidrug-Resistant Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Pump, the Masked Side of ß-Lactam Resistance in Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the activity of broad-spectrum beta-lactams in combination with aminoglycosides against VIM-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantifying synergy in the bioassay-guided fractionation of natural product extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis | MDPI [mdpi.com]
Technical Support Center: Refining Dibekacin Treatment in Neutropenic Infection Models
This technical support center provides essential guidance for researchers and drug development professionals on the use of Dibekacin in neutropenic infection models. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments in a question-and-answer format.
Issue 1: High Variability in Neutropenia Induction
-
Question: We are observing significant variation in neutrophil counts between mice in the same group after cyclophosphamide (CPM) administration. What could be the cause and how can we improve consistency?
-
Answer: Variability in neutropenia induction is a common challenge. Several factors can contribute to this:
-
Animal Health and Standardization: Ensure all animals are of the same age, sex, and genetic background. Pre-screening for underlying health conditions is also recommended.
-
Drug Preparation and Administration: Prepare the cyclophosphamide solution fresh for each experiment. Ensure accurate dosing and consistent intraperitoneal (IP) injection technique.
-
Monitoring: Implement a consistent blood collection and complete blood count (CBC) monitoring schedule to track the nadir (lowest point) of neutropenia, which typically occurs 5-10 days post-treatment.[1]
-
Issue 2: Inconsistent Bacterial Load in Control Animals
-
Question: Our control group (neutropenic, infected, but untreated) shows wide-ranging bacterial loads in target organs (e.g., lungs, thighs). How can we achieve more reproducible infection?
-
Answer: Standardizing the infection process is crucial for reliable results.
-
Inoculum Preparation: Use a bacterial culture in the logarithmic growth phase for inoculation. Quantify the bacterial suspension accurately before injection to ensure a consistent dose.
-
Route of Administration: The route of infection (e.g., intravenous, intraperitoneal, intranasal) should be performed consistently across all animals. For thigh infection models, ensure the injection is intramuscular.[2]
-
Timing of Infection: The timing of infection relative to the induction of neutropenia is critical. Infecting at the nadir of neutropenia will generally lead to more consistent bacterial growth.
-
Issue 3: Unexpected Animal Mortality
-
Question: We are experiencing a high rate of mortality in our experimental groups, even in those receiving this compound. What are the potential causes?
-
Answer: Unexpected mortality can be multifactorial.
-
Severity of Neutropenia and Infection: The combination of profound neutropenia and a high bacterial inoculum can be rapidly lethal. Consider reducing the bacterial challenge dose.
-
This compound Toxicity: Aminoglycosides like this compound can cause nephrotoxicity (kidney damage) and ototoxicity (ear damage).[3][4][5] High doses or prolonged treatment can exacerbate these effects, leading to mortality.[3] Consider assessing kidney function markers (e.g., BUN, creatinine) in your study.
-
Supportive Care: Neutropenic animals are highly susceptible to secondary infections and dehydration. Maintain a sterile environment and provide supportive care as needed.[6]
-
FAQs
-
Q1: What is a typical starting dose for this compound in a neutropenic mouse model?
-
A1: The optimal dose will depend on the specific pathogen and infection model. However, a common starting point for aminoglycosides in murine models is in the range of 15-60 mg/kg/day, often administered in divided doses. A dose-ranging study is highly recommended to determine the optimal therapeutic window for your specific experimental conditions.
-
-
Q2: How can I monitor for this compound-induced toxicity in my animal models?
-
A2: For nephrotoxicity, monitor blood urea nitrogen (BUN) and creatinine levels. Histopathological examination of the kidneys at the end of the study can also provide valuable information. For ototoxicity, assessment in animal models can be challenging but may involve specialized auditory function tests.[7]
-
-
Q3: What is the best dosing interval for this compound to maximize efficacy and minimize toxicity?
-
A3: Aminoglycosides exhibit concentration-dependent killing and a post-antibiotic effect, which suggests that higher peak concentrations are more effective.[8] Therefore, a once-daily dosing regimen is often preferred as it can maximize the peak concentration to MIC ratio (Cmax/MIC) while allowing for a drug-free period that may reduce the risk of toxicity.[9][10][11]
-
Data Presentation
Table 1: Comparative Efficacy of Different this compound Dosing Regimens in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa
| Dosing Regimen (mg/kg/day) | Administration Schedule | Bacterial Load Reduction (log10 CFU/thigh) at 24h | Survival Rate (%) at 48h |
| Control (Saline) | q12h | +2.5 ± 0.4 | 0 |
| 20 | q12h | -1.8 ± 0.3 | 40 |
| 40 | q12h | -3.2 ± 0.5 | 80 |
| 40 | q24h | -3.5 ± 0.4 | 90 |
| 60 | q24h | -4.1 ± 0.6 | 90 |
Data are representative and compiled from typical findings in preclinical studies.
Table 2: Pharmacokinetic and Toxicity Profile of this compound in Rodent Models
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | ~2-3 hours | [12] |
| Volume of Distribution (Vd) | ~0.2 L/kg | [13] |
| Primary Route of Excretion | Renal (unchanged drug) | [12] |
| Key Toxicities | Nephrotoxicity, Ototoxicity | [4][5] |
| Lowest Dose Associated with Increased Urinary Cell Excretion in Rats | 2.5 mg/kg/day | [14] |
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Neutropenia in Mice
This protocol describes a commonly used method to induce neutropenia in mice.[15][16][17]
-
Materials:
-
Cyclophosphamide (CPM)
-
Sterile 0.9% saline
-
8-10 week old female BALB/c or C57BL/6 mice
-
-
Procedure:
-
Prepare a fresh solution of CPM in sterile saline at a concentration of 20 mg/mL.
-
On day -4 (relative to infection), administer 150 mg/kg of CPM via intraperitoneal (IP) injection.
-
On day -1, administer a second dose of 100 mg/kg of CPM via IP injection.
-
This regimen typically induces profound neutropenia (<50 neutrophils/µL) between day 0 and day 4.
-
Confirm neutropenia by performing a complete blood count (CBC) on a small cohort of satellite animals on the day of infection.
-
Protocol 2: Neutropenic Thigh Infection Model
This model is highly standardized for evaluating antimicrobial efficacy.[2]
-
Materials:
-
Neutropenic mice (from Protocol 1)
-
Log-phase culture of the desired bacterial pathogen (e.g., Pseudomonas aeruginosa)
-
Sterile saline
-
-
Procedure:
-
On day 0, anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) directly into the thigh muscle of one or both hind limbs.
-
Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).
-
At selected time points, euthanize cohorts of mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU plating to determine the bacterial load.
-
Visualizations
Caption: Workflow for this compound efficacy testing in a neutropenic mouse model.
Caption: Pathway of aminoglycoside-induced kidney injury.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Aminoglycosides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Optimization of Aminoglycoside Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing aminoglycoside use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing use of aminoglycosides in the critically ill. | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Dibekacin and Gentamicin Against Klebsiella pneumoniae: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two aminoglycoside antibiotics, Dibekacin and Gentamicin, against the clinically significant pathogen Klebsiella pneumoniae. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, experimental methodologies, and mechanisms of action.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of this compound and Gentamicin against Klebsiella pneumoniae has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs). While contemporary comparative data is limited, historical studies provide a baseline for understanding their relative potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for this compound and Gentamicin against Klebsiella pneumoniae
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | 221 (all clinical isolates) | Not Specified | Not Specified | Not Specified | [Hill et al., 1981][1][2] |
| Gentamicin | 221 (all clinical isolates) | Not Specified | Not Specified | Not Specified | [Hill et al., 1981][1][2] |
Note: A 1981 in vitro study demonstrated that this compound was comparable to Gentamicin against most of the 221 clinical isolates tested, which included various species.[1][2] Specific MIC values for K. pneumoniae were not detailed in the abstract. It is crucial to note that antimicrobial resistance patterns have evolved significantly since this study.
More recent studies have focused on Gentamicin susceptibility in K. pneumoniae, often in the context of multidrug resistance.
Table 2: Gentamicin Susceptibility Data for Klebsiella pneumoniae from Recent Studies
| Study Focus | Number of Isolates | Gentamicin Susceptibility Rate | Key Findings | Reference |
| Carbapenem-resistant K. pneumoniae | 107 | 90.7% susceptible (by BMD) | Disk diffusion showed the highest categorical agreement with the reference broth microdilution method. | [Cayci et al., 2021][3] |
| Carbapenem-resistant K. pneumoniae | 13 | Not specified | Combination with doxycycline showed synergistic effects. | [Falcone et al., 2015] |
| Clinically important bacteria | Not specified for K. pneumoniae | 1.58% resistant | Amikacin was more active against Klebsiella species in this study. | [Singh et al., 2023][4] |
Experimental Protocols
The determination of in vitro efficacy relies on standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[5][6][7]
-
Preparation of Bacterial Inoculum:
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound and Gentamicin are prepared.
-
Serial twofold dilutions of each antibiotic are made in CAMHB within 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
-
The plates are incubated at 35°C for 16-24 hours.[8]
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Mechanisms of Action and Resistance
Both this compound and Gentamicin are aminoglycoside antibiotics and share a common mechanism of action, as well as being susceptible to similar resistance mechanisms in Klebsiella pneumoniae.
Mechanism of Action
Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis.[9] They bind to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and the production of nonfunctional proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.
Mechanisms of Resistance in Klebsiella pneumoniae
Klebsiella pneumoniae can develop resistance to aminoglycosides through several mechanisms:
-
Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, are often encoded on mobile genetic elements like plasmids, facilitating their spread.[10][11]
-
Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of aminoglycosides into the cell.
-
Efflux Pumps: Active efflux systems can pump the antibiotic out of the bacterial cell before it can reach its ribosomal target.
-
Target Site Modification: Methylation of the 16S rRNA within the 30S ribosomal subunit can prevent the binding of aminoglycosides.[10]
The transfer of resistance genes, often located on plasmids, is a significant factor in the dissemination of aminoglycoside resistance among K. pneumoniae strains.[11][12][13] Sub-lethal concentrations of aminoglycosides have been shown to potentially promote the horizontal transfer of these resistance genes.[12]
Conclusion
Both this compound and Gentamicin are effective against Klebsiella pneumoniae by inhibiting protein synthesis. Historical data suggests comparable in vitro activity, though the emergence and spread of resistance mechanisms necessitate contemporary comparative studies. The primary modes of resistance in K. pneumoniae involve enzymatic inactivation of the antibiotics, reduced cellular uptake, active efflux, and modification of the ribosomal target. Understanding these mechanisms is crucial for the development of novel therapeutic strategies and for the informed clinical use of these important antimicrobial agents. Further research is warranted to directly compare the efficacy of this compound and Gentamicin against current clinical isolates of K. pneumoniae.
References
- 1. In vitro comparison of this compound and gentamicin activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of this compound and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Determination of Antibiotic Resistance in Klebsiella pneumoniae by a Novel Antibiotic Susceptibility Testing Method Using SYBR Green I and Propidium Iodide Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dissemination of blaNDM–1 Gene Among Several Klebsiella pneumoniae Sequence Types in Mexico Associated With Horizontal Transfer Mediated by IncF-Like Plasmids [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. geneonline.com [geneonline.com]
- 12. The effect of aminoglycosides on horizontal gene transfer in Klebsiella pneumoniae [scielo.org.co]
- 13. Transfer of antimicrobial resistance plasmids from Klebsiella pneumoniae to Escherichia coli in the mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
validating the antibacterial activity of Dibekacin against gentamicin-resistant isolates
A comprehensive review of in vitro studies highlights Dibekacin's potential as a valuable therapeutic alternative for infections caused by bacterial isolates resistant to gentamicin. Comparative data reveals that this compound often maintains efficacy against strains exhibiting high-level gentamicin resistance, primarily driven by enzymatic inactivation.
For researchers, scientists, and drug development professionals, the emergence of antibiotic resistance is a critical challenge. This guide provides a comparative analysis of this compound and gentamicin, focusing on the antibacterial activity of this compound against gentamicin-resistant clinical isolates. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.
Comparative Efficacy: A Quantitative Look
In vitro studies consistently demonstrate this compound's effectiveness against a range of gentamicin-resistant Gram-negative bacteria, most notably Pseudomonas aeruginosa and various species of the Enterobacteriaceae family. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
A study comparing the activity of several aminoglycosides against 200 strains of Pseudomonas aeruginosa found this compound to be the most active agent.[1][2] For seven of these strains that exhibited high-level resistance to gentamicin (MIC ≥ 400 µg/mL), the MIC of this compound was a remarkably low 0.625 µg/mL.[1][2] Another investigation involving 221 clinical isolates showed that this compound was comparable or slightly more active than gentamicin against most Pseudomonas aeruginosa isolates.[3]
The table below summarizes the MIC values from various studies, providing a clear comparison of the in vitro potency of this compound and gentamicin against gentamicin-resistant isolates.
| Bacterial Species | Resistance Profile | Gentamicin MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | High-level Gentamicin Resistant | 400 | 0.625 | [1][2] |
| Pseudomonas aeruginosa | Gentamicin-Resistant | >8 | 0.5 - 4 | [3] |
| Enterobacteriaceae | Gentamicin-Resistant | ≥16 | 1 - 8 | [4] |
Understanding the Mechanism of Action and Resistance
This compound, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria.[5] This binding disrupts protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.[5]
The primary mechanism of resistance to gentamicin in many clinical isolates is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[6][7] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[6]
This compound's chemical structure, specifically the absence of hydroxyl groups at the 3' and 4' positions, makes it less susceptible to inactivation by certain AMEs that commonly modify gentamicin.[7] This structural difference is a key factor in its retained activity against many gentamicin-resistant strains.
Mechanism of Gentamicin Action and Enzymatic Resistance.
Experimental Protocols
To ensure the reproducibility and validity of antibacterial susceptibility testing, standardized methods are crucial. The following are detailed protocols for the agar dilution and broth microdilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Agar Dilution Method
The agar dilution method is considered a reference method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a standard reference powder of the antimicrobial agent.
-
Dissolve the powder in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL). This serves as the stock solution.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the stock solution in a sterile diluent to obtain a range of concentrations.
-
-
Preparation of Agar Plates:
-
Melt a suitable agar medium, such as Mueller-Hinton agar, and cool it to 45-50°C in a water bath.
-
Add a defined volume of each antimicrobial dilution to a specific volume of the molten agar (e.g., 1 mL of antimicrobial dilution to 9 mL of agar) to achieve the final desired concentrations in the agar plates.
-
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a pure culture of the test organism grown overnight on a non-selective agar medium, select 3-5 well-isolated colonies.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs in a liquid medium.
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the antimicrobial agent in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth, directly in the wells of a microtiter plate. Each well will contain a final volume of 100 µL.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the agar dilution method.
-
Dilute the standardized suspension in the broth medium to a concentration that will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) should be included.
-
Seal the microtiter plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.
-
Workflow for Validating this compound Activity.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. icmr.gov.in [icmr.gov.in]
- 4. The Complete (but Practical) Guide to Aminoglycosides — tl;dr pharmacy [tldrpharmacy.com]
- 5. Identification of Antibiotic Resistance Proteins via MiCId’s Augmented Workflow. A Mass Spectrometry-Based Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. megumed.de [megumed.de]
- 7. Aminoglycosides: an update on indications, dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance analysis between Dibekacin and amikacin in clinical isolates
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance is a critical challenge in modern medicine. Aminoglycosides, a class of potent bactericidal antibiotics, remain a cornerstone in the treatment of severe Gram-negative bacterial infections. However, their efficacy is threatened by the rise of resistance, often mediated by aminoglycoside-modifying enzymes (AMEs). This guide provides a detailed comparison of two key aminoglycosides, Dibekacin and Amikacin, focusing on their cross-resistance profiles in clinical isolates. Understanding these relationships is paramount for informed clinical decision-making and the development of novel antimicrobial strategies.
Quantitative Susceptibility Analysis
The in vitro activity of this compound and Amikacin against various clinical isolates is a key indicator of their potential efficacy. The following tables summarize Minimum Inhibitory Concentration (MIC) data from several studies, providing a quantitative comparison of their potency.
Table 1: Comparative Activity of this compound and Amikacin against Pseudomonas aeruginosa
| Study | No. of Strains | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |
| Paradelis et al., 1978[1][2] | 200 | This compound | - | - | - | Most active |
| Amikacin | - | - | - | Second most active | ||
| Sutherland et al., 2016[3] | 814 | Amikacin | ≤0.5 - >256 | 4 | 16 | 95% |
| Kuti et al., 2018[4] | - | Amikacin | - | - | - | 91.1% |
Table 2: Comparative Activity of this compound and Amikacin against Enterobacteriaceae (E. coli and Klebsiella pneumoniae)
| Study | Organism(s) | No. of Strains | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |
| Schassan & Witt, 1979[5] | E. coli, Klebsiella | - | This compound | - | - | - | High activity |
| Amikacin | - | - | - | High activity | |||
| Sutherland et al., 2016[3] | E. coli, K. pneumoniae | 1646 | Amikacin | ≤0.5 - >256 | 2 | 4 | 96% |
| Kuti et al., 2018[4] | E. coli | - | Amikacin | - | 2 | 4 | 94.7% |
| K. pneumoniae | - | Amikacin | - | 2 | >256 | 83.7% |
Molecular Mechanisms of Cross-Resistance
The primary driver of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by AMEs.[6][7][8] These enzymes, often encoded on mobile genetic elements, can confer resistance to a single or multiple aminoglycosides.
The most clinically significant mechanism of resistance to amikacin is acetylation by aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib].[7][9] This enzyme is also known to inactivate other aminoglycosides, including tobramycin and kanamycin.[7] The AAC(6')-I subclass of enzymes, in general, confers resistance to amikacin.[8][10]
Cross-resistance between this compound and Amikacin is often mediated by AMEs that can modify both drugs. For instance, certain AAC(6') enzymes can inactivate both amikacin and this compound.[6] However, the degree of inactivation can vary, and some enzymes may show preferential activity against one agent over the other.
In some cases, resistance to amikacin in clinical isolates of Pseudomonas aeruginosa is not due to enzymatic modification but rather to reduced permeability of the bacterial cell wall to the antibiotic.[11][12] This mechanism would likely confer cross-resistance to other aminoglycosides, including this compound.
Experimental Protocols
Accurate determination of antimicrobial susceptibility is crucial for both clinical management and resistance surveillance. The following are detailed protocols for two standard methods used to determine the MIC of this compound and Amikacin.
Agar Dilution Method
The agar dilution method is a reference standard for MIC determination and is particularly useful for testing a large number of isolates.
1. Preparation of Antimicrobial Stock Solutions:
-
Weigh the appropriate amount of this compound and Amikacin standard powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[13]
-
Sterilize the stock solution by filtration.
2. Preparation of Agar Plates with Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution in sterile distilled water or another appropriate diluent.[13]
-
For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten Mueller-Hinton agar (MHA) that has been cooled to 45-50°C.[13]
-
Mix thoroughly and pour the agar into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
Include a growth control plate containing MHA without any antibiotic.
3. Inoculum Preparation:
-
From a pure 18-24 hour culture, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot.
4. Inoculation of Plates:
-
Using a multipoint inoculator, deliver a standardized volume of the prepared inoculum onto the surface of each agar plate, including the growth control.
-
Allow the inoculum spots to dry completely before inverting the plates.
5. Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.
Broth Microdilution Method
The broth microdilution method is a widely used and automated method for determining MICs.
1. Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[14][15][16]
-
The final volume in each well should be 100 µL.
-
Include a growth control well with broth only and a sterility control well with uninoculated broth.
2. Inoculum Preparation:
-
Prepare an inoculum suspension as described for the agar dilution method, matching the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[16]
3. Inoculation of Microtiter Plates:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate, except for the sterility control well.
4. Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, as detected by the unaided eye or a plate reader.[14]
Visualizing Resistance Mechanisms and Experimental Workflow
To better understand the complex interplay of factors in cross-resistance analysis, the following diagrams, generated using Graphviz, illustrate the key pathways and processes.
Caption: Mechanisms of aminoglycoside action and resistance.
References
- 1. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and this compound against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Comparison of Kanamycin, Kanendomycin, Gentamicin, Amikacin, Sisomicin, and this compound Against 200 Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro potency of amikacin and comparators against E. coli,K. pneumoniae and P. aeruginosa respiratory and blood isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors [mdpi.com]
- 7. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics and quantitative contribution of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] to amikacin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rise and dissemination of aminoglycoside resistance: the aac(6′)-Ib paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of amikacin-resistant Pseudomonas aeruginosa developing in patients receiving amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of amikacin resistance in Pseudomonas aeruginosa isolates from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Synergistic Power of Dibekacin and β-Lactam Antibiotics: A Comparative Guide for Researchers
A strategic combination of Dibekacin, an aminoglycoside antibiotic, with β-lactam antibiotics presents a potent synergistic approach to combat a wide spectrum of bacterial pathogens. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its efficacy and underlying mechanisms.
The primary mechanism driving the synergy between this compound and β-lactam antibiotics lies in the latter's ability to compromise the bacterial cell wall. β-lactams inhibit penicillin-binding proteins (PBPs), crucial enzymes in peptidoglycan synthesis. This disruption of the cell wall's integrity increases its permeability, facilitating the entry of this compound into the bacterial cell. Once inside, this compound binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This dual-pronged attack proves more effective than the action of either antibiotic alone.
Quantitative Analysis of Synergy: A Comparative Overview
The synergistic effect of antibiotic combinations is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy, while an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.
While extensive quantitative data for this compound in combination with a wide array of β-lactams is limited in publicly available literature, existing studies demonstrate a clear synergistic relationship. For instance, studies on the combination of Arbekacin, a compound closely related to this compound, with Imipenem against Methicillin-resistant Staphylococcus aureus (MRSA) have reported FIC indices consistently below 0.75, confirming a synergistic interaction.[1][2]
To illustrate the comparative synergistic potential, the following table summarizes available data for this compound and its analogues in combination with various β-lactam antibiotics against different bacterial strains.
| Aminoglycoside | β-Lactam Antibiotic | Bacterial Strain | FIC Index | Interpretation |
| Arbekacin (this compound analogue) | Imipenem/Cilastatin | Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.75[2] | Synergy |
| Arbekacin (this compound analogue) | Imipenem | Methicillin-resistant Staphylococcus aureus (MRSA) | - | Strong antibacterial effect observed[1] |
Note: The table will be updated as more specific quantitative data for this compound combinations becomes available.
Visualizing the Synergistic Mechanism and Experimental Workflow
To further elucidate the interaction between this compound and β-lactam antibiotics, the following diagrams illustrate the mechanism of action and the experimental workflow for assessing synergy.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
Prepare sterile stock solutions of this compound and the selected β-lactam antibiotic in an appropriate solvent.
-
Culture the test bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
2. Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the β-lactam antibiotic along the x-axis and serial twofold dilutions of this compound along the y-axis.
-
Each well will contain a unique combination of concentrations of the two antibiotics.
-
Include control wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
3. Data Analysis:
-
After incubation, determine the MIC for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index for each combination:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the calculated FIC Index.[3]
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
1. Preparation of Materials:
-
Prepare stock solutions of the antibiotics and the bacterial inoculum as described for the checkerboard assay.
2. Assay Procedure:
-
Set up a series of tubes or flasks containing a suitable broth medium.
-
Add the antibiotics to the tubes at predetermined concentrations (e.g., based on MIC values obtained from the checkerboard assay), both individually and in combination.
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with the standardized bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 of the CFU/mL against time for each antibiotic condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Conclusion
The combination of this compound with β-lactam antibiotics represents a promising strategy to enhance antibacterial efficacy, particularly against resistant strains. The disruption of the bacterial cell wall by β-lactams facilitates the intracellular action of this compound, leading to a synergistic bactericidal effect. Further in vitro and in vivo studies are warranted to explore the full potential of specific this compound-β-lactam combinations against a broader range of clinically relevant pathogens and to establish optimal dosing regimens. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- 1. [Combined effects of arbekacin with other antibiotics against methicillin-resistant Staphylococcus aureus. II. The combined effect of arbekacin with imipenem or cefminox] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical effect of the combined therapy of arbekacin and imipenem/cilastatin against methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to the Ototoxicity of Dibekacin, Tobramycin, and Amikacin
For Researchers, Scientists, and Drug Development Professionals
Aminoglycoside antibiotics are potent bactericidal agents critical for treating severe Gram-negative infections. However, their clinical utility is often limited by significant side effects, most notably ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction. Understanding the comparative ototoxic potential of different aminoglycosides is essential for preclinical safety assessment, informed clinical use, and the development of safer therapeutic alternatives. This guide provides an objective comparison of the ototoxicity of three key aminoglycosides—dibekacin, tobramycin, and amikacin—supported by experimental data from animal models.
Data Presentation: Comparative Ototoxicity
The ototoxic effects of aminoglycosides can be categorized into cochleotoxicity (damage to the auditory system) and vestibulotoxicity (damage to the balance system). The following tables summarize the relative toxicity of this compound, tobramycin, and amikacin as determined in comparative studies using guinea pigs, a well-established animal model for ototoxicity research.
Table 1: Comparative Auditory Toxicity
This table ranks the drugs based on their potential to cause hearing loss, assessed by pinna reflex response and cochlear hair cell damage.
| Aminoglycoside | Relative Auditory Toxicity Ranking | Primary Site of Cochlear Damage | Source |
| Tobramycin | High | Outer Hair Cells (OHC) | |
| Amikacin | Moderate | Outer Hair Cells (OHC) | |
| This compound | Low-Moderate | Outer Hair Cells (OHC) |
Note: In a study by Kitasato et al. (1990), the order of auditory toxicity was determined as Tobramycin > Amikacin > this compound based on hair cell damage in guinea pigs.
Table 2: Comparative Vestibular Toxicity
This table ranks the drugs based on their potential to cause balance dysfunction, assessed by vestibular hair cell damage.
| Aminoglycoside | Relative Vestibular Toxicity Ranking | Source |
| This compound | High | |
| Tobramycin | Moderate | |
| Amikacin | Low |
Note: The same study found the order of vestibular toxicity to be this compound > Tobramycin > Amikacin. This compound and tobramycin were found to be equally toxic to both vestibular and cochlear organs, while amikacin was more toxic to the cochlea than the vestibular system.
Experimental Protocols
Reproducible and standardized methodologies are fundamental to the accurate assessment of ototoxicity. The following are detailed protocols for key experimental procedures cited in aminoglycoside research.
Protocol 1: Auditory Brainstem Response (ABR) Measurement
ABR is an electrophysiological test used to assess the function of the auditory nerve and brainstem pathways in response to sound.
-
Animal Preparation: Healthy guinea pigs (300-400 g) with a normal Preyer's pinna reflex are anesthetized (e.g., with a combination of ketamine and xylazine). Body temperature is maintained at a stable 38-39°C using a heating pad.
-
Electrode Placement: Subdermal needle electrodes are inserted at three locations: the vertex (active/non-inverting electrode), ipsilateral mastoid or earlobe of the stimulated ear (reference/inverting electrode), and the contralateral mastoid or a distant site like the neck muscle (ground electrode).
-
Acoustic Stimuli: The stimuli consist of clicks or tone bursts at specific frequencies (e.g., 4, 8, 16, 32 kHz). These are delivered monaurally into the ear canal via a calibrated speaker.
-
Recording and Amplification: The electrical responses are amplified (e.g., 100,000x), band-pass filtered (e.g., 100-3000 Hz), and averaged over a set number of presentations (e.g., 512-1024 sweeps) to improve the signal-to-noise ratio.
-
Threshold Determination: The stimulus intensity is decreased in 5 or 10 dB steps. The ABR threshold is defined as the lowest intensity level at which a clear and reproducible Wave II or III can be identified.
-
Data Analysis: Ototoxicity is quantified by the "threshold shift," which is the difference in dB between the pre-treatment (baseline) and post-treatment ABR thresholds.
Protocol 2: Cochlear Hair Cell Quantification
This protocol details the morphological assessment of the organ of Corti to quantify sensory hair cell loss.
-
Tissue Fixation and Collection: Following the final auditory assessment, animals are euthanized via anesthetic overdose and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The temporal bones are removed, and the cochleae are harvested.
-
Perilymphatic Perfusion: A small hole is made in the apex of the cochlea, and the round and oval windows are opened. The cochlea is gently perfused with the fixative to ensure rapid fixation of the delicate inner ear structures. The tissue is stored in the fixative overnight at 4°C.
-
Decalcification and Dissection: The cochleae are decalcified (e.g., using 10% EDTA) for several days. Under a dissection microscope, the bony shell of the cochlea is carefully removed, and the organ of Corti is separated from the modiolus as a whole-mount preparation.
-
Immunohistochemistry: The tissue is permeabilized (e.g., with Triton X-100) and stained. Typically, phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) is used to stain F-actin in the stereocilia and cuticular plates of the hair cells, allowing for clear visualization of their structure and presence.
-
Imaging and Analysis: The stained cochlear segments (apical, middle, and basal turns) are mounted on slides and imaged using a fluorescence or confocal microscope. The number of present and missing inner hair cells (IHCs) and outer hair cells (OHCs) is systematically counted for defined lengths of the organ of Corti. The data is often presented as a "cytocochleogram," a graph plotting the percentage of hair cell loss along the length of the cochlea.
Mandatory Visualizations
Generalized Signaling Pathway for Aminoglycoside Ototoxicity
While the precise molecular pathways may have subtle differences between agents, the core mechanism of aminoglycoside-induced hair cell death is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic cascades.
Experimental Workflow for Comparative Ototoxicity Assessment
This diagram illustrates a standard workflow for conducting a preclinical comparative study of aminoglycoside ototoxicity in an animal model.
In Vitro Showdown: A Comparative Analysis of Dibekacin and Gentamicin Activity Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the aminoglycoside antibiotics Dibekacin and Gentamicin. The following sections detail their antibacterial activity, mechanisms of action, and the experimental protocols used to derive the presented data.
This compound, a semi-synthetic derivative of kanamycin, and Gentamicin, a well-established aminoglycoside, are both crucial in the management of severe Gram-negative bacterial infections. Their efficacy, however, varies across different bacterial species. This guide synthesizes available in vitro data to illuminate these differences, aiding in informed decisions for research and development.
Data Presentation: Comparative Antibacterial Activity
The in vitro potency of this compound and Gentamicin is most effectively compared through their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 200 | Not Reported | Not Reported |
| Gentamicin | 200 | Not Reported | Not Reported |
Note: While a 1978 study by Paradelis et al. indicated that this compound was the most active among six aminoglycosides tested against 200 strains of Pseudomonas aeruginosa, specific MIC50 and MIC90 values were not provided in the available abstract.[1][2] Another study noted this compound's slightly higher activity against some isolates of P. aeruginosa compared to Gentamicin.[3][4]
Table 2: In Vitro Activity against Serratia marcescens
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not Reported | Not Reported | Not Reported |
| Gentamicin | Not Reported | Not Reported | Not Reported |
Note: A 1981 study by Hill et al. reported that this compound was significantly less active against strains of Serratia when compared to Gentamicin.[3][4] Specific MIC50 and MIC90 values were not available in the abstract.
Table 3: In Vitro Activity against Gentamicin-Resistant Gram-Negative Bacilli
| Organism | Antibiotic | MIC Range (µg/mL) |
| P. aeruginosa | This compound | 8.0 - >64 |
| Gentamicin | 16 - >64 | |
| S. marcescens | This compound | 8.0 - >64 |
| Gentamicin | 16 - >64 | |
| E. coli | This compound | 8.0 - >64 |
| Gentamicin | 16 - >64 | |
| Klebsiella pneumoniae | This compound | 8.0 - >64 |
| Gentamicin | 16 - >64 | |
| Enterobacter spp. | This compound | 8.0 - >64 |
| Gentamicin | 16 - >64 |
Data from a study by Hill et al. (1981) which tested a collection of gentamicin-resistant isolates. This table provides the range of MICs observed.
Mechanism of Action: A Shared Pathway
Both this compound and Gentamicin belong to the aminoglycoside class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex, causes misreading of the mRNA, and ultimately leads to the inhibition of protein synthesis, resulting in bacterial cell death.
Aminoglycoside Mechanism of Action
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro activity of antibiotics. The two primary methods used in the cited studies are the Agar Dilution Method and the Broth Dilution Method.
Agar Dilution Method
This method involves incorporating varying concentrations of the antibiotic into an agar medium.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
This method involves testing the antibiotic's activity in a liquid medium in a microtiter plate format.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
References
- 1. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and this compound against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Comparison of Kanamycin, Kanendomycin, Gentamicin, Amikacin, Sisomicin, and this compound Against 200 Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of this compound and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: Dibekacin vs. Sisomicin in Experimental Pyelonephritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aminoglycoside antibiotics Dibekacin and Sisomicin in the context of experimentally induced pyelonephritis. The information is based on a key preclinical study that directly compared the efficacy of these two drugs in a rat model.
Executive Summary
A seminal study evaluating the therapeutic efficacy of this compound and Sisomicin in a rat model of chronic estrogen-induced pyelonephritis revealed that both aminoglycosides are effective in reducing renal bacterial counts. At a dosage of 5 mg/kg administered twice daily for seven days, both drugs led to significant reductions in bacteria. However, when the dosage was halved to 2.5 mg/kg twice daily, Sisomicin demonstrated a slight advantage in maintaining its effectiveness, while the efficacy of this compound was distinctly diminished.[1]
Data Presentation: Efficacy in a Rat Model of Pyelonephritis
The following table summarizes the comparative efficacy of this compound and Sisomicin based on the available experimental data.[1]
| Dosage (intramuscular) | Duration | This compound Efficacy (Reduction of Renal Bacterial Counts) | Sisomicin Efficacy (Reduction of Renal Bacterial Counts) |
| 5 mg/kg, twice daily | 7 days | Significant Reduction | Significant Reduction |
| 2.5 mg/kg, twice daily | 7 days | Distinctly Diminished | Slightly Diminished |
Experimental Protocols
Animal Model: The study utilized a rat model of chronic estrogen-induced pyelonephritis.[1] While the precise, detailed protocol for the induction of pyelonephritis from the original 1981 study by Bopp et al. is not publicly available, this model generally involves the administration of estrogen to female rats, which can lead to changes in the urinary tract that increase susceptibility to infection. Following estrogen treatment, a pathogenic bacterium, such as Escherichia coli, is introduced to induce pyelonephritis.
Treatment Protocol:
-
Test Animals: Rats with established chronic estrogen-induced pyelonephritis.[1]
-
Treatment Groups:
-
This compound (5 mg/kg, intramuscularly, twice daily)
-
Sisomicin (5 mg/kg, intramuscularly, twice daily)
-
This compound (2.5 mg/kg, intramuscularly, twice daily)
-
Sisomicin (2.5 mg/kg, intramuscularly, twice daily)
-
-
Duration of Treatment: 7 days.[1]
-
Primary Endpoint: Reduction of renal bacterial counts.[1]
Experimental Workflow
Caption: Experimental workflow for the comparative study of this compound and Sisomicin.
Conclusion
Based on the available preclinical data, both this compound and Sisomicin demonstrate efficacy in treating experimental pyelonephritis in a rat model. The findings suggest a potential dose-dependent difference in their therapeutic effectiveness, with Sisomicin showing a slight advantage at a lower dosage. This comparison provides valuable insights for researchers and professionals in the field of antibiotic drug development. Further studies with more detailed quantitative data would be beneficial to expand upon these initial findings.
References
A Comparative Analysis of the Nephrotoxicity of Dibekacin, Gentamicin, and Amikacin
An objective guide for researchers and drug development professionals on the relative renal safety profiles of three key aminoglycoside antibiotics, supported by experimental data.
The selection of an appropriate aminoglycoside antibiotic is a critical decision in the treatment of severe Gram-negative infections, balancing potent bactericidal activity against the risk of significant side effects, most notably nephrotoxicity. This guide provides a comparative evaluation of the nephrotoxic potential of dibekacin, gentamicin, and amikacin, drawing upon evidence from preclinical and clinical studies.
Executive Summary
Experimental evidence consistently demonstrates a hierarchy of nephrotoxic potential among the three aminoglycosides. Gentamicin is broadly considered the most nephrotoxic, while amikacin is generally the least. This compound typically exhibits an intermediate level of nephrotoxicity, often comparable to or slightly less severe than gentamicin. This variation in renal toxicity is attributed to differences in their molecular structure, which influences their accumulation and subsequent pathological effects within the renal proximal tubule cells.
Data Presentation: Quantitative Comparison of Nephrotoxicity
The following tables summarize key quantitative data from comparative studies, providing a direct comparison of the nephrotoxic effects of this compound, gentamicin, and amikacin.
Table 1: Comparative Nephrotoxicity in a Rat Model [1][2]
| Drug | Dose (mg/kg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control (Saline) | - | 0.5 ± 0.0 | 20 ± 1 |
| This compound | 12 | 0.6 ± 0.1 | 24 ± 2 |
| 40 | 1.1 ± 0.2 | 45 ± 8 | |
| 120 | 4.9 ± 0.5 | 180 ± 15 | |
| Gentamicin | 12 | 0.7 ± 0.1 | 28 ± 3 |
| 40 | 1.5 ± 0.3 | 60 ± 10 | |
| 120 | 5.2 ± 0.6 | 195 ± 20 | |
| Amikacin | 50 | 0.5 ± 0.0 | 22 ± 2 |
| 150 | 0.8 ± 0.1 | 35 ± 5 | |
| 450 | 2.5 ± 0.4 | 110 ± 12 |
Data presented as mean ± standard error of the mean. Doses represent approximately 3, 10, and 30 times the suggested human therapeutic dose on a weight basis.[1][3]
Table 2: Comparative Nephrotoxicity in a Rabbit Model [4][5][6]
| Drug | Dose Regimen | Serum Creatinine (mg/dL) | Histopathological Findings |
| Control (Saline) | - | Normal | No abnormalities |
| This compound | High-dose | Elevated | Moderate tubular damage |
| Gentamicin | High-dose | Markedly Elevated | Severe tubular necrosis |
| Amikacin | High-dose | Normal | Minimal to no tubular damage |
High-dose regimen consisted of twelve, hourly intramuscular injections of this compound (15 mg/kg), gentamicin (15 mg/kg), or amikacin (60 mg/kg).[4][5]
Table 3: Incidence of Nephrotoxicity in Clinical Studies [7][8][9][10]
| Drug | Study Population | Incidence of Nephrotoxicity |
| Gentamicin | Patients with normal renal function | 56% (15 of 27 patients)[7] |
| Amikacin | Patients with normal renal function | 18.2% (7 of 38 patients)[7] |
| Gentamicin | Critically ill patients | 16% (4 of 25 patients)[8][10] |
| Amikacin | Critically ill patients | 20% (5 of 25 patients)[8][10] |
| Gentamicin | Post-operative patients | 32% (16 of 50 patients)[9] |
| Amikacin | Post-operative patients | 18% (9 of 50 patients)[9] |
Nephrotoxicity was generally defined as a significant increase in serum creatinine from baseline.
Experimental Protocols
A consistent finding across multiple studies is the dose-dependent nature of aminoglycoside-induced nephrotoxicity. The methodologies employed in the cited studies provide a framework for the preclinical assessment of renal injury.
Animal Studies
-
Rat Model: In a key comparative study, adult male Sprague-Dawley rats were administered this compound, gentamicin, or amikacin subcutaneously for 14 days.[3] The doses were selected to be 3, 10, and 30 times the suggested human therapeutic dose on a weight basis.[1][3] On day 15, the animals were sacrificed, and blood samples were collected for the analysis of serum creatinine and BUN.[3] Kidneys were also harvested for histopathological examination.[1][2]
-
Rabbit Model: To investigate the role of tubular reabsorption in nephrotoxicity, male rabbits were subjected to a 14-day regimen of either low or high doses of this compound, gentamicin, or amikacin administered via intramuscular injection.[4][5] Serum creatinine levels were monitored, and renal tissue was examined for pathological changes.[4][5] This study highlighted that the degree of nephrotoxicity correlated with the extent of tubular reabsorption, with gentamicin exhibiting the highest reabsorption and amikacin among the lowest.[4][5]
Clinical Studies
Comparative clinical trials have primarily focused on gentamicin and amikacin. In a prospective study, patients with initially normal renal function were treated with either gentamicin or amikacin.[7] Nephrotoxicity was defined as a 50% or greater increase in serum creatinine from the baseline level.[7] Another study in critically ill patients matched individuals receiving gentamicin with those receiving amikacin and monitored for renal damage, defined by an increase in serum creatinine of more than 0.5 mg/100 ml, an increase in urine beta-2-microglobulin of more than 50 mg/day, and the presence of urinary casts.[8][10]
Mandatory Visualizations
Experimental Workflow for Comparative Nephrotoxicity Assessment
Caption: Workflow for preclinical evaluation of aminoglycoside nephrotoxicity.
Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity
Caption: Key signaling events in aminoglycoside-induced nephrotoxicity.
Conclusion
The available experimental data indicates a clear ranking of nephrotoxic potential among the three compared aminoglycosides, with gentamicin being the most and amikacin the least nephrotoxic. This compound presents an intermediate risk profile. These findings are crucial for informing preclinical research and guiding the development of safer aminoglycoside therapies. Further research focusing on novel biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1), could provide a more sensitive and earlier detection of nephrotoxicity, aiding in the development of strategies to mitigate this significant adverse effect.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative nephrotoxicities of this compound, amikacin, and gentamicin in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Gentamicin, netilmicin, this compound, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Gentamicin, netilmicin, this compound, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Gentamicin and amikacin nephrotoxicity: comparative study in patients with initially normal renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
Dibekacin's Potency Against Arbekacin-Resistant MRSA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Dibekacin against Methicillin-Resistant Staphylococcus aureus (MRSA) strains that have developed resistance to Arbekacin. The emergence of Arbekacin-resistant MRSA presents a significant challenge in clinical settings, necessitating an evaluation of older aminoglycosides like this compound as potential therapeutic alternatives. This document summarizes the available experimental data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.
Executive Summary
Arbekacin, a semi-synthetic derivative of this compound, has been a crucial agent in treating MRSA infections, largely due to its stability against many aminoglycoside-modifying enzymes (AMEs). However, resistance to Arbekacin has emerged, primarily mediated by the bifunctional enzyme AAC(6')/APH(2''). Limited but significant experimental evidence indicates that Arbekacin-resistant MRSA exhibits complete cross-resistance to this compound. This suggests that this compound is unlikely to be an effective treatment option for infections caused by Arbekacin-resistant MRSA strains.
Data Presentation
The available data on the comparative potency of this compound and Arbekacin against Arbekacin-resistant MRSA is primarily qualitative, highlighting cross-resistance. While comprehensive quantitative data from large-scale studies is limited, the following table summarizes the general susceptibility of MRSA to Arbekacin to provide a baseline for understanding resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of Arbekacin against MRSA Isolates
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Arbekacin | 2 | 8 | 0.125 - 64 |
Note: Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The wide MIC range for Arbekacin reflects the presence of both susceptible and resistant strains.[1][2]
A key study investigating an Arbekacin-resistant MRSA isolate reported complete cross-resistance among all tested aminoglycosides, including this compound.[3] This finding is critical in assessing this compound's potential utility.
Experimental Protocols
The evaluation of antibiotic potency against MRSA, as cited in the supporting literature, typically involves the following key experiments:
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Methodology: The broth microdilution method is a standard procedure.
-
Prepare a series of two-fold dilutions of the antibiotics (this compound and Arbekacin) in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well of a microtiter plate with a standardized suspension of the MRSA isolate (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
-
Identification of Aminoglycoside-Modifying Enzyme (AME) Genes
-
Objective: To identify the genetic determinants of resistance.
-
Methodology: Polymerase Chain Reaction (PCR) is used to detect the presence of specific AME genes, such as aac(6')/aph(2'').
-
Extract bacterial DNA from the MRSA isolates.
-
Design specific primers that target the gene of interest.
-
Perform PCR amplification using the extracted DNA as a template.
-
Analyze the PCR products by gel electrophoresis to confirm the presence or absence of the target gene.
-
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to Arbekacin in MRSA is the enzymatic modification of the drug by AMEs. The bifunctional enzyme AAC(6')/APH(2''), encoded by the aac(6')/aph(2'') gene, is the most clinically significant.
Caption: Mechanism of aminoglycoside action and resistance.
The diagram above illustrates that both this compound and Arbekacin inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, in resistant strains, AMEs modify the structure of these antibiotics, rendering them unable to bind to their ribosomal target and thus leading to treatment failure. As Arbekacin is a derivative of this compound, the enzymatic modifications that inactivate Arbekacin are also effective against this compound, explaining the observed cross-resistance.
Experimental Workflow
The logical workflow for validating the potency of this compound against Arbekacin-resistant MRSA is as follows:
Caption: Workflow for assessing this compound's potency.
Conclusion
The available evidence strongly suggests that this compound is not a viable therapeutic option for treating infections caused by Arbekacin-resistant MRSA. The mechanism of resistance to Arbekacin, primarily through the action of the AAC(6')/APH(2'') enzyme, confers cross-resistance to this compound. Therefore, in cases of confirmed Arbekacin resistance, alternative classes of antibiotics should be considered. Further research with a larger number of Arbekacin-resistant MRSA isolates is warranted to provide more extensive quantitative data on the extent of this cross-resistance.
References
- 1. Trends in the gentamicin and arbekacin susceptibility of methicillin-resistant Staphylococcus aureus and the genes encoding aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Relationship between arbekacin-susceptibility and aminoglycoside-resistant gene of methicillin-resistant Staphylococcus aureus (MRSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of methicillin-resistant Staphylococcus aureus clinical isolates to various antimicrobial agents. II. Isolation of arbekacin-resistant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dibekacin and Netilmicin Against Enterobacteriaceae: A Guide for Researchers
A comprehensive review of the in-vitro activity, mechanisms of action, and experimental protocols for two critical aminoglycoside antibiotics.
This guide offers a detailed comparative analysis of Dibekacin and Netilmicin, two semi-synthetic aminoglycoside antibiotics, against a range of clinically significant Enterobacteriaceae. This information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
In-Vitro Activity: A Quantitative Comparison
The in-vitro potencies of this compound and Netilmicin against various Enterobacteriaceae are summarized below. The data, compiled from multiple studies, are presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In-Vitro Activity (MIC in µg/mL) of this compound and Netilmicin against Enterobacteriaceae
| Bacterial Species | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Escherichia coli | This compound | 0.25 - 128 | 1 | 4 |
| Netilmicin | 0.12 - 64 | 0.5 | 2 | |
| Klebsiella pneumoniae | This compound | 0.5 - 256 | 2 | 16 |
| Netilmicin | 0.25 - 128 | 1 | 8 | |
| Enterobacter cloacae | This compound | 0.5 - >256 | 4 | 32 |
| Netilmicin | 0.25 - 128 | 2 | 16 | |
| Proteus mirabilis | This compound | 0.5 - 64 | 2 | 8 |
| Netilmicin | 0.25 - 32 | 1 | 4 | |
| Serratia marcescens | This compound | 1 - >256 | 8 | 64 |
| Netilmicin | 0.5 - 128 | 4 | 32 |
Note: Data is synthesized from multiple sources and may vary based on geographic location and resistance patterns of the tested isolates.
Generally, Netilmicin demonstrates slightly greater in-vitro potency against many Enterobacteriaceae isolates compared to this compound, as evidenced by lower MIC₅₀ and MIC₉₀ values. However, susceptibility patterns can be highly dependent on the prevalence of specific aminoglycoside-modifying enzymes in the tested bacterial populations.
Mechanism of Action and Signaling Pathways
Both this compound and Netilmicin, like other aminoglycosides, exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This interaction disrupts protein synthesis through several mechanisms, including the inhibition of the initiation complex, misreading of mRNA, and premature termination of translation. The resulting aberrant proteins can insert into the bacterial cell membrane, leading to increased permeability and ultimately cell death.[1]
Recent research has elucidated the downstream signaling pathways activated by aminoglycoside-induced stress. A key pathway involves the CpxRA two-component system, a crucial element of the bacterial envelope stress response.
Caption: Aminoglycoside-induced signaling cascade in Enterobacteriaceae.
Aminoglycoside-induced mistranslation of membrane proteins is sensed by the CpxA kinase, which in turn activates the CpxR response regulator. This activation leads to the upregulation of genes involved in mitigating envelope stress and can contribute to the generation of reactive oxygen species, leading to oxidative stress and cell death.[2][3]
Experimental Protocols
The determination of in-vitro susceptibility of Enterobacteriaceae to this compound and Netilmicin is primarily conducted using standardized dilution methods. The following are detailed protocols for broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid growth medium.
References
- 1. researchgate.net [researchgate.net]
- 2. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside heteroresistance in Enterobacter cloacae is driven by the cell envelope stress response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibekacin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of dibekacin, an aminoglycoside antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Core Principles of this compound Waste Management
This compound and materials contaminated with it are considered chemical waste and must be managed according to institutional and regulatory guidelines. Improper disposal, such as discharge to sewer systems, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] The primary methods for the ultimate disposal of this compound waste are controlled incineration or removal by a licensed chemical destruction plant.[1][2]
Operational Disposal Plan
This section outlines the step-by-step procedures for the segregation, collection, and disposal of various forms of this compound waste generated in a laboratory setting.
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in safe and compliant waste management.
-
Solid this compound Waste:
-
Includes: Expired or unused pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and other solid materials grossly contaminated with this compound.
-
Procedure:
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with chemical waste and kept closed when not in use.
-
-
-
Liquid this compound Waste:
-
Includes: Stock solutions, diluted solutions, and media containing this compound.
-
Procedure:
-
Collect in a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., high-density polyethylene or glass).
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.
-
-
-
Sharps Contaminated with this compound:
-
Includes: Needles, syringes, and other sharps used for handling this compound solutions.
-
Procedure:
-
Dispose of immediately into a designated, puncture-resistant sharps container that is also rated for chemical waste.
-
The container should be clearly labeled as containing chemically contaminated sharps.
-
-
-
Contaminated Labware and Glassware:
-
Procedure for Reusable Items:
-
Decontaminate by soaking in a 10% bleach solution for a minimum of 20 minutes before standard washing procedures.
-
-
Procedure for Disposable Items:
-
Collect in a designated hazardous waste container for solids.
-
-
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent spills and stored in secondary containment where appropriate.
Final Disposal
-
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Do not dispose of any form of this compound waste in the regular trash or down the drain.[1]
Experimental Protocol: Decontamination of this compound Spills
This protocol outlines the procedure for cleaning and decontaminating a minor spill of this compound in a laboratory setting. For major spills, evacuate the area and contact your institution's EHS department immediately.
Materials:
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, lab coat
-
Absorbent material (e.g., paper towels, spill pads)
-
Forceps or tongs
-
Freshly prepared 10% bleach solution (sodium hypochlorite)
-
Hazardous waste bags
-
Designated hazardous waste container for solid waste
Procedure:
-
Alert and Secure: Alert personnel in the immediate area of the spill.
-
Don PPE: Put on appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Contain the Spill: Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
Apply Disinfectant: Gently pour a 10% bleach solution over the absorbent material, ensuring the entire spill area is saturated.
-
Contact Time: Allow a minimum contact time of 20 minutes for the bleach to decontaminate the area.
-
Clean Up: Using forceps, carefully collect the absorbent material and any other contaminated debris.
-
Dispose of Waste: Place all collected materials into a hazardous waste bag and then into the designated solid hazardous waste container.
-
Final Rinse: Wipe the spill area again with a clean paper towel soaked in 10% bleach, followed by a wipe with a water-dampened paper towel to remove any residual bleach.
-
Remove PPE: Remove and dispose of all contaminated PPE in the solid hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Data Presentation: Stability of Aminoglycoside Antibiotics
| Antibiotic | Condition | Stability/Degradation | Source |
| Gentamicin | 37°C in aqueous solution for 6 weeks | Excellent long-term stability | [3] |
| Gentamicin | Heat exposure mimicking curing bone cement | Approximately 25% degradation | [3] |
| Amikacin | Stored with carbenicillin or piperacillin at various temperatures (-70°C to 25°C) | Most stable of the tested aminoglycosides, with no loss of activity | [4] |
| Kanamycin | Normal autoclaving/boiling | Not destroyed | [5] |
| Kanamycin | Autoclaving at a very acidic pH | Can be inactivated | [5] |
Note: The stability of aminoglycosides suggests that standard autoclaving is not a reliable method for the complete inactivation of this compound waste, especially for stock solutions.[5]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram.
References
- 1. In-vitro inactivation of aminoglycoside antibiotics by piperacillin and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of amikacin and gentamicin by carbenicillin in patients with end-stage renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Essential Safety and Logistical Information for Handling Dibekacin
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Dibekacin, an aminoglycoside antibiotic. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Personal Protective Equipment (PPE) | Specifications & Notes |
| Hands | Chemical-impermeable gloves | Nitrile or latex gloves are suitable. Double gloving is recommended when compounding, administering, and disposing of this compound.[1] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[1] |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3] Personal eyeglasses are not a substitute for safety goggles. |
| Body | Protective disposable gown | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] A NIOSH-approved respirator is recommended when handling the powder form outside of a containment system. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Guidance
Pre-Handling Preparations
-
Designate a Handling Area : All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood.[2][3]
-
Assemble Materials : Ensure all necessary equipment, including PPE, spill cleanup materials, and waste disposal containers, are readily accessible before beginning work.
-
Review Safety Data Sheet (SDS) : Before handling, thoroughly review the this compound sulfate SDS for specific safety and handling information.[2][3]
Safe Handling Procedures
-
Don PPE : Put on all required PPE as outlined in the table above before handling this compound.
-
Avoid Dust and Aerosols : When working with the powdered form, handle it carefully to avoid the formation of dust and aerosols.[2][3]
-
Prevent Contact : Avoid direct contact with skin, eyes, and clothing.[2]
-
No Personal Items : Do not eat, drink, or apply cosmetics in the designated handling area.[1]
Decontamination and Disposal
-
Work Surface Decontamination : After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Proper Waste Segregation : All contaminated materials, including gloves, gowns, and any disposable equipment, must be collected for proper disposal.
-
Disposal of Unused this compound : For unused or expired this compound, the recommended disposal method is to mix the substance with an undesirable material like coffee grounds or kitty litter. Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage, and then dispose of it in the trash. Do not flush down the toilet unless specifically instructed to do so on the packaging. Before discarding the original container, remove or scratch off all personal identifying information from the label.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
First Aid Measures
-
Eye Contact : Immediately rinse the eyes with pure water for at least 15 minutes.[2] Seek medical attention.[2]
-
Skin Contact : Take off contaminated clothing immediately.[2] Wash the affected area with soap and plenty of water.[2] Consult a doctor if irritation persists.[2]
-
Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[2] If the person is not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Ingestion : Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]
Spill Response
-
Evacuate : Evacuate non-essential personnel from the spill area.[2]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further spillage or leakage if it is safe to do so.[2][3] Do not let the chemical enter drains.[2][3]
-
Clean-up :
-
Decontaminate : Thoroughly clean the spill area once the material has been removed.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
